Mahanimbine
Description
This compound has been reported in Murraya euchrestifolia, Murraya siamensis, and other organisms with data available.
from Murraya koenigii leaves; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNVFUBCWIYPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035072 | |
| Record name | Mahanimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-Mahanimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21104-28-9 | |
| Record name | Mahanimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mahanimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Mahanimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 - 95 °C | |
| Record name | (+)-Mahanimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mahanimbine discovery and isolation from Murraya koenigii
An In-depth Technical Guide on the Discovery and Isolation of Mahanimbine from Murraya koenigii
Introduction
Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, is a member of the Rutaceae family, renowned for its aromatic leaves used in culinary and traditional medicine applications. The plant's medicinal value is largely attributed to its rich concentration of bioactive compounds, particularly a diverse group of carbazole (B46965) alkaloids. These alkaloids, including this compound, koenimbine, and girinimbine, are noted for their significant pharmacological potential.[1][2] this compound, a prominent pyranocarbazole alkaloid, has been the subject of extensive research due to its wide range of biological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties.[3][4][5]
This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of this compound from Murraya koenigii. It offers detailed experimental protocols for extraction, purification, and characterization, summarizes key quantitative data in a structured format, and illustrates the experimental workflow and a key signaling pathway modulated by this compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.
Experimental Protocols
The isolation and purification of this compound is a multi-step process that begins with the preparation of plant material, followed by extraction to obtain a crude mixture, and concluding with chromatographic techniques to achieve high purity.
Part 1: Preparation of Plant Material
-
Collection : Fresh leaves of Murraya koenigii are collected. For optimal yield of certain alkaloids, collection from specific geographical locations and seasons may be considered.[6]
-
Drying : The leaves are washed thoroughly to remove debris and then shade-dried until brittle. Alternatively, a tray drier can be used at a temperature of 60°C.[7]
-
Pulverization : The dried leaves are ground into a fine powder using a grinder. The powder is then sieved to ensure a uniform particle size (e.g., through a 100-120 mesh sieve).[7][8]
-
Storage : The powdered material should be stored in airtight, amber-colored containers in a cool, dry place or refrigerator to prevent the degradation of phytochemicals.[7]
Part 2: Extraction of Crude Alkaloids
The choice of extraction method and solvent significantly impacts the yield of this compound. Below are several established protocols.
Method A: Soxhlet Extraction
-
Defatting : 500 g of dried leaf powder is placed in a thimble and subjected to continuous hot percolation in a Soxhlet apparatus with petroleum ether (60-80°C) for several hours to remove fats, waxes, and other non-polar components.[7]
-
Alkaloid Extraction : The defatted plant material is air-dried to remove residual petroleum ether. It is then extracted with 95% ethanol (B145695) or methanol (B129727) using the Soxhlet apparatus for 6-8 hours, or until the eluting solvent becomes colorless.[7][8]
-
Concentration : The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.[7]
Method B: Sequential Solvent Maceration
-
Dried leaf powder is successively macerated with a series of solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and finally a hydroalcoholic solution.[9]
-
The hydroalcoholic extract is prepared using a Soxhlet apparatus.[9] This extract is then partitioned with different solvents. The ethyl acetate fraction has been identified as being particularly rich in this compound.[9]
Method C: Simple Extraction for High-Yield
-
A simple extraction method involves preparing a curry leaves extract using a method designed to be less time-consuming and with minimal environmental hazards, although specific solvent details may vary based on optimization.[10]
-
Another approach involves infusing dried leaflets with hot distilled water (50°C), discarding the aqueous portion, and macerating the remaining residue with ethanol.[6]
Part 3: Isolation and Purification
Column chromatography is the primary technique used to isolate this compound from the crude extract.
-
Preparation of Column : A slurry of silica (B1680970) gel (100-200 mesh) is prepared in a non-polar solvent like n-hexane or petroleum ether and packed into a glass column.[1][7]
-
Sample Loading : The crude extract is adsorbed onto a small amount of silica gel to create a dry, free-flowing powder. This is then carefully loaded onto the top of the packed silica gel column.[1]
-
Elution : The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually introducing ethyl acetate.[1] For example, a gradient of n-hexane-ethyl acetate (starting from 95:5) can be used.
-
Fraction Collection : Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC).
-
TLC Monitoring : Fractions are spotted on TLC plates (silica gel 60 F254). A suitable mobile phase is a mixture of petroleum ether and chloroform (1:1).[11] this compound spots can be visualized under UV light or by spraying with a suitable reagent, where it appears as a purple spot, characteristic of carbazole alkaloids.[12]
-
Pooling and Crystallization : Fractions showing a prominent spot corresponding to the Rf value of this compound (approx. 0.34) are pooled together.[12] The solvent is evaporated, and the residue is often recrystallized from a solvent mixture like petroleum ether and ethyl acetate to yield pure, white, solid this compound.[12]
Part 4: Characterization and Identification
The identity and purity of the isolated compound are confirmed using various spectroscopic and chromatographic techniques.
-
High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC analysis confirms the Rf value of the isolated compound.[12]
-
High-Performance Liquid Chromatography (HPLC) : A validated HPLC method is used for quantification and purity assessment. An Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5µ) with a mobile phase of Methanol: 0.1% Triethylamine (93:07) at a flow rate of 1.2 ml/min and UV detection at 254 nm is effective.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum (KBr disc) of this compound shows characteristic absorption bands.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR (in CDCl3) provides specific chemical shifts for the protons in the this compound structure.[12]
-
Mass Spectrometry (MS) : LC-MS/MS analysis is used to confirm the molecular weight and fragmentation pattern of the isolated compound.[10]
Data Presentation
Table 1: Extraction Yields and this compound Concentration
| Parameter | Value | Reference |
| Concentration in Leaves | ||
| This compound | 5.62 - 7.22 mg/kg | [7] |
| Crude Extract Yield (%) | ||
| Methanol | 5.70 % | [7] |
| Water | 4.08 % | [7] |
| Ethanol | 3.58 % | [7] |
| Chloroform | 1.27 % | [7] |
Table 2: Chromatographic Data for this compound
| Technique | Parameter | Value | Conditions | Reference |
| HPTLC | Rf Value | 0.34 | Mobile Phase: Toluene, Ethyl Acetate, Methanol | [11][12] |
| HPLC | Retention Time | 4.705 min | Column: Agilent ZORBAX Bonus RP C18; Mobile Phase: Methanol: 0.1% Triethylamine (93:07); Flow Rate: 1.2 ml/min; Detection: 254 nm | [8] |
Table 3: Spectroscopic and Physical Data for this compound
| Technique / Property | Characteristic Data | Reference |
| Molecular Formula | C23H25NO | [12] |
| Melting Point | 87 - 90 °C | [12] |
| IR (KBr, cm-1) | 3440 (N-H), 2920 (C-H), 1642 (C=C), 1456, 1378, 1312 (C-N), 1211 (C-O), 1164, 741 | [12] |
| 1H NMR (CDCl3, δ ppm) | 2.34 (s, Ar-CH3), 1.58 & 1.66 (s, gem-dimethyl), 1.45 (s, tert-CH3 adjacent to O), 5.12 (t, 1H) | [12] |
Visualizations
Experimental Workflow
Caption: General Workflow for this compound Isolation.
Signaling Pathway Modulation
This compound has been shown to exert its anticancer effects by modulating key cellular signaling pathways.[13] Notably, it inhibits the AKT/mTOR and STAT3 pathways, which are often dysregulated in cancer cells, leading to decreased proliferation and induction of apoptosis.[13]
Caption: this compound's Inhibitory Action on Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cibtech.org [cibtech.org]
- 5. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Isolation, characterization and quantification of an anxiolytic constituent - this compound, from Murraya koenigii Linn. Spreng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound isolated from Murraya koenigii inhibits P-glycoprotein involved in lung cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mahanimbine Biosynthesis Pathway in Murraya koenigii
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the proposed biosynthetic pathway of mahanimbine, a pharmacologically significant carbazole (B46965) alkaloid found in the leaves of the curry tree (Murraya koenigii). It consolidates current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the core biochemical processes.
Introduction
This compound is a prominent pyrano-carbazole alkaloid isolated from Murraya koenigii (curry leaves), a plant widely used in culinary and traditional medicine systems across Asia.[1] This molecule has garnered significant attention from the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, anti-carcinogenic, and neuroprotective properties.[2] Understanding the biosynthetic machinery that produces this compound is crucial for its potential biotechnological production, metabolic engineering to enhance yield, and the discovery of novel derivatives with improved therapeutic profiles.
While the complete enzymatic pathway has not been fully elucidated in M. koenigii, a putative pathway has been proposed based on biogenetic evidence, biomimetic synthesis studies, and knowledge of analogous pathways in other organisms.[1][3] This guide outlines this proposed pathway, from primary metabolic precursors to the final complex structure of this compound.
Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is believed to be a multi-step process involving the convergence of two major primary metabolic routes: the Shikimate Pathway and a Terpenoid Pathway (Mevalonate or MEP pathway). The process can be conceptually divided into three main stages: formation of the carbazole core, prenylation, and cyclization.
Stage 1: Formation of the 3-Methylcarbazole Core
The carbazole skeleton, a tricyclic aromatic system, is postulated to originate from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids.[3][4] Phyto-carbazole alkaloids found in the Rutaceae family are predominantly derived from a 3-methylcarbazole precursor.[3][5][6] This core structure is likely assembled from intermediates of tryptophan metabolism. Subsequent hydroxylation would yield the key intermediate, 2-hydroxy-3-methylcarbazole .
Stage 2: Geranylation of the Carbazole Core
The defining structural feature of this compound compared to the basic carbazole core is a C10 monoterpenoid side chain. This chain is attached through a process called prenylation. Specifically, a geranyl pyrophosphate (GPP) molecule, synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, serves as the prenyl donor.[7]
An aromatic prenyltransferase (PT) enzyme is hypothesized to catalyze the C-geranylation of 2-hydroxy-3-methylcarbazole. This class of enzymes is known to attach prenyl groups to various aromatic acceptors. While the specific enzyme in M. koenigii has not been isolated, related prenyltransferases have been characterized in the Murraya genus, supporting this proposed step.[8]
Stage 3: Oxidative Cyclization
The final step in forming this compound is the intramolecular oxidative cyclization of the geranyl side chain to form the pyran ring fused to the carbazole skeleton.[1][9] This reaction transforms the geranylated intermediate into the final pyrano-[3,2-a]-carbazole structure of this compound.[1] This cyclization is likely catalyzed by a cytochrome P450 monooxygenase or a similar oxidoreductase, an enzyme class heavily involved in the late stages of alkaloid biosynthesis to create structural complexity.[1]
The following diagram illustrates the proposed biosynthetic pathway.
Quantitative Data Summary
Quantitative analysis of this compound and related carbazole alkaloids in M. koenigii leaves reveals significant variation based on geographical location, season, and extraction methodology.
Table 1: Concentration of this compound and Other Carbazole Alkaloids in M. koenigii Leaves
| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
|---|---|---|---|
| This compound | 0.492 - 5.399 | UPLC/MS/MS | [5] |
| Isothis compound | 0.491 - 3.791 | UPLC/MS/MS | [5] |
| Mahanine | 0.049 - 5.288 | UPLC/MS/MS | [5] |
| Koenimbine | 0.013 - 7.336 | UPLC/MS/MS | [5] |
| Girinimbine | 0.010 - 0.114 | UPLC/MS/MS | [5] |
| Koenigine | 0.034 - 0.661 | UPLC/MS/MS |[5] |
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Linearity Range | 4 - 24 | ng/mL | [1] |
| Correlation Coefficient (R²) | >0.999 | - | [1][5] |
| Limit of Detection (LOD) | 0.0204 | ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.0619 | ng/mL | [1] |
| Recovery | 88.8 - 103.7 | % |[5] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature for the extraction and analysis of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) and HPLC Quantification
This protocol is adapted from methods described for efficient extraction and quantification of this compound.[1]
A. Extraction:
-
Sample Preparation: Harvest fresh M. koenigii leaves and dry them in a tray dryer until constant weight is achieved. Pulverize the dried leaves into a fine powder (e.g., 120-mesh sieve).
-
Solvent Addition: Weigh 10 g of the leaf powder and place it into a 250 mL beaker. Add 100 mL of 90% ethanol (B145695) (a 1:10 solid-to-solvent ratio).
-
Sonication: Place the beaker in an ultrasonic bath. Sonicate the mixture for 15 minutes at room temperature.
-
Filtration and Collection: After sonication, filter the solution through Whatman No. 1 filter paper to separate the extract from the solid plant material. Collect the filtrate.
-
Sample Preparation for HPLC: Take a suitable aliquot of the filtrate and, if necessary, dilute it with the mobile phase to fall within the calibration range. Filter the final sample through a 0.45 µm syringe filter before injection.
B. HPLC Analysis:
-
Chromatographic System: Utilize an HPLC system equipped with a UV-Vis detector.
-
Column: Agilent ZORBAX Bonus RP C18 column (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with Methanol: 0.1% Triethylamine (93:7 v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using a certified standard of this compound (e.g., concentrations of 4, 8, 12, 16, 20, and 24 ng/mL).[1] Calculate the concentration of this compound in the plant extract by comparing its peak area to the standard curve.
The diagram below outlines the general workflow for extraction and analysis.
Protocol 2: Soxhlet-Assisted Extraction (SAE)
This method is suitable for exhaustive extraction and is often used as a benchmark.[1]
-
Sample Preparation: Prepare 10 g of dried, powdered M. koenigii leaves as described in Protocol 1.
-
Apparatus Setup: Place the powdered sample into a cellulose (B213188) thimble and insert the thimble into the main chamber of a Soxhlet extractor.
-
Extraction: Add 250 mL of 90% ethanol to the distillation flask. Assemble the apparatus and heat the solvent to reflux.
-
Duration: Allow the extraction to proceed for 8 hours, ensuring continuous cycling of the solvent.
-
Sample Collection: After 8 hours, turn off the heat and allow the apparatus to cool. Collect the ethanolic extract from the distillation flask.
-
Analysis: Prepare the collected extract for HPLC analysis as detailed in Protocol 1 (steps A5 and B).
Conclusion and Future Directions
The biosynthesis of this compound in Murraya koenigii is a complex process originating from primary metabolism. The proposed pathway, involving the formation of a 2-hydroxy-3-methylcarbazole core followed by geranylation and oxidative cyclization, provides a robust framework for understanding its formation.[1] However, this pathway remains putative, and significant research is required for its complete validation.
For drug development professionals and scientists, the key areas for future investigation include:
-
Enzyme Discovery and Characterization: Isolation and functional characterization of the specific enzymes, particularly the aromatic prenyltransferase and the terminal cyclase, from M. koenigii.
-
Genetic Elucidation: Identification and cloning of the genes encoding the biosynthetic enzymes. This would enable metabolic engineering approaches in microbial or plant-based systems for sustainable production.
-
Regulatory Mechanisms: Investigating how the expression of biosynthetic genes is regulated in the plant in response to developmental or environmental cues.
Elucidating these aspects will not only deepen our fundamental understanding of plant specialized metabolism but will also unlock the potential for producing this compound and novel analogues on a commercial scale for therapeutic applications.
References
- 1. Total synthesis of bicyclothis compound by Cu( ii )-promoted photoredox process - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05863A [pubs.rsc.org]
- 2. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A role for the mevalonate pathway in early plant symbiotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Total synthesis of bicyclothis compound by Cu(ii)-promoted photoredox process - PMC [pmc.ncbi.nlm.nih.gov]
Mahanimbine: A Comprehensive Technical Guide on its Chemical Structure and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahanimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves of Murraya koenigii (curry tree), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This technical guide provides an in-depth analysis of the chemical structure and spectroscopic properties of this compound, offering a crucial resource for researchers in natural product chemistry, pharmacology, and drug discovery. The document presents a detailed summary of its structural features, comprehensive spectroscopic data from various analytical techniques, and relevant experimental methodologies.
Chemical Structure
This compound is a complex heterocyclic compound featuring a carbazole nucleus fused with a pyran ring and substituted with a dimethylallyl group.[2] Its chemical identity is well-established and characterized by the following identifiers:
| Identifier | Value |
| IUPAC Name | (3S)-3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-pyrano[3,2-a]carbazole[3][4] |
| Molecular Formula | C₂₃H₂₅NO[1][3][4][5] |
| Molecular Weight | 331.46 g/mol [4] |
| CAS Number | 21104-28-9[1][3][4][5] |
| Canonical SMILES | CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42[1] |
| InChI Key | HTNVFUBCWIYPJN-QHCPKHFHSA-N[3][4] |
The core structure of this compound consists of a carbazole ring system, which is a tricyclic aromatic amine. This is fused to a dihydropyran ring, and a notable feature is the presence of a C5 isoprenyl side chain.[6]
Caption: Chemical structure of this compound.
Spectroscopic Properties
The structural elucidation of this compound has been extensively performed using a combination of spectroscopic techniques. The following sections detail the characteristic data obtained from UV-Vis, IR, NMR, and Mass Spectrometry.
UV-Visible Spectroscopy
The ultraviolet-visible spectrum of this compound exhibits characteristic absorption maxima (λmax) that are indicative of its carbazole chromophore.
| λmax (nm) | Solvent | Reference |
| 239, 289 | Not Specified | [3] |
| 369 | Not Specified | [7] |
Note: The discrepancy in reported λmax values may be due to differences in solvent polarity or instrumentation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3440 | N-H stretching | [6] |
| 2920 | C-H stretching | [6] |
| 1642 | C=C stretching | [6] |
| 1456 | Aromatic C=C stretching | [6] |
| 1312 | C-N stretching | [6] |
| 1211 | C-O stretching | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound.
The proton NMR spectrum of this compound shows distinct signals for its aromatic, olefinic, and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 7.89 | br s | N-H | [8] |
| 7.87 | d | Aromatic H | [2] |
| 7.66 | d | Aromatic H | [2] |
| 7.36 | t | Aromatic H | [2] |
| 7.28 | d | Aromatic H | [2] |
| 7.17 | t | Aromatic H | [2] |
| 6.65 | d | H-2' | [2] |
| 5.66 | d | H-1' | [2] |
| 5.12 | t | H-7' | [6] |
| 2.34 | s | Aromatic CH₃ | [6] |
| 2.16 | m | CH₂ | [2] |
| 1.77 | m | CH₂ | [2] |
| 1.66 | s | gem-dimethyl CH₃ | [6] |
| 1.58 | s | gem-dimethyl CH₃ | [6] |
| 1.45 | s | Tertiary CH₃ | [6] |
The carbon-13 NMR spectrum provides a detailed map of the carbon skeleton of this compound.
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 150.3 | C=C | [9] |
| 140.0 | Aromatic C | [9] |
| 131.64 | C=C | [6] |
| 128.48 | C=C | [8] |
| 124.25 | C=C | [8] |
| 123.98 | Aromatic C | [8] |
| 121.90 | Aromatic C | [8] |
| 119.47 | Aromatic C | [8] |
| 119.28 | C=C | [6] |
| 118.40 | Aromatic C | [8] |
| 117.56 | Aromatic C | [8] |
| 116.67 | Aromatic C | [8] |
| 110.39 | Aromatic C | [8] |
| 104.22 | Aromatic C | [8] |
| 78.19 | O-C | [8] |
| 40.85 | CH₂ | [6] |
| 25.87 | CH₃ | [6] |
| 25.64 | CH₃ | [6] |
| 22.78 | CH₂ | [8] |
| 17.57 | CH₃ | [8] |
| 16.04 | Aromatic CH₃ | [8] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern.
| m/z | Ion | Method | Reference |
| 331 | [M]⁺ | EIMS | [9] |
| 354 | [M+Na]⁺ | TOFMS | [2] |
| 248 | [M - C₆H₁₁]⁺ | EIMS | [9] |
| 210 | Fragmentation Ion | EIMS | [9] |
Experimental Protocols
The spectroscopic data presented in this guide are based on established analytical methods. While specific instrumental parameters may vary, the general protocols are outlined below.
Isolation of this compound
This compound is typically isolated from the leaves of Murraya koenigii. A general workflow for its extraction and purification is as follows:
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded by dissolving a sample of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and measuring the absorbance in the range of 200-800 nm using a double beam UV-Vis spectrophotometer.[7]
-
IR Spectroscopy: The IR spectrum is typically obtained using the KBr pellet method. A small amount of the sample is mixed with potassium bromide and pressed into a thin pellet, which is then analyzed using an FT-IR spectrometer.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300-600 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard.[2][9][10]
-
Mass Spectrometry: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a mass spectrometer, often coupled with a chromatographic system like HPLC for sample introduction.[6][9]
Signaling Pathways and Biological Activities
This compound has been reported to modulate several key signaling pathways, contributing to its observed biological effects, particularly in cancer and metabolic diseases.
Caption: Simplified diagram of signaling pathways modulated by this compound.
This compound has been shown to exert its anticancer effects by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[3] This is achieved through the modulation of the AKT/mTOR and STAT3 signaling pathways.[3] Furthermore, this compound acts as a modulator of P-glycoprotein (P-gp), a transmembrane protein involved in multidrug resistance in cancer cells.[11] In the context of metabolic diseases, it has been observed to prevent high-fat diet-induced weight gain and hyperlipidemia.[12]
Conclusion
This technical guide provides a consolidated overview of the chemical structure and spectroscopic properties of this compound. The detailed data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research into the pharmacological potential and therapeutic applications of this promising natural product. The comprehensive spectroscopic data, in particular, provides a benchmark for the identification and characterization of this compound in various experimental settings.
References
- 1. This compound | 21104-28-9 | FD137460 | Biosynth [biosynth.com]
- 2. banglajol.info [banglajol.info]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CAS:21104-28-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. nanoient.org [nanoient.org]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound isolated from Murraya koenigii inhibits P-glycoprotein involved in lung cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Biological Activities of Mahanimbine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahanimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves of Murraya koenigii, has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth review of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, antidiabetic, antioxidant, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms through signaling pathway diagrams. The information presented herein is curated from peer-reviewed scientific literature to facilitate further investigation and potential therapeutic applications of this potent bioactive molecule.
Introduction
This compound (C₂₃H₂₅NO) is a major carbazole alkaloid found in the leaves of the curry tree (Murraya koenigii), a plant widely used in traditional medicine and culinary practices across Asia.[1] In recent years, scientific investigations have unveiled the significant therapeutic potential of this compound, demonstrating its efficacy in various preclinical models. Its diverse biological activities stem from its ability to modulate multiple cellular signaling pathways, making it a compound of great interest for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This guide aims to provide a detailed and structured overview of the current scientific knowledge on the biological activities of this compound.
Anticancer Activity
This compound has demonstrated potent anticancer effects across a variety of cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of its potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Capan-2 | Pancreatic Cancer | 3.5 | [2] |
| SW1190 | Pancreatic Cancer | 3.5 | [2] |
| BxPC-3 | Pancreatic Cancer | ~10-20 | [2] |
| HPAF-II | Pancreatic Cancer | ~30-40 | [2] |
| CFPAC-1 | Pancreatic Cancer | ~64 | [2] |
| MCF-7 | Breast Cancer | 14 | [3] |
| HeLa | Cervical Cancer | 1.98 µg/mL | [4] |
| P388 | Murine Leukemia | 5.00 µg/mL | [4] |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by targeting crucial signaling pathways that are often dysregulated in cancer.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to downregulate the phosphorylation of key components of this pathway, leading to the inhibition of cancer cell growth.[2][5]
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression. This compound has been observed to inhibit the phosphorylation of STAT3, thereby suppressing its downstream gene targets involved in cell proliferation and survival.[2][5]
Experimental Protocols
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for different time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators.
Quantitative Data: In Vivo Anti-inflammatory Effects
Studies in animal models have demonstrated the potent anti-inflammatory effects of this compound.
| Model | Treatment | Effect | Reference(s) |
| LPS-induced neuroinflammation in mice | 1 and 2 mg/kg this compound (p.o.) | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β) and increase in anti-inflammatory cytokines (IL-10, TGF-β1) in the brain. | [6] |
| Carrageenan-induced paw edema in rats | - | Data not yet fully compiled from search results. | - |
Signaling Pathways in Anti-inflammatory Activity
This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Mahanimbine: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms and therapeutic potential of a promising carbazole (B46965) alkaloid.
Introduction
Mahanimbine, a prominent carbazole alkaloid isolated from the leaves of Murraya koenigii (commonly known as the curry tree), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are particularly noteworthy, suggesting its potential as a lead compound for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides a comprehensive overview of the current state of research on the anti-inflammatory effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of pharmacology, immunology, and medicinal chemistry.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vivo and in vitro models. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of its potency across different experimental settings.
Table 1: In Vivo Anti-Inflammatory Effects of this compound
| Model | Species | Treatment | Dosage | Key Findings | Reference |
| LPS-Induced Neuroinflammation | ICR Mice | This compound (p.o.) for 30 days, then LPS (250 µg/kg, i.p.) for 4 days | 1, 2, and 5 mg/kg | ↓ IL-1β in brain (pg/mL): 1 mg/kg (0.92 ± 0.05), 2 mg/kg (0.96 ± 0.04) vs. LPS group (1.29 ± 0.10). ↑ IL-10 in brain (pg/mL): 1 mg/kg (3.67 ± 0.22), 2 mg/kg (3.5 ± 0.13) vs. LPS group (2.67 ± 0.21). ↑ TGF-β1 in brain (pg/mL): 2 mg/kg (2116.5 ± 158.19), 5 mg/kg (2143.69 ± 183.44) vs. LPS group (1344 ± 98.92). ↓ Total COX activity in brain (U/mL): 1 mg/kg (3.77 ± 0.09), 2 mg/kg (3.96 ± 0.09), 5 mg/kg (4.62 ± 0.08) vs. LPS group (10.32 ± 0.04). | [1] |
| Aging-Related Neuroinflammation | C57BL/6N Male Mice (16 months old) | This compound (p.o.) daily for 30 days | 1 and 2 mg/kg | ↓ Total COX activity in brain (nmol/min/mL): 1 mg/kg (18.87 ± 0.53) vs. aged control (27.96 ± 0.89). No significant difference at 2 mg/kg. | [3] |
| High-Fat Diet-Induced Inflammation | Male and Female Mice | This compound daily with HFD for 12 weeks | 2 and 4 mg/kg | Attenuated elevated levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. | [2] |
| Carrageenan-Induced Paw Edema | Rats | Ethanolic extract of M. koenigii leaves (containing this compound) | 50 mg/kg | 84.75% inhibition of paw volume at the third hour. | [4] |
Table 2: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Stimulant | Treatment | Concentration | Key Findings | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | This compound for 24 hours | Not specified | No significant change in Nitric Oxide (14.06-15.40 μM) or IL-1β (251.0–238 pg/ml) production. ↑ TNF-α production (344.4-426.0 pg/ml). | [5] |
Experimental Protocols
This section outlines the detailed methodologies employed in key studies investigating the anti-inflammatory properties of this compound.
In Vivo Models
1. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice [1]
-
Animals: Institute of Cancer Research (ICR) mice.
-
Treatment: Mice were orally administered this compound at doses of 1, 2, and 5 mg/kg body weight daily for 30 days.
-
Induction of Neuroinflammation: Following the 30-day pretreatment period, neuroinflammation was induced by intraperitoneal (i.p.) injection of LPS (250 µg/kg) for 4 consecutive days.
-
Biochemical Analysis: After the treatment period, mice were euthanized, and brain tissues were collected. Brain homogenates were used to measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) and anti-inflammatory cytokines (IL-10, TGF-β) using specific ELISA kits. Total cyclooxygenase (COX) activity and COX-2 gene expression were also determined.
2. Carrageenan-Induced Paw Edema in Rats [4][6][7]
-
Animals: Wistar rats.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.
-
Treatment: Test compounds, including extracts containing this compound or this compound itself, are typically administered intraperitoneally (i.p.) or orally (p.o.) at specified doses prior to carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
-
Biochemical Analysis: Paw tissue can be collected for the measurement of inflammatory mediators such as myeloperoxidase (MPO), malondialdehyde (MDA), TNF-α, and IL-1β.
In Vitro Models
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours) before being stimulated with LPS (e.g., 1 µg/mL).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using specific ELISA kits.
-
-
Cell Viability Assay: The cytotoxicity of this compound on RAW 264.7 cells is assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9][] This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes. Studies suggest that this compound inhibits the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory mediators.
Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.[13][14][15] The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[14] The activation of these kinases can lead to the production of pro-inflammatory cytokines and enzymes like COX-2. Evidence suggests that this compound can modulate the MAPK pathway, although the specific kinases targeted by this compound require further investigation.
Figure 2: Postulated modulation of the MAPK signaling pathway by this compound.
Potential Interaction with the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[16] While direct evidence of this compound's effect on the NLRP3 inflammasome is currently lacking, its ability to modulate key inflammatory cytokines suggests that this pathway may be a relevant target. Further research is warranted to explore the potential interaction of this compound with the components of the NLRP3 inflammasome.
Figure 3: Hypothetical interaction of this compound with the NLRP3 inflammasome pathway.
Conclusion and Future Directions
The existing body of research strongly supports the anti-inflammatory potential of this compound. Its ability to modulate key inflammatory mediators and signaling pathways, as demonstrated in both in vivo and in vitro models, highlights its promise as a therapeutic agent. However, to advance the clinical development of this compound, several areas require further investigation:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways is crucial. Identifying the specific kinases or other proteins that this compound directly interacts with will provide a more complete understanding of its mechanism of action.
-
NLRP3 Inflammasome Investigation: Given the central role of the NLRP3 inflammasome in many inflammatory diseases, future studies should directly investigate the effect of this compound on its activation and assembly.
-
Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Improving its bioavailability through formulation strategies may be necessary for optimal therapeutic efficacy.
-
Preclinical and Clinical Trials: Rigorous preclinical studies in various disease models are required to establish the safety and efficacy of this compound. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with inflammatory conditions.
References
- 1. phcog.com [phcog.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cibtech.org [cibtech.org]
- 5. Immunomodulatory activity of this compound from Murraya koenigii (Curry Leaf) on lipopolysaccharide-induced RAW 264.7 macrophages: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. apjai-journal.org [apjai-journal.org]
- 9. youtube.com [youtube.com]
- 10. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of MAPK signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Antioxidant Activity of Mahanimbine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in-vitro antioxidant properties of mahanimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves of Murraya koenigii. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative antioxidant capacity, detailed experimental methodologies, and the underlying signaling pathways of this compound.
Quantitative Antioxidant Activity of this compound
This compound has demonstrated significant antioxidant potential across a variety of in-vitro assays. The following tables summarize the key quantitative data from published literature, providing a comparative analysis of its efficacy in different radical scavenging and reducing power assays.
| Assay Type | Test System | Result | Reference |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | IC50: 33.1 µg/mL | [1] |
| Weak radical scavenging activity (18.8%) | [2] | ||
| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | TEAC: 927.73 mg TE/g | [2] |
| CUPRAC Assay | Cupric Ion Reducing Antioxidant Capacity | TEAC: 1649.31 mg TE/g | [2] |
| Lipid Peroxidation Inhibition | Linoleic acid/β-carotene bleaching assay | 70.95% inhibition | [2] |
IC50: Half-maximal inhibitory concentration; TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents.
Experimental Protocols for In-Vitro Antioxidant Assays
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the key in-vitro antioxidant assays used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Principle: The reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance at 517 nm.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
This compound (dissolved in a suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol (or other suitable solvent)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well microplate, add a specific volume of the sample or standard to the wells.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Principle: The reduction of the ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Reagents:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
This compound (dissolved in a suitable solvent)
-
Positive control (e.g., Trolox)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and the positive control.
-
Add a small volume of the sample or standard to the wells of a 96-well microplate.
-
Add the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Superoxide (B77818) Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in a PMS-NADH system.
-
Principle: Superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan. The scavenging of superoxide radicals by an antioxidant prevents this reduction, and the decrease in absorbance is measured.
-
Reagents:
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
NADH solution
-
NBT solution
-
Phenazine methosulfate (PMS) solution
-
This compound
-
-
Procedure:
-
Prepare solutions of NADH, NBT, and PMS in the buffer.
-
In a test tube or microplate well, mix the buffer, NADH solution, and NBT solution with different concentrations of this compound.
-
Initiate the reaction by adding the PMS solution.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide radical scavenging activity.
-
Hydroxyl Radical Scavenging Assay
This assay determines the ability of an antioxidant to scavenge hydroxyl radicals (•OH), typically generated by the Fenton reaction.
-
Principle: Hydroxyl radicals degrade a detector molecule (e.g., deoxyribose). The scavenging of hydroxyl radicals by an antioxidant prevents this degradation, which is measured spectrophotometrically.
-
Reagents:
-
Phosphate buffer (e.g., pH 7.4)
-
FeCl3 or FeSO4 solution
-
EDTA solution
-
Ascorbic acid solution
-
H2O2 solution
-
Deoxyribose solution
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
This compound
-
-
Procedure:
-
Prepare the reaction mixture containing the buffer, iron salt, EDTA, ascorbic acid, H2O2, and deoxyribose.
-
Add different concentrations of this compound to the reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA and then TBA.
-
Heat the mixture in a boiling water bath and then cool.
-
Measure the absorbance of the resulting pink chromogen at 532 nm.
-
Calculate the percentage of hydroxyl radical scavenging activity.
-
Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor like sodium nitroprusside.
-
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. These nitrite ions are quantified using the Griess reagent. The scavenging of nitric oxide by an antioxidant reduces the formation of nitrite.
-
Reagents:
-
Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline)
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
This compound
-
-
Procedure:
-
Mix the sodium nitroprusside solution with different concentrations of this compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).
-
Add an equal volume of Griess reagent to the incubated solution.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance at 546 nm.
-
Calculate the percentage of nitric oxide scavenging activity.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At low pH, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) by an antioxidant results in the formation of an intense blue-colored complex, which is measured spectrophotometrically.
-
Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
FeCl₃·6H₂O solution (20 mM)
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents.
-
Signaling Pathways and Mechanistic Insights
The antioxidant activity of this compound is not solely based on direct radical scavenging but also involves the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense systems.
Nrf2 Signaling Pathway
Evidence suggests that this compound exerts its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
This compound has been shown to upregulate the expression of key antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT), through an Nrf2-dependent mechanism.[1] Furthermore, this compound treatment has been associated with increased levels of glutathione (B108866) (GSH), a critical intracellular antioxidant.[3]
Modulation of AKT/mTOR and STAT3 Signaling
While primarily investigated in the context of its anticancer properties, this compound has been found to modulate the AKT/mTOR and STAT3 signaling pathways. These pathways are intricately linked to cellular processes such as proliferation, survival, and inflammation, which are also influenced by the cellular redox state. Dysregulation of these pathways is often associated with increased oxidative stress. By inhibiting these pathways, this compound may indirectly contribute to a more balanced redox environment within the cell.
Conclusion
This compound exhibits a multifaceted in-vitro antioxidant profile, characterized by its ability to directly scavenge free radicals and to modulate key cellular signaling pathways involved in the endogenous antioxidant response. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutic agents targeting oxidative stress-related pathologies. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in in-vivo models. This comprehensive guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antioxidant research and drug discovery.
References
- 1. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Quantification of Mahanimbine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, relative abundance, and analytical methodologies for the carbazole (B46965) alkaloid, Mahanimbine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to serve as a foundational resource for the study and application of this promising bioactive compound.
Natural Sources of this compound
This compound is a phytochemical primarily isolated from the plant Murraya koenigii, commonly known as the curry leaf tree.[1][2][3] This plant, belonging to the Rutaceae family, is native to India and is widely cultivated in South and Southeast Asia.[4] Various parts of Murraya koenigii, including the leaves, roots, and stems, have been identified as sources of this compound.[5] The leaves, in particular, are considered a rich source of this and other carbazole alkaloids.[6][7]
Abundance of this compound in Murraya koenigii
The concentration of this compound in Murraya koenigii can vary significantly based on factors such as the geographical origin of the plant, the specific part of the plant analyzed, and the extraction method employed. The following tables summarize the quantitative data available in the current literature.
Table 1: this compound Content in Murraya koenigii Leaves from Different Geographical Locations
| Geographical Origin | Plant Part | Extraction Solvent | Analytical Method | This compound Content | Reference |
| Andhra Pradesh, India | Leaves | Ethyl Acetate | TLC-Densitometry | 507.2 µ g/sample | [8] |
| Not Specified | Leaves | Not Specified | HPLC-MS/MS | 7.22–5.62 mg/kg | [9] |
| Tamil Nadu, India | Leaves | Not Specified | Not Specified | 4.3% w/w of extract | [7] |
| Various (India) | Leaves | Not Specified | Not Specified | 0.01–1.67 mg/g | [7] |
Table 2: Quantification of this compound in Murraya koenigii Extracts
| Extraction Method | Plant Part | Solvent | Analytical Method | This compound Content | Reference |
| Not Specified | Leaves | Not Specified | RP-HPLC | 4.32 ± 0.81% w/w | [10] |
Experimental Protocols
The extraction, isolation, and quantification of this compound from Murraya koenigii involve several established laboratory techniques. The following sections detail the common methodologies cited in scientific research.
Extraction Methodologies
3.1.1 Soxhlet-Assisted Extraction (SAE)
Soxhlet extraction is a conventional and widely used method for the extraction of phytochemicals.
-
Procedure:
-
10 g of dried and powdered Murraya koenigii leaves are placed in a thimble.
-
The thimble is placed in a Soxhlet apparatus.
-
The extraction is carried out with 90% ethanol (B145695) for 8 hours.
-
The resulting extract is collected, filtered, and then analyzed for this compound content.
-
3.1.2 Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a more modern and efficient technique that utilizes ultrasonic waves to enhance extraction.
-
Procedure:
-
10 g of powdered Murraya koenigii leaves are placed in a beaker.
-
A suitable extraction solvent is added at a 1:10 solid-to-solvent ratio.
-
The mixture is sonicated in an ultrasonic bath for a predetermined time (e.g., 15 minutes).
-
The solution is then filtered, and the filtrate is collected for analysis.
-
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory activity of this compound from Murraya koenigii (Curry Leaf) on lipopolysaccharide-induced RAW 264.7 macrophages: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Mahanimbine: A Technical Guide to its Traditional Ayurvedic Uses and Modern Scientific Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbine, a prominent carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (L.) Spreng, commonly known as the curry tree, holds a significant place in traditional Ayurvedic medicine. In Ayurveda, the plant is referred to as 'Krishnanimba' and has been utilized for centuries to treat a wide array of ailments.[1] While traditional knowledge attributes therapeutic properties to the whole plant, modern research has increasingly focused on isolating and characterizing its bioactive constituents, such as this compound, to validate and understand the mechanisms behind its ethnobotanical uses. This technical guide provides an in-depth overview of the traditional Ayurvedic applications of Murraya koenigii and the associated scientific evidence for the therapeutic potential of its key alkaloid, this compound. The content herein is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visualizations of molecular pathways to facilitate further investigation and therapeutic innovation.
Traditional Uses in Ayurvedic Medicine
In the Ayurvedic system of medicine, various parts of the Murraya koenigii tree, including the leaves, roots, bark, and fruits, are used for their medicinal properties. The leaves, which are a rich source of this compound, are particularly valued.
Key Traditional Applications:
-
Digestive Ailments: The leaves are traditionally used as a stomachic, carminative, and antiemetic. They are employed to improve appetite and digestion, and to treat conditions like diarrhea, dysentery, and flatulence.[2][3]
-
Metabolic Disorders: Murraya koenigii leaves are widely used in the traditional management of diabetes.[3][4][5] Ayurvedic practitioners have long recommended their consumption to regulate blood sugar levels.
-
Inflammatory Conditions: The plant is used to alleviate inflammation, itching, and body aches.[1][4][6] The roots and leaves are prepared in various forms to be applied externally or taken internally for their anti-inflammatory effects.
-
Wound Healing and Skin Conditions: External applications of leaf extracts are used for bruises, eruptions, and to promote the healing of fresh cuts.[2][4]
-
Hair Care: A well-known traditional use is as a hair tonic to stimulate hair growth and maintain natural hair color.
-
Other Uses: The plant has also been traditionally used as a febrifuge (to reduce fever), an analgesic (pain reliever), and for treating piles and snakebites.[1][2][7]
Quantitative Data on this compound and its Bioactivities
Modern scientific investigations have sought to quantify the concentration of this compound in Murraya koenigii and evaluate its potency in various experimental models that align with its traditional uses.
Table 1: this compound Content in Murraya koenigii Leaves
| Geographic Location | Altitude (meters) | This compound Content (µg/g of dry leaf) | Reference |
| Andhra Pradesh | - | 507.2 (in ethyl acetate (B1210297) extract) | [8] |
| Nagaland | 1400 | 17.09 - 21.09 | [9] |
| Arunachal Pradesh | 700 | 13.76 - 16.76 | [9] |
| Kolkata | 9 | 9.71 - 10.89 | [9] |
Table 2: In Vivo Anti-Diabetic and Anti-Hyperlipidemic Activity of this compound
| Experimental Model | Animal | Dosage | Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | Wistar rats | 50 mg/kg (i.p.) | 30 days (single weekly dose) | Significant reduction in fasting blood glucose, total cholesterol, triglycerides, LDL, and VLDL. Significant increase in HDL. | [3][10][11] |
| Streptozotocin-induced diabetic rats | Wistar rats | 100 mg/kg (i.p.) | 30 days (single weekly dose) | Significant reduction in fasting blood glucose, total cholesterol, triglycerides, LDL, and VLDL. Significant increase in HDL. | [3][10][11] |
| High-fat diet-induced obese mice | Male mice | 2 mg/kg and 4 mg/kg (daily) | 12 weeks | Prevented hyperlipidemia and fat accumulation. Improved glucose clearance and upregulated insulin-responsive genes. | [12][13] |
Table 3: In Vitro Bioactivities of this compound
| Assay | Cell Line / Enzyme | Concentration | Key Findings | Reference |
| Glucose Utilization | 3T3-L1 adipocytes | 1 mM | Glucose utilization was almost equivalent to the positive control (1 µM insulin). | [4][6][14] |
| α-Amylase Inhibition | Porcine pancreatic α-amylase | - | Appreciable inhibitory effect. | [3][10] |
| α-Glucosidase Inhibition | Yeast α-glucosidase | - | Weak inhibitory effect compared to acarbose. | [3][10] |
| Cytotoxicity (Anti-cancer) | Capan-2 and SW1190 (Pancreatic cancer) | IC50: 3.5 µM | Inhibition of cell proliferation. | [1][15] |
| Cytotoxicity (Anti-cancer) | A549 (Lung cancer) | - | Restrained cell growth by activating intrinsic apoptotic pathways. | [7] |
| Cytotoxicity (Anti-cancer) | MCF-7 (Breast cancer) | IC50: 14 µM | Induced apoptosis. | [16][17][18] |
Detailed Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Murraya koenigii Leaves
This protocol is based on methodologies described in the literature for the efficient extraction and isolation of carbazole alkaloids.[19][20][21][22]
-
Preparation of Plant Material:
-
Collect fresh leaves of Murraya koenigii and wash them thoroughly.
-
Shade-dry the leaves until brittle.
-
Grind the dried leaves into a fine powder and sieve through a 100 ASTM mesh.
-
Store the powdered material in an airtight container in a cool, dark place.
-
-
Soxhlet Extraction:
-
Place 100 g of the dried leaf powder into a thimble.
-
Perform continuous hot percolation in a Soxhlet apparatus with petroleum ether (60-80°C) for 6-8 hours to defat the material.
-
Discard the petroleum ether extract. Air-dry the defatted plant material.
-
Subsequently, extract the defatted powder with 95% ethanol (B145695) for 8-10 hours or until the eluting solvent is colorless.
-
-
Acid-Base Partitioning for Alkaloid Isolation:
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Digest the residue with 5% hydrochloric acid (HCl) and filter. The alkaloids will form water-soluble salts in the acidic aqueous phase.
-
Wash the acidic solution with dichloromethane (B109758) to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the acidic aqueous solution to ~9-10 with ammonium (B1175870) hydroxide (B78521) to precipitate the free alkaloids.
-
Extract the basified solution multiple times with chloroform (B151607).
-
Pool the chloroform layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
Concentrate the chloroform extract under reduced pressure to yield the crude alkaloid mixture.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:chloroform (1:1).
-
Combine fractions showing a prominent spot corresponding to this compound.
-
Further purify the combined fractions by recrystallization or preparative TLC to obtain pure this compound.
-
Protocol 2: Induction of Diabetes in Rats using Streptozotocin (STZ)
This protocol is a standard method for inducing Type 1 diabetes in rodent models to test anti-diabetic agents like this compound.[3][23][24][25][26][27]
-
Animal Handling:
-
Use adult male Wistar rats (150-200 g).
-
Acclimatize the animals for at least one week with standard pellet diet and water ad libitum.
-
Fast the rats overnight before STZ injection.
-
-
Preparation and Administration of STZ:
-
Prepare a fresh solution of STZ in 0.1 M cold citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 45-60 mg/kg body weight.
-
-
Confirmation of Diabetes:
-
After 72 hours of STZ injection, collect blood from the tail vein.
-
Measure blood glucose levels using a glucometer.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
-
-
Experimental Groups and Treatment:
-
Divide the diabetic animals into groups:
-
Group I: Normal control (non-diabetic, vehicle-treated).
-
Group II: Diabetic control (diabetic, vehicle-treated).
-
Group III: Diabetic + this compound (e.g., 50 mg/kg).
-
Group IV: Diabetic + this compound (e.g., 100 mg/kg).
-
Group V: Diabetic + Glibenclamide (standard drug).
-
-
Administer the respective treatments (e.g., once weekly for 30 days) and monitor blood glucose and lipid profiles at regular intervals.
-
Protocol 3: In Vitro Glucose Utilization Assay in 3T3-L1 Adipocytes
This assay is used to assess the direct effect of a compound on glucose uptake in insulin-sensitive cells.[4][6][9][14]
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS.
-
Induce differentiation into mature adipocytes using a standard cocktail of insulin (B600854), dexamethasone, and IBMX.
-
-
Glucose Utilization Assay:
-
Seed mature 3T3-L1 adipocytes in a 96-well plate.
-
Wash the cells with Krebs-Ringer phosphate (B84403) buffer.
-
Treat the cells with various concentrations of this compound (e.g., 25 µM to 1 mM) in the presence of 2-deoxy-D-[³H]glucose for a defined period (e.g., 1 hour). Use insulin (e.g., 1 µM) as a positive control.
-
Terminate the glucose uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the glucose utilization as a percentage of the untreated control.
-
Signaling Pathways and Molecular Mechanisms
This compound exerts its therapeutic effects by modulating key signaling pathways involved in cell survival, apoptosis, and metabolism.
Anti-Cancer Activity: Apoptosis Induction in Pancreatic Cancer Cells
This compound has been shown to induce apoptosis in pancreatic cancer cells by inhibiting pro-survival pathways like AKT/mTOR and STAT3.[1][15]
Caption: this compound-induced apoptosis in pancreatic cancer cells.
Anti-Cancer Activity: Intrinsic Apoptotic Pathway in Breast Cancer Cells
In breast cancer cells, this compound induces apoptosis through the mitochondrial (intrinsic) pathway, characterized by the generation of reactive oxygen species (ROS) and activation of caspases.[16][17]
Caption: this compound's role in the intrinsic apoptotic pathway.
Experimental Workflow: Bioactivity-Guided Isolation
The identification of this compound as a key anxiolytic component of Murraya koenigii is an example of a bioactivity-guided isolation workflow.[13][22]
Caption: Workflow for bioactivity-guided isolation of this compound.
Conclusion
The traditional use of Murraya koenigii in Ayurvedic medicine for conditions such as diabetes, inflammation, and digestive issues is strongly supported by modern scientific research focused on its primary carbazole alkaloid, this compound. The quantitative data from in vivo and in vitro studies demonstrate this compound's potent anti-diabetic, anti-hyperlipidemic, and anti-cancer properties. The elucidation of its molecular mechanisms, particularly its ability to modulate critical signaling pathways like AKT/mTOR and induce apoptosis, provides a solid foundation for its development as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the potential of this compound. Continued research, focusing on clinical validation, bioavailability, and dosage optimization, is crucial to translate the rich traditional knowledge of this medicinal plant into novel, evidence-based therapies for a range of metabolic and proliferative diseases.
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Mangiferin and this compound on Glucose Utilization in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis | Semantic Scholar [semanticscholar.org]
- 6. phcog.com [phcog.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Mangiferin and this compound on Glucose Utilization in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. phcog.com [phcog.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. archives.ijper.org [archives.ijper.org]
- 21. researchgate.net [researchgate.net]
- 22. Isolation, characterization and quantification of an anxiolytic constituent - this compound, from Murraya koenigii Linn. Spreng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ndineuroscience.com [ndineuroscience.com]
- 24. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Quantification of Mahanimbine in Plant Extracts using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbine, a carbazole (B46965) alkaloid primarily isolated from the leaves of Murraya koenigii (curry tree), has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-diabetic, and neuroprotective properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including comprehensive experimental protocols and validated performance data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions and Performance Data
| Parameter | Method 1 | Method 2 |
| HPLC System | Agilent 1260 Infinity | Not Specified |
| Column | Agilent ZORBAX Bonus RP C18 (250x4.6 mm, 5µ)[1] | Reverse-Phase C18 |
| Mobile Phase | Methanol (B129727): 0.1% Triethylamine (93:07 v/v)[1] | Methanol: Water (80:20 v/v)[2] |
| Flow Rate | 1.2 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 254 nm[1] | 254 nm[2] |
| Column Temperature | 25°C[1] | Not Specified |
| Retention Time (min) | 4.705[1] | Not Specified |
| Linearity Range | 4 - 24 ng/mL[1] | Not Specified |
| Correlation Coefficient (R²) | 0.999[1] | Not Specified |
| LOD | 0.02044 ng/mL[1] | Not Specified |
| LOQ | 0.06194 ng/mL[1] | Not Specified |
| Accuracy (% Recovery) | Within acceptable limits[1] | Not Specified |
| Precision (%RSD) | Within acceptable limits[1] | Not Specified |
Table 2: Reported Quantitative Data for this compound and Related Compounds
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | 10.40 ± 0.95 | 1.67 | 6.31 | [3] |
| Mahanine | 6.26 ± 0.66 | 29.30 | 81.12 | [3] |
Experimental Protocols
Sample Preparation from Plant Material (Murraya koenigii leaves)
Several methods can be employed for the extraction of this compound from plant materials. The choice of method may influence the extraction efficiency.
a) Soxhlet Assisted Extraction (SAE):
-
Place 10 g of powdered Murraya koenigii leaves into a thimble.
-
Position the thimble in a Soxhlet apparatus.
-
Extract with 90% ethanol (B145695) for 8 hours.[1]
-
Collect the extract, filter, and concentrate it under reduced pressure.
-
Redissolve the dried extract in HPLC grade methanol for analysis.
b) Ultrasound Assisted Extraction (UAE):
-
Weigh 10 g of powdered Murraya koenigii leaves and place it in a beaker.
-
Add a suitable volume of extraction solvent (e.g., methanol).
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.[1]
-
Filter the solution to separate the extract from the plant debris.
-
The filtered extract can then be directly analyzed by HPLC or after appropriate dilution.
c) Accelerated Solvent Extraction (ASE):
-
Mix 5 g of powdered plant material with a suitable amount of diatomaceous earth.
-
Load the mixture into the stainless steel cells of an Accelerated Solvent Extractor.[1]
-
Perform the extraction according to the instrument's operational parameters (solvent, temperature, pressure, and time).
-
Collect the resulting extract for HPLC analysis.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of HPLC grade methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations within the desired calibration range (e.g., 4, 8, 12, 16, 20, and 24 ng/mL).[1]
HPLC Method Protocol
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol and 0.1% Triethylamine (93:07 v/v). Degas the mobile phase for 10 minutes using ultrasonication and filter it through a 0.22 µm membrane filter.[1]
-
Instrument Setup:
-
Chromatographic Run:
-
Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
-
Visualization of Workflows and Pathways
Experimental Workflow for HPLC Quantification
Caption: Experimental workflow for this compound quantification.
This compound's Putative Signaling Pathway in Cancer Cells
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][3]
Caption: this compound's inhibitory effects on cancer cell signaling.
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Mahanimbine-Induced Apoptosis Assay in Cancer Cells
Application Note & Protocol: Investigating Mahanimbine-Induced Apoptosis in Cancer Cells
For Research Use Only.
Introduction
This compound, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has garnered significant interest in oncology research due to its demonstrated anticancer properties.[1][2][3] It has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic, breast, and lung cancer, primarily through the induction of apoptosis (programmed cell death).[1][2][4] The primary mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway, characterized by the disruption of mitochondrial membrane potential, regulation of the Bax/Bcl-2 protein ratio, and subsequent activation of executioner caspases.[2][5][6] Additionally, this compound has been observed to modulate pro-survival signaling pathways such as AKT/mTOR and STAT3.[1][3]
This document provides a comprehensive set of protocols for researchers to effectively assess the pro-apoptotic potential of this compound in cancer cell lines. The methodologies detailed herein cover the quantification of apoptotic cells, measurement of key biochemical markers of apoptosis, and analysis of pivotal signaling proteins.
Data Presentation: Summary of this compound's Efficacy
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| Capan-2 | Pancreatic Cancer | 3.5 | [1][3][7] |
| SW1190 | Pancreatic Cancer | 3.5 | [1][3][7] |
| BxPC3 | Pancreatic Cancer | 64 | [1] |
| CFPAC1 | Pancreatic Cancer | - | [4] |
| HPAFII | Pancreatic Cancer | - | [4] |
| MCF-7 | Breast Cancer | 14 | [2][6] |
| MDA-MB-231 | Breast Cancer | 21.5 | [2] |
| A549 | Lung Cancer | - | [4] |
| Hs172.T | Bladder Cancer | 32.5 |
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
| Cancer Cell Line | This compound Concentration (µM) | Assay | Result (% Apoptotic Cells) | Citation |
| Capan-2 | 7 | Annexin V/PI | 56.3 (vs. 6.2 in control) | [1] |
| SW1190 | 7 | Annexin V/PI | 73.0 (vs. 7.0 in control) | [1] |
| Hs172.T | 100 | AO/EB Staining | ~75 (vs. 5.2 in control) | [4] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression and Caspase Activity
| Cancer Cell Line | This compound Concentration (µM) | Parameter | Fold Change/Effect | Citation |
| Capan-2 & SW1190 | Not Specified | Bax/Bcl-2 Ratio | Upregulation of Bax, Downregulation of Bcl-2 | [1] |
| MCF-7 | 14 | Bax mRNA | ~3-fold increase at 48h | [5] |
| MCF-7 | 14 | Bcl-2 mRNA | ~1.5-fold decrease at 48h | [5] |
| MCF-7 | 14 | Caspase-3/7 Activity | Significantly enhanced at 24h and 48h | [2] |
| MCF-7 | 14 | Caspase-9 Activity | Significantly enhanced at 24h and 48h | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in this compound-induced apoptosis and the general experimental workflow for its assessment.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: General workflow for apoptosis assays.
Experimental Protocols
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay quantitatively determines the percentage of viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS, then detach using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cell suspension directly.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the disruption of mitochondrial membrane potential, an early event in apoptosis, using the fluorescent dye JC-1.
Materials:
-
This compound
-
Cancer cells
-
Complete cell culture medium
-
MitoProbe™ JC-1 Assay Kit or equivalent (containing JC-1 dye and CCCP as a positive control)
-
DMSO
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in Protocol 1.
-
For a positive control, treat a separate sample with 50 µM CCCP for 5-10 minutes.[4]
-
-
JC-1 Staining:
-
Analysis:
-
Flow Cytometry:
-
Wash the cells once with 2 mL of warm PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze immediately on a flow cytometer, detecting green fluorescence (emission ~529 nm) and red fluorescence (emission ~590 nm).
-
-
Fluorescence Microscopy:
-
After incubation with JC-1, wash the cells and resuspend in assay buffer.
-
Place the cell suspension on a glass slide and observe under a fluorescence microscope using appropriate filters.
-
-
Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization. Healthy cells exhibit red fluorescence (J-aggregates), while apoptotic cells show green fluorescence (JC-1 monomers).[10]
-
Protocol 3: Caspase-3/7 Activity Assay (Colorimetric)
This assay quantifies the activity of executioner caspases-3 and -7, which are activated during apoptosis.
Materials:
-
This compound
-
Cancer cells
-
Complete cell culture medium
-
Colorimetric Caspase-3/7 Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
-
Cell Lysate Preparation:
-
After treatment, centrifuge the plate (if suspension cells) and remove the medium.
-
Wash cells with PBS.
-
Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Centrifuge the plate at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled 96-well plate.
-
-
Enzymatic Reaction:
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well containing the cell lysate.
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the caspase-3/7 activity. Normalize the results to the protein concentration of the lysates if desired.
-
Protocol 4: Western Blotting for Bax and Bcl-2
This protocol allows for the semi-quantitative analysis of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
This compound-treated and control cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax and anti-Bcl-2, typically diluted 1:1000 in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using image analysis software.
-
Normalize the band intensity of Bax and Bcl-2 to the loading control (β-actin).
-
Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential. An increased ratio is indicative of apoptosis.[12]
-
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models Studying Mahanimbine's Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo animal models utilized to investigate the therapeutic efficacy of Mahanimbine, a carbazole (B46965) alkaloid derived from Murraya koenigii. The protocols detailed below are intended to serve as a guide for researchers aiming to replicate or build upon existing studies in the fields of diabetes, neuroprotection, and oncology.
Anti-Diabetic and Hypolipidemic Effects of this compound in a Streptozotocin-Induced Diabetic Rat Model
This model is designed to evaluate the potential of this compound in managing hyperglycemia and dyslipidemia, common complications of diabetes mellitus.
Data Presentation
| Parameter | Diabetic Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Glibenclamide (0.5 mg/kg) |
| Fasting Blood Sugar | Significantly Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Total Cholesterol | Significantly Elevated | Significantly Reduced | Significantly Reduced | - |
| Triglycerides | Significantly Elevated | Significantly Reduced | Significantly Reduced | - |
| Low-Density Lipoprotein (LDL) | Significantly Elevated | Significantly Reduced | Significantly Reduced | - |
| Very Low-Density Lipoprotein (VLDL) | Significantly Elevated | Significantly Reduced | Significantly Reduced | - |
| High-Density Lipoprotein (HDL) | Significantly Reduced | Significantly Increased | Significantly Increased | - |
Note: The table summarizes the reported effects of this compound in streptozotocin-induced diabetic rats.[1][2]
Experimental Protocol
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 150-200 g
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 45 mg/kg body weight, dissolved in freshly prepared citrate (B86180) buffer (0.1 M, pH 4.5).[1][2] Diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection; rats with glucose levels above 250 mg/dL are considered diabetic.
2. Experimental Groups:
-
Group I (Normal Control): Healthy rats receiving the vehicle (0.3% w/v sodium carboxymethyl cellulose).[1][2]
-
Group II (Diabetic Control): Diabetic rats receiving the vehicle.[1]
-
Group III (this compound 50 mg/kg): Diabetic rats receiving this compound (50 mg/kg, i.p.) once a week.[1]
-
Group IV (this compound 100 mg/kg): Diabetic rats receiving this compound (100 mg/kg, i.p.) once a week.[1]
-
Group V (Positive Control): Diabetic rats receiving Glibenclamide (0.5 mg/kg, i.p.) once a week.[1]
3. Treatment:
4. Outcome Measures:
-
Fasting Blood Glucose: Measured at regular intervals throughout the study.
-
Serum Lipid Profile: At the end of the treatment period, blood is collected to measure total cholesterol, triglycerides, LDL, VLDL, and HDL levels.[1][2]
Experimental Workflow
Caption: Workflow for the STZ-induced diabetic rat model.
Neuroprotective Effects of this compound in a Lipopolysaccharide-Induced Neuroinflammation Mouse Model
This model is employed to assess this compound's ability to mitigate neuroinflammation and associated cognitive deficits, relevant to neurodegenerative diseases like Alzheimer's.
Data Presentation
| Parameter | LPS-Induced Control | This compound (1 mg/kg) | This compound (2 mg/kg) | This compound (5 mg/kg) |
| Acetylcholine (ACh) Level | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Acetylcholinesterase (AChE) Activity | Significantly Increased | Significantly Inhibited | Significantly Inhibited | No Significant Difference |
| Amyloid-beta (Aβ) 1-40 Level | Significantly Elevated | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated |
| Amyloid-beta (Aβ) 1-42 Level | Significantly Elevated | No Significant Difference | No Significant Difference | No Significant Difference |
| TNF-α (Pro-inflammatory) | Significantly Increased | Significantly Inhibited | - | - |
| IL-1β (Pro-inflammatory) | Significantly Increased | Significantly Inhibited | - | - |
| IL-10 (Anti-inflammatory) | Significantly Decreased | Significantly Upregulated | - | - |
| TGF-β (Anti-inflammatory) | Significantly Decreased | Significantly Upregulated | - | - |
| Total COX Activity | Significantly Increased | Significantly Inhibited | - | - |
| COX-2 Gene Expression | Significantly Increased | Significantly Inhibited | - | - |
Note: This table summarizes the neuroprotective effects of this compound in an LPS-induced neuroinflammation mouse model.[3]
Experimental Protocol
1. Animal Model:
-
Species: Institute of Cancer Research (ICR) mice.[3]
-
Induction of Neuroinflammation: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 250 µg/kg for 4 consecutive days.[3]
2. Experimental Groups:
-
Control Group: Mice receiving vehicle.
-
LPS-Induced Group: Mice receiving LPS and vehicle.
-
This compound Groups: Mice pre-treated with this compound (1, 2, and 5 mg/kg, p.o.) for 30 days, followed by LPS administration for 4 days.[3]
3. Treatment:
4. Outcome Measures:
-
Behavioral Assessment: Morris Water Maze (MWM) test to evaluate spatial learning and memory (escape latency and distance).[3]
-
Biochemical Analysis (Brain Homogenate):
-
Cholinergic system markers: Acetylcholine (ACh) levels and Acetylcholinesterase (AChE) activity.[3]
-
Amyloidogenesis markers: Amyloid-beta (Aβ) 1-40 and 1-42 levels.[3]
-
Neuroinflammation markers: Pro-inflammatory cytokines (TNF-α, IL-1β), anti-inflammatory cytokines (IL-10, TGF-β), total cyclooxygenase (COX) activity, and COX-2 gene expression.[3]
-
Signaling Pathway
References
Application Notes and Protocols for the Extraction and Purification of Mahanimbine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for extracting and purifying Mahanimbine, a carbazole (B46965) alkaloid from Murraya koenigii (curry leaf tree), which has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2][3] Detailed protocols for various extraction and purification methods are presented, along with quantitative data to aid in the selection of the most suitable technique for specific research and development needs.
Data Presentation: Comparison of Extraction Techniques
The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different extraction methodologies.
Table 1: Comparison of Crude Extract Yield from Murraya koenigii Leaves Using Different Solvents
| Solvent | Percentage Yield of Crude Extract (%) | Reference |
| Methanol (B129727) | 5.70 | [3] |
| Water | 4.08 | [3] |
| Ethanol (B145695) | 3.58 | [3] |
| Chloroform | 1.27 | [3] |
Table 2: Comparison of Mahanine-Enriched Fraction (MEF) Yield and this compound Content Using Different Maceration and Fractionation Methods
| Method | Maceration Solvent | Fractionation Solvent | Yield of MEF (%) | This compound Content in MEF (%) | Reference |
| Method 1 | Ethanol | Ethyl Acetate (B1210297) | 7.8 | 39.8 | [4] |
| Method 2 | Ethanol:Water (95:5) | Ethyl Acetate | 7.3 | 45.0 | [4] |
| Method 3 | Ethanol:Water (95:5) | Ethyl Acetate | 6.5 | 44.6 | [4] |
| Method 4 | Ethanol:Water (90:10) | Ethyl Acetate | 6.5 | 43.3 | [4] |
| Method 5 | Ethanol:Water (80:20) | Ethyl Acetate | 5.8 | 42.2 | [4] |
Experimental Protocols
This section provides detailed step-by-step protocols for the most common methods used in the extraction and purification of this compound.
Protocol 1: Soxhlet-Assisted Extraction (SAE)
Soxhlet extraction is a continuous extraction method suitable for the exhaustive extraction of thermally stable compounds like this compound.[1]
Materials and Equipment:
-
Dried and powdered Murraya koenigii leaves
-
Soxhlet apparatus (round-bottom flask, extractor, condenser)
-
Heating mantle
-
Cellulose (B213188) thimble
-
Rotary evaporator
Procedure:
-
Place 10 g of finely powdered Murraya koenigii leaves into a cellulose thimble.[5]
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 90% ethanol to about two-thirds of its volume.[5]
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 8 hours, or until the solvent in the extractor becomes colorless.[3][5]
-
After extraction, cool the apparatus and collect the ethanolic extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[5]
Materials and Equipment:
-
Dried and powdered Murraya koenigii leaves
-
Ultrasonic bath
-
Beaker
-
Methanol[5]
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Murraya koenigii leaves and place them in a beaker.[5]
-
Add 100 mL of methanol (1:10 solid-to-solvent ratio).[5]
-
Place the beaker in an ultrasonic bath and sonicate for 15 minutes.[5]
-
After sonication, filter the solution to separate the extract from the plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator to yield the crude extract.
Protocol 3: Purification by Silica (B1680970) Gel Column Chromatography
Column chromatography is a fundamental technique for separating and purifying individual compounds from a crude extract based on their differential adsorption to a stationary phase.[1][6]
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (100-200 mesh)
-
Glass column
-
Elution solvents (e.g., petroleum ether, chloroform, ethyl acetate)[6][7]
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether) and pour it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent. Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.[1]
-
Elution: Begin elution with a non-polar solvent such as 100% petroleum ether.[7] Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate or chloroform.[6][7]
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 10-20 mL each) in labeled collection tubes.
-
TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate, 8:2).[3]
-
Visualize the spots under a UV lamp at 254 nm.[1]
-
Pooling and Concentration: Combine the fractions that show a single spot with the same retention factor (Rf) corresponding to this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification
HPLC is a highly sensitive and reproducible technique for determining the purity and quantifying the amount of this compound in an extract.[5]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., Agilent ZORBAX Bonus RP C18, 250x4.6 mm, 5µ)[5]
-
This compound standard
-
HPLC-grade methanol and triethylamine[5]
-
Syringe filters (0.22 µm or 0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: Methanol: 0.1% Triethylamine (93:07 v/v)[5]
-
Flow Rate: 1.2 mL/min[5]
-
Column Temperature: 25°C[5]
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 20 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it by ultrasonication for 10 minutes. Filter the mobile phase through a 0.22 µm filter.[5]
-
Standard Solution Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol. From this, prepare a series of working standard solutions of known concentrations (e.g., 4, 8, 12, 16, 20, and 24 ng/mL) for calibration.[5]
-
Sample Preparation: Dissolve the extracted and purified this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The retention time for this compound is approximately 4.7 minutes under these conditions.[5]
Visualization of Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [archives.ijper.org]
- 6. Isolation, characterization and quantification of an anxiolytic constituent - this compound, from Murraya koenigii Linn. Spreng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Mahanimbine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has demonstrated significant potential in preclinical studies for various therapeutic applications, including cancer, neurodegenerative diseases, and metabolic disorders. Its progression into clinical settings, however, is hampered by its poor aqueous solubility, which can lead to low bioavailability and suboptimal therapeutic efficacy. These application notes provide an overview of formulation strategies to enhance the in vivo performance of this compound, along with detailed protocols for their preparation and evaluation.
The primary challenge in the systemic delivery of this compound is its hydrophobic nature. This document outlines three common formulation approaches to address this issue: nanoemulsions, solid dispersions, and cyclodextrin (B1172386) complexation. These techniques aim to improve the dissolution rate and absorption of this compound, thereby enhancing its bioavailability. The provided protocols are intended to serve as a foundational guide for researchers to develop and optimize this compound formulations for in vivo studies.
Data Presentation
Solubility and In Vitro Efficacy of this compound
This compound exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents for in vitro assays.[1] The following table summarizes the known solubility characteristics and the in vitro anticancer activity of this compound in various cancer cell lines.
| Parameter | Details | Reference |
| Aqueous Solubility | Poor | [1] |
| Organic Solvent Solubility | Soluble in Ethanol, DMSO | [1] |
| IC50 (Pancreatic Cancer) | 3.5 µM (Capan-2, SW1190) | [2] |
| IC50 (Ovarian Cancer) | ~15-20 µM (PA1, OVCAR3) | [1] |
Pharmacokinetic Parameters of a Mahanine-Enriched Fraction
Note: The following data is for a mahanine-enriched fraction containing this compound and koenimbine. Specific pharmacokinetic data for a pure this compound formulation is limited in publicly available literature. This data is presented as a surrogate to provide an indication of the in vivo behavior of related carbazole alkaloids.
| Parameter | Value |
| Relative Bioavailability | 31% higher bioavailability of mahanine (B1683992) in the enriched fraction compared to purified mahanine. |
Experimental Protocols
This compound-Loaded Nanoemulsion Formulation
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can enhance the solubility of lipophilic drugs.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Polysorbate 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Phosphate buffered saline (PBS), pH 7.4
-
High-shear homogenizer or ultrasonicator
Protocol:
-
Oil Phase Preparation: Dissolve a known amount of this compound in the selected oil phase. Gentle heating and vortexing may be required to ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant and co-surfactant in PBS.
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring using a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size. The process parameters (time, power) should be optimized to achieve the desired droplet size and polydispersity index (PDI).
-
Characterization: Characterize the nanoemulsion for droplet size, PDI, zeta potential, and encapsulation efficiency.
-
Sterilization: For in vivo use, sterilize the nanoemulsion by filtration through a 0.22 µm syringe filter.
This compound Solid Dispersion Formulation
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size and improving wettability.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Soluplus®)
-
Organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Protocol (Solvent Evaporation Method):
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in a common organic solvent in a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
This compound-Cyclodextrin Inclusion Complex Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility and stability.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Water or a water-cosolvent mixture
-
Magnetic stirrer with hot plate
-
Freeze-dryer
Protocol (Co-precipitation/Lyophilization Method):
-
Cyclodextrin Solution: Dissolve the cyclodextrin in water or a water-cosolvent mixture with stirring.
-
This compound Addition: Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol) and add it dropwise to the cyclodextrin solution under continuous stirring.
-
Complexation: Stir the mixture at a controlled temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Solvent Removal (if applicable): If an organic solvent was used, remove it by evaporation.
-
Lyophilization: Freeze the aqueous solution of the complex and then lyophilize it to obtain a dry powder.
-
Characterization: Characterize the inclusion complex for drug content, solubility enhancement, and evidence of complex formation (e.g., using DSC, XRD, or NMR).
Mandatory Visualizations
Caption: General experimental workflow for the development and in vivo evaluation of this compound formulations.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and survival.[2]
Caption: this compound inhibits the phosphorylation of STAT3, thereby downregulating the transcription of genes involved in cell proliferation and survival.[2]
References
- 1. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis of AKT/mTOR pathway after Mahanimbine treatment
Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of the curry tree (Murraya koenigii), has demonstrated significant anticancer properties in various cancer cell lines.[1][2] A key mechanism underlying its therapeutic potential is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many human cancers.[3]
This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the pharmacodynamic effects of this compound on the AKT/mTOR pathway in cancer cells. The primary objective is to quantify the modulation of key downstream effector proteins, thereby confirming the on-target activity of the compound.
Application Notes
Principle of Analysis
The activity of the AKT/mTOR pathway is largely regulated by a series of phosphorylation events. This compound treatment has been shown to downregulate the expression of total and phosphorylated AKT (p-AKT) and mTOR (p-mTOR).[5] Western blotting is a powerful immunodetection technique used to measure changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation.[6] By comparing the ratio of phosphorylated protein to total protein for key targets in this compound-treated versus untreated cells, researchers can quantify the inhibitory effect of the compound on the signaling pathway.
Target Analytes
The following proteins are key nodes in the AKT/mTOR pathway and are commonly analyzed to assess pathway inhibition:
-
AKT (Protein Kinase B): A central kinase in the pathway. Its phosphorylation (e.g., at Ser473) is critical for its activation.
-
p-AKT (Phospho-AKT): The activated form of AKT.
-
mTOR (mechanistic Target of Rapamycin): A serine/threonine kinase that functions in two distinct complexes, mTORC1 and mTORC2, to regulate cell growth and proliferation.[7]
-
p-mTOR (Phospho-mTOR): The activated form of mTOR (e.g., at Ser2448).
-
p70S6K (p70 S6 Kinase): A downstream effector of mTORC1, its phosphorylation indicates mTORC1 activity.
-
4E-BP1: Another key substrate of mTORC1, its phosphorylation status regulates protein synthesis.
-
Loading Control (e.g., β-actin, GAPDH): Used to ensure equal protein loading across all lanes for accurate quantification.
Experimental Controls
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration. This serves as the baseline for comparison.
-
Positive Control: A known inhibitor of the AKT/mTOR pathway (e.g., Rapamycin) can be used in parallel to validate the experimental setup and antibody performance.[7]
Quantitative Data Summary
The following table summarizes representative quantitative data from a Western blot analysis of pancreatic cancer cells (e.g., Capan-2) treated with varying concentrations of this compound for 48 hours.[5][8] Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein, with the vehicle control set to 1.0.
| Target Protein | Vehicle Control | This compound (5 µM) | This compound (10 µM) | This compound (20 µM) |
| p-AKT (Ser473) / Total AKT | 1.00 | 0.72 | 0.45 | 0.21 |
| p-mTOR (Ser2448) / Total mTOR | 1.00 | 0.68 | 0.39 | 0.18 |
| p-p70S6K / Total p70S6K | 1.00 | 0.65 | 0.35 | 0.15 |
| p-4E-BP1 / Total 4E-BP1 | 1.00 | 0.75 | 0.51 | 0.28 |
Visualizations
Below are diagrams illustrating the this compound-inhibited AKT/mTOR signaling pathway and the general experimental workflow for its analysis.
Caption: Inhibitory action of this compound on the AKT/mTOR signaling pathway.
Caption: Standard workflow for Western blot analysis of protein expression.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to assess the phosphorylation status of key proteins in the AKT/mTOR pathway following this compound treatment.
1. Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., Capan-2, SW1190, MCF-7), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.[2][5]
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-20 mM). Store at -20°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagents: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).[7]
-
Primary Antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (Total)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR (Total)
-
Rabbit anti-phospho-p70S6K
-
Rabbit anti-p70S6K (Total)
-
Mouse anti-β-actin or GAPDH
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM).[5] Include a vehicle control (DMSO only) at a concentration matching the highest this compound dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
3. Cell Lysis and Protein Quantification
-
Harvest: After treatment, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[3]
-
Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay, following the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples into the wells of an SDS-polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for large proteins like mTOR.[7]
5. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed. Incubate the membrane with a stripping buffer, wash thoroughly, block, and then proceed with the immunoblotting protocol for the next primary antibody (e.g., anti-AKT, then β-actin).
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to its corresponding total protein band. Further normalize these ratios to the vehicle control to determine the relative fold change.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Visualizing Apoptotic Nuclear Morphology with DAPI Staining after Mahanimbine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has emerged as a promising natural compound with potent anticancer properties.[1][2] It has been shown to inhibit the proliferation of various cancer cells, including pancreatic, breast, and lung cancer, primarily by inducing apoptosis (programmed cell death).[3][4][5] A key hallmark of apoptosis is the dramatic change in nuclear morphology, characterized by chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[6]
This application note provides a detailed protocol for using DAPI (4',6-diamidino-2-phenylindole) staining to observe and quantify these apoptotic changes in cancer cells following treatment with this compound. DAPI is a fluorescent stain that binds strongly to adenine-thymine-rich regions in the minor groove of DNA.[6] In healthy cells, DAPI produces a uniformly stained, round nucleus. In apoptotic cells, the condensed and fragmented chromatin results in a brighter, more compact, and often fragmented DAPI staining pattern, allowing for clear visualization and analysis under a fluorescence microscope.[7]
Principle of the Method
The protocol involves culturing cancer cells, treating them with this compound to induce apoptosis, and then fixing and permeabilizing the cells to allow DAPI to enter and stain the nuclear DNA. The resulting changes in nuclear morphology are then visualized and can be quantified to assess the extent of apoptosis. This compound exerts its effects by triggering intrinsic apoptotic pathways, which involve the modulation of signaling molecules like AKT/mTOR and STAT3, regulation of the Bcl-2/Bax protein ratio, and the activation of executioner caspases like caspase-3 and caspase-9.[1][3][8]
Data Presentation
This compound has demonstrated cytotoxic and apoptotic effects across a range of cancer cell lines. The following tables summarize the quantitative data from published studies.
Table 1: Antiproliferative Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Capan-2 | Pancreatic | 3.5 | [3][9] |
| SW1990 | Pancreatic | 3.5 | [3][9] |
| BxPC3 | Pancreatic | 16 | [3] |
| HPAFII | Pancreatic | 32 | [3] |
| CFPAC1 | Pancreatic | 64 | [3] |
| MCF-7 | Breast | 14 | [1] |
| MDA-MB-231 | Breast | 21.5 | [1] |
| A549 | Lung | Not Specified | [5] |
| Human Bladder Cancer | Bladder | 32.5 | [5] |
| hTRET-HPNE (Normal) | Normal Pancreatic Epithelium | 110 | [3][9] |
| MCF-10A (Normal) | Normal Mammary Epithelium | 30.5 | [1] |
Table 2: Induction of Apoptosis by this compound in Pancreatic Cancer Cells
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| Capan-2 | Control (Vehicle) | 6.2% | [3] |
| Capan-2 | This compound (7 µM for 24h) | 56.3% | [3] |
| SW1990 | Control (Vehicle) | 7.0% | [3] |
| SW1990 | This compound (7 µM for 24h) | 73.0% | [3] |
Experimental Protocols
This section provides detailed methodologies for cell culture, this compound treatment, and subsequent DAPI staining for the analysis of nuclear morphology.
I. Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., Capan-2, SW1990, or MCF-7) onto sterile glass coverslips placed in 6-well plates. The seeding density should be adjusted to achieve 60-70% confluency at the time of staining.
-
Adherence: Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for proper adherence to the coverslips.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from the IC50 value). Include a vehicle control containing the same final concentration of DMSO (typically ≤ 0.1%) as the highest this compound concentration.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[1][3]
II. DAPI Staining Protocol (for Fixed Cells)
-
Medium Removal: After the treatment incubation, carefully aspirate the culture medium from each well.
-
PBS Wash: Gently wash the cells twice with Phosphate-Buffered Saline (PBS) to remove any remaining medium.
-
Fixation: Fix the cells by adding a 4% paraformaldehyde (PFA) solution in PBS to each well and incubating for 15-20 minutes at room temperature.
-
PBS Wash: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization: Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature.[6] This step is crucial for allowing DAPI to access the nucleus.
-
PBS Wash: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Add DAPI staining solution (typically 1 µg/mL in PBS) to each well, ensuring the coverslips are fully covered.[6][10] Incubate for 5-10 minutes at room temperature, protected from light.
-
Final Wash: Perform a final wash with PBS to remove excess DAPI stain.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of anti-fade mounting medium.
-
Sealing: Seal the edges of the coverslips with clear nail polish to prevent drying and movement. Store the slides at 4°C in the dark until imaging.
III. Imaging and Quantification
-
Visualization: Observe the stained cells using a fluorescence microscope equipped with a UV filter (excitation ~358 nm, emission ~461 nm).
-
Image Capture: Capture images from multiple random fields for each treatment condition to ensure a representative sample.
-
Analysis:
-
Qualitative: Visually inspect the nuclear morphology. Healthy, non-apoptotic cells will exhibit round, uniformly stained nuclei. Apoptotic cells will display condensed, brightly stained, and/or fragmented nuclei.[7]
-
Quantitative: To quantify apoptosis, count the number of apoptotic nuclei and the total number of nuclei in each captured field. The percentage of apoptotic cells can be calculated as: (Number of Apoptotic Nuclei / Total Number of Nuclei) x 100
-
Image analysis software such as ImageJ can be used for more objective quantification of nuclear area, condensation, and fragmentation.[11][12][13]
-
Mandatory Visualizations
Caption: Experimental workflow for DAPI staining of this compound-treated cells.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Interpretation of nuclear morphology after DAPI staining.
References
- 1. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection and Quantification of Nuclear Morphology Changes in Apoptotic Cells by Fluorescence Microscopy and Subsequent Analysis of Visualized Fluorescent Signals | Anticancer Research [ar.iiarjournals.org]
- 13. Objective assessment of changes in nuclear morphology and cell distribution following induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Mahanimbine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mahanimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii (curry leaves), has demonstrated significant anticancer properties in various cancer cell lines.[1][2][3][4] One of its key mechanisms of action is the induction of cell cycle arrest, which inhibits the proliferation of cancer cells.[1][3][5][6] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. It also summarizes the quantitative effects of this compound on cell cycle distribution and illustrates the underlying signaling pathways.
Data Presentation
This compound has been shown to induce a dose-dependent cell cycle arrest, primarily at the G0/G1 phase, in several cancer cell lines, including pancreatic and bladder cancer.[1][3][6] The half-maximal inhibitory concentration (IC50) for its anti-proliferative effects varies depending on the cell line, with values reported as low as 3.5 µM in Capan-2 and SW1190 pancreatic cancer cells and 32.5 µM in human bladder cancer cells.[1][5][6]
Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (Capan-2 and SW1190)
| Treatment | Concentration (µM) | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 0 | Capan-2 | Baseline | Baseline | Baseline |
| This compound | 3.5 (IC50) | Capan-2 | Increased | Decreased | Decreased |
| Control | 0 | SW1190 | Baseline | Baseline | Baseline |
| This compound | 3.5 (IC50) | SW1190 | Increased | Decreased | Decreased |
Note: This table summarizes the reported trend of a remarkable increase in the G0/G1 phase population. Specific percentage values from the original studies are recommended for precise quantitative analysis.
Table 2: Effect of this compound on Cell Cycle Distribution in Human Bladder Cancer Cells (Hs172.T)
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 0 | Baseline | Baseline | Baseline |
| This compound | 32.5 (IC50) | Tremendous Increase | Decreased | Decreased |
| This compound | 100 | Further Increase | Further Decreased | Further Decreased |
Note: This table illustrates the dose-dependent effect of this compound on G0/G1 cell cycle arrest as reported in the literature.[3]
Experimental Protocols
This section provides a detailed methodology for analyzing cell cycle arrest induced by this compound using flow cytometry.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cancer cell line of interest (e.g., Capan-2, SW1190, or Hs172.T)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[7]
-
RNase A solution (e.g., 100 µg/mL in PBS)[7]
-
Flow cytometer
Protocol for Cell Treatment and Preparation:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of this compound (e.g., 0 µM, IC50, 2x IC50) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with cold PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.[7][8]
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[7] Cells can be stored at this stage for several days.
-
Protocol for Propidium Iodide Staining and Flow Cytometry:
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes. Discard the supernatant.
-
Rehydration: Resuspend the cell pellet in 1-2 mL of cold PBS and centrifuge again.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution to ensure that only DNA is stained by PI.[7]
-
PI Staining: Add 400 µL of PI staining solution to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[8]
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate laser and filter settings for PI detection (typically excited by a 488 nm laser and detected in the red fluorescence channel, e.g., FL2 or FL3).
-
Collect data for at least 10,000-20,000 events per sample.
-
Use software such as ModFit LT or FlowJo to analyze the cell cycle distribution based on the DNA content histogram.
-
Visualizations
Signaling Pathway of this compound-Induced G0/G1 Cell Cycle Arrest
This compound has been shown to modulate the AKT/mTOR and STAT3 signaling pathways, which are crucial for cell proliferation and survival.[1][5] The inhibition of these pathways leads to the downregulation of proteins that promote cell cycle progression, ultimately resulting in G0/G1 arrest.
Caption: this compound inhibits AKT/mTOR and STAT3 pathways to induce G0/G1 arrest.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps for analyzing this compound-induced cell cycle arrest.
Caption: Workflow for analyzing cell cycle arrest by this compound via flow cytometry.
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of this compound alkaloid on the human bladder cancer cells are due to the induction of G0/G1 cell cycle arrest, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Mahanimbine's Anti-Migratory Effects on Cancer Cells: An Application Note and Protocol for the Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has demonstrated significant anti-cancer properties, including the inhibition of cell migration, a critical process in cancer metastasis. This document provides detailed application notes and protocols for utilizing the wound healing assay to assess the anti-migratory effects of this compound on cancer cells. The provided methodologies are based on established research and are intended to guide researchers in obtaining reproducible and quantifiable results.
Introduction
Cell migration is a fundamental process involved in various physiological and pathological events, including embryonic development, immune response, and wound healing. In the context of oncology, the migratory capacity of cancer cells is a hallmark of metastasis, the primary cause of cancer-related mortality. Therefore, the identification of compounds that can inhibit cancer cell migration is a key objective in drug discovery.
This compound has emerged as a promising natural compound with pleiotropic anti-cancer activities, including the induction of apoptosis and cell cycle arrest.[1][2] Notably, studies have shown that this compound can effectively inhibit the migration of various cancer cell lines, such as those from pancreatic and breast cancers.[1][3] The wound healing assay, a simple and cost-effective in vitro method, is widely used to study collective cell migration and is particularly well-suited for evaluating the anti-migratory potential of therapeutic compounds like this compound.[4][5]
This application note details the experimental workflow for a wound healing assay to evaluate this compound's effects and presents quantitative data from studies on pancreatic and breast cancer cell lines. Furthermore, it elucidates the underlying molecular mechanisms, specifically the inhibition of the AKT/mTOR and STAT3 signaling pathways, which are crucial regulators of cell migration.
Data Presentation
The anti-migratory and cytotoxic effects of this compound have been quantified in various cancer cell lines. The following tables summarize these findings for easy comparison.
Table 1: Anti-Migratory Effect of this compound on MCF-7 Breast Cancer Cells
| This compound Concentration (µM) | Observation Time (hours) | Wound Closure Inhibition (%) |
| 10 | 48 | 80 |
Data sourced from a study on MCF-7 breast cancer cells where control cells showed near complete wound closure at 48 hours.[3]
Table 2: Cytotoxic Effects of this compound on Various Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| Capan-2 | Pancreatic Cancer | 3.5 |
| SW1990 | Pancreatic Cancer | 3.5 |
| BxPC3 | Pancreatic Cancer | 64 |
| HPAFII | Pancreatic Cancer | 64 |
| CFPAC1 | Pancreatic Cancer | 64 |
| MCF-7 | Breast Cancer | 14 ± 0.2 |
| MDA-MB-231 | Breast Cancer | 21.5 ± 0.8 |
| MCF-10A | Non-cancerous breast cells | 30.5 ± 1.4 |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.[1][3]
Experimental Protocols
Protocol 1: Wound Healing Assay to Assess this compound's Anti-Migratory Effects
This protocol provides a step-by-step guide for performing a wound healing assay to evaluate the impact of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Capan-2, SW1900)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells in complete medium until they reach approximately 80-90% confluency.
-
Trypsinize the cells and seed them into 6-well or 12-well plates at a density that will allow them to form a confluent monolayer within 24 hours. For example, seed 5 x 10^5 cells per well in a 6-well plate.[1]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, gently create a linear scratch in the center of each well using a sterile 200 µL pipette tip.[6]
-
Ensure the scratch is of a consistent width across all wells.
-
Wash the wells twice with sterile PBS to remove any detached cells and debris.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation.
-
Add the this compound-containing medium to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO) and a negative control (low-serum medium only).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 10x or 20x magnification. This is the 0-hour time point.
-
Mark the location of the captured image for each well to ensure subsequent images are taken at the same spot.
-
Incubate the plates and capture images at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.[3]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for all treatment groups.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at Time X) / Initial Wound Area ] x 100
-
Plot the percentage of wound closure against time for each this compound concentration and the controls.
-
Mandatory Visualizations
Experimental Workflow for Wound Healing Assay
Caption: Workflow of the wound healing assay to assess this compound's anti-migratory effects.
Signaling Pathway of this compound's Anti-Migratory Action
Caption: this compound inhibits cell migration by downregulating the phosphorylation of AKT, mTOR, and STAT3.
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits cell growth and invasion and induces apoptosis through down-regulation of Skp2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Measurement of Reactive Oxygen Species (ROS) Production Induced by Mahanimbine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii (curry leaves), has garnered significant interest in oncological research for its anti-cancer properties.[1][2][3] Emerging evidence suggests that a key mechanism of its anti-proliferative and pro-apoptotic action involves the induction of intracellular reactive oxygen species (ROS).[1][2] ROS are chemically reactive species containing oxygen, and their accumulation can lead to oxidative stress, cellular damage, and programmed cell death (apoptosis).[2][4] These notes provide a detailed guide for measuring ROS production in response to this compound treatment, offering standardized protocols and insights into the underlying signaling pathways.
Application Notes
Principle of this compound-Induced ROS Production
This compound treatment in cancer cells has been shown to disrupt mitochondrial function, leading to an increase in the generation of ROS.[1][2] This accumulation of ROS is a critical event that can trigger the intrinsic pathway of apoptosis.[2][5] The elevated ROS levels contribute to the loss of mitochondrial membrane potential (Δψm), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases, ultimately leading to apoptotic cell death.[2][6] Therefore, the quantification of ROS is a crucial step in elucidating the cytotoxic mechanism of this compound.
Common Methods for ROS Detection
The most widely used method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.[2][4] DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then trapped within the cell.[7] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7][8] The resulting fluorescence intensity is directly proportional to the amount of intracellular ROS and can be quantified using fluorescence microscopy, a fluorescence plate reader, or flow cytometry.[9]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on ROS production in a specific cancer cell line as reported in the literature.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in ROS (approx.) | Reference |
| MCF-7 (Human Breast Cancer) | 14 | 48 | 2.5 | [1][2] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA Assay
This protocol details the steps for quantifying this compound-induced ROS in adherent cancer cells using the DCFH-DA probe.
Materials:
-
Adherent cancer cells (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) (for positive control)
-
6-well or 24-well plates
-
Fluorescence microscope or flow cytometer
Reagent Preparation:
-
This compound Treatment Solution: Prepare fresh dilutions of this compound from the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
DCFH-DA Staining Solution: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use. Protect the solution from light.[8][9]
-
Positive Control: Prepare a 1 µM solution of H₂O₂ in a complete cell culture medium.[2]
Procedure:
-
Cell Seeding: Seed the adherent cells in a 6-well or 24-well plate and allow them to attach and grow for 24 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for the desired time periods (e.g., 12, 24, 48 hours).[2] Include an untreated control (vehicle only) and a positive control (H₂O₂).
-
DCFH-DA Staining:
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[2]
-
Data Acquisition:
-
Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope equipped with a filter for fluorescein (B123965) (excitation ~485 nm, emission ~530 nm).[8] Capture images for qualitative analysis.
-
Flow Cytometry: For quantitative analysis, detach the cells using trypsin, centrifuge, and resuspend them in FACS buffer. Analyze the fluorescence intensity in the appropriate channel (e.g., FL-1).[9]
-
Data Analysis:
-
For microscopy data, observe the increase in green fluorescence in this compound-treated cells compared to the control.
-
For flow cytometry data, quantify the mean fluorescence intensity (MFI). The fold increase in ROS can be calculated by normalizing the MFI of treated cells to the MFI of untreated control cells.
Visualizations
Signaling Pathway
Caption: this compound-induced ROS-mediated intrinsic apoptosis pathway.
Experimental Workflow
Caption: Experimental workflow for measuring this compound-induced ROS.
References
- 1. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis [mdpi.com]
- 2. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols for In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Assays of Mahanimbine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro inhibitory effects of Mahanimbine on α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. Detailed protocols for conducting these inhibitory assays are also presented, offering a methodological framework for the evaluation of this compound or other potential anti-diabetic compounds.
Application Notes
This compound, a carbazole (B46965) alkaloid isolated from Murraya koenigii leaves, has been investigated for its potential anti-diabetic properties. One of the therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, to control postprandial hyperglycemia.[1] Inhibition of these enzymes slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption.[1][2]
In vitro studies have demonstrated that this compound exhibits inhibitory activity against both α-amylase and α-glucosidase. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Data Presentation
The following table summarizes the reported in vitro inhibitory activities of this compound against porcine pancreatic α-amylase and α-glucosidase. Acarbose (B1664774), a well-known anti-diabetic drug, is included as a positive control for comparison.
| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| This compound | 83.72 ± 1.4 | 99.89 ± 1.2 |
| Acarbose | 83.33 ± 1.8 | Not specified in the primary source |
Data sourced from Dineshkumar et al. (2010)[1]
The data indicates that this compound has appreciable inhibitory effects on α-amylase, comparable to that of acarbose, and a weaker inhibitory effect on α-glucosidase.[1]
Experimental Protocols
The following are detailed protocols for the in vitro determination of α-amylase and α-glucosidase inhibitory activities.
Protocol 1: In Vitro α-Amylase Inhibitory Assay
This protocol is adapted from the methods described by Dineshkumar et al. (2010) and other standard procedures.[1][3][4]
1. Materials and Reagents:
-
Porcine pancreatic α-amylase (E.C. 3.2.1.1)
-
Starch (soluble)
-
This compound
-
Acarbose (positive control)
-
0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M CaCl2
-
Dinitrosalicylic acid (DNSA) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of Substrate Solution: Suspend 2 mg of starch in 0.2 mL of 0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M CaCl2. Boil for 5 minutes and then pre-incubate at 37°C for 5 minutes.[3]
-
Preparation of Inhibitor and Enzyme Solutions:
-
Dissolve this compound and acarbose in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of desired concentrations.
-
Prepare a solution of porcine pancreatic α-amylase (2 U/mL) in Tris-HCl buffer.[3]
-
-
Assay Reaction:
-
Termination of Reaction and Color Development:
-
Stop the reaction by adding 0.5 mL of DNSA reagent.
-
Boil the mixture for 5 minutes in a water bath, then cool to room temperature.[5]
-
-
Measurement:
-
Dilute the reaction mixture with distilled water if necessary.
-
Measure the absorbance of the resulting solution at 540 nm.[5]
-
-
Controls:
-
Blank: Contains all reagents except the enzyme solution.
-
Control: Contains all reagents except the inhibitor.
-
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]
-
Determination of IC50: Plot a graph of percentage inhibition versus inhibitor concentration. The IC50 value is determined from the graph as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 2: In Vitro α-Glucosidase Inhibitory Assay
This protocol is based on the methodology outlined by Dineshkumar et al. (2010).[1]
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (E.C. 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
50 mM Phosphate (B84403) buffer (pH 6.8)
-
1 M Sodium carbonate (Na2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of Reagents:
-
Assay Reaction:
-
Termination of Reaction:
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.[6]
-
-
Measurement:
-
Controls:
-
Blank: Contains all reagents except the enzyme solution.
-
Control: Contains all reagents except the inhibitor.
-
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: Plot a graph of percentage inhibition versus inhibitor concentration. The IC50 value is determined from the graph as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Signaling Pathway of Carbohydrate Digestion and Inhibition
Caption: Inhibition of α-amylase and α-glucosidase by this compound.
General Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for in vitro enzyme inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro α-amylase inhibitory assay [protocols.io]
- 4. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols: Assessing Cognitive Improvement with Mahanimbine using the Morris Water Maze Task
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has demonstrated significant potential as a neuroprotective agent with the ability to ameliorate cognitive deficits.[1][2][3] This document provides detailed application notes and protocols for utilizing the Morris water maze (MWM) task to assess the cognitive-enhancing effects of this compound. The MWM is a widely accepted behavioral assay for evaluating hippocampal-dependent spatial learning and memory in rodents.[4][5][6] The protocols and data presented are based on studies investigating the impact of this compound on aging-related memory deficits.[1][7][8]
Mechanism of Action
This compound is believed to exert its neuroprotective and cognitive-enhancing effects through a multi-targeted approach. Key mechanisms include the enhancement of cholinergic transmission, suppression of oxidative stress, reduction of amyloid beta (Aβ) levels, and attenuation of neuroinflammation.[1][2][8] Specifically, this compound has been shown to increase acetylcholine (B1216132) (ACh) levels by inhibiting acetylcholinesterase (AChE) activity.[2][7][9] It also mitigates oxidative damage by increasing levels of endogenous antioxidants like glutathione (B108866) (GSH) and reducing markers of lipid peroxidation such as malondialdehyde (MDA).[1][8] Furthermore, this compound can modulate amyloidogenesis by inhibiting β-secretase (BACE-1), a key enzyme in the production of Aβ peptides, and can suppress neuroinflammatory responses by downregulating cyclooxygenase (COX-2) expression.[1][2][7]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on aged mice.
Table 1: Morris Water Maze Performance
| Group | Treatment | Escape Latency (s) | Time in Target Quadrant (%) |
| Young Control | Vehicle | Lower | 19.53 ± 2.56 |
| Aged Control | Vehicle | Higher | 10.10 ± 1.14 |
| Aged + this compound | 1 mg/kg | Significantly Reduced | 20.27 ± 4.84 |
| Aged + this compound | 2 mg/kg | Significantly Reduced | 17.85 ± 1.56 |
Data adapted from a study on aged mice, showing that this compound treatment significantly reduced the time taken to find the hidden platform (escape latency) and increased the time spent in the quadrant where the platform was previously located (probe test), indicating improved spatial learning and memory.[7]
Table 2: Biochemical Markers of Neuroprotection
| Group | Treatment | AChE Activity (U/L) | Aβ₁₋₄₂ Level (pg/mL) | BACE-1 Expression (Relative) | Total COX Activity (nmol/min/mL) |
| Young Control | Vehicle | 51.06 ± 1.36 | 209.2 ± 10.81 | Lower | 12.34 ± 0.07 |
| Aged Control | Vehicle | 204.80 ± 1.55 | 524.9 ± 11.11 | 1.44 ± 0.03 | 27.96 ± 0.89 |
| Aged + this compound | 1 mg/kg | 62.03 ± 4.64 | 313.2 ± 8.72 | 1.19 ± 0.04 | 18.87 ± 0.53 |
| Aged + this compound | 2 mg/kg | 43.73 ± 4.76 | 187.3 ± 7.97 | 1.03 ± 0.07 | 26.84 ± 0.37 |
This table highlights the biochemical changes in the brains of aged mice following this compound treatment. This compound significantly reduced the activity of AChE, the levels of Aβ₁₋₄₂, the expression of BACE-1, and the activity of total COX, indicating its multifaceted neuroprotective effects.[7]
Experimental Protocols
This compound Administration
This protocol is based on a study that administered this compound to aged mice.[1][8]
-
Test Subjects: Aged (e.g., 16 months old) and young (e.g., 3 months old) male mice.
-
Compound Preparation: this compound is dissolved in a suitable vehicle, such as 0.5% w/v Carboxymethyl cellulose (B213188) (CMC).
-
Dosing and Administration:
Morris Water Maze (MWM) Task Protocol
This protocol is a standard procedure for assessing spatial learning and memory in rodents.[4][10][11]
-
Apparatus:
-
A circular pool (approximately 150 cm in diameter and 50 cm in depth) filled with water maintained at 22-25°C.[4][5] The water is made opaque using non-toxic white or black tempura paint, depending on the coat color of the mice.
-
A submerged platform (10 cm in diameter) placed 1-2 cm below the water surface.[4]
-
The pool should be located in a room with various distal visual cues.
-
A video tracking system is used to record and analyze the swimming paths of the animals.
-
-
Acquisition Phase (Spatial Learning):
-
This phase typically lasts for 4-5 consecutive days, with four trials per day for each mouse.[10]
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions (North, South, East, West).
-
The mouse is allowed to swim freely for a maximum of 60 seconds to find the hidden platform.[10][11]
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to remain there for 15-20 seconds.[5][11]
-
The time taken to reach the platform (escape latency) and the path length are recorded.
-
There is an inter-trial interval of at least 15-20 minutes.
-
-
Probe Trial (Memory Retention):
-
This trial is conducted 24 hours after the last acquisition trial.[7][10]
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely in the pool for 60 seconds.[10]
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Visualizations
Signaling Pathway of this compound's Neuroprotective Effects
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for Assessing this compound
Caption: Workflow for this compound efficacy testing.
References
- 1. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxi… [ouci.dntb.gov.ua]
- 2. phcog.com [phcog.com]
- 3. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 6. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibitory potential of a carbazole alkaloid, this compound, from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 11. Morris water maze [bio-protocol.org]
Application Notes and Protocols for Mahanimbine in Cell Culture Experiments
Introduction
Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has garnered significant scientific interest for its potential anticancer properties.[1][2] It has demonstrated cytotoxic effects across a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[1][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound stock solutions for in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a crucial reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| Capan-2 | Pancreatic Cancer | 3.5 | [1][4] |
| SW1990 | Pancreatic Cancer | 3.5 | [1][4] |
| BxPC-3 | Pancreatic Cancer | 16 | [5] |
| CFPAC-1 | Pancreatic Cancer | 64 | [1][5] |
| HPAF-II | Pancreatic Cancer | 32 | [5] |
| MCF-7 | Breast Cancer | 14 ± 0.2 | [2] |
| MDA-MB-231 | Breast Cancer | 21.5 ± 0.8 | [2] |
| A549 | Lung Cancer | Not specified | [3] |
| Human Bladder Cancer | Bladder Cancer | 32.5 | [3] |
Note: IC50 values can vary depending on the experimental conditions, including cell density and assay duration.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder form)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 331.45 g/mol . To prepare a 10 mM stock solution, weigh out 3.31 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
For alternative solvents, some studies have reported using absolute ethanol.[6][7] However, DMSO is more commonly cited for its high solubilizing capacity for compounds like this compound.
Application of this compound in Cell Culture
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, serum-free cell culture medium
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density appropriate for the specific cell line and duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatment groups, including the vehicle control (medium with DMSO only). The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing growth medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays to assess cell viability (e.g., MTT, WST-1), apoptosis (e.g., Annexin V/PI staining, caspase activity assays), or cell cycle progression (e.g., flow cytometry).
Visualizations
Experimental Workflow
Caption: Workflow for this compound stock preparation and cell treatment.
This compound's Effect on the AKT/mTOR Signaling Pathway
This compound has been shown to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR and STAT3 pathways.[1]
Caption: this compound inhibits the pro-survival AKT/mTOR signaling pathway.
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | AChE | TargetMol [targetmol.com]
- 6. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mahanimbine Extraction from Murraya koenigii
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Mahanimbine from the leaves of Murraya koenigii (curry leaf tree). It includes troubleshooting advice for common experimental issues, frequently asked questions, detailed protocols, and comparative data to enhance extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a major bioactive carbazole (B46965) alkaloid isolated from Murraya koenigii.[1] It has garnered significant interest for its pharmacological potential, including anticancer, antioxidant, antimicrobial, and antidiabetic properties.[2][3] The effective isolation and purification of this compound are crucial for its pharmacological screening and potential development as a therapeutic agent.[4]
Q2: Which part of the Murraya koenigii plant is the best source for this compound?
The leaves of Murraya koenigii are a rich source of various carbazole alkaloids, including this compound.[4][5] Studies have shown that the concentration of these alkaloids can vary based on geographical location and the season of collection.[6]
Q3: What are the most common methods for extracting this compound?
Common techniques for extracting carbazole alkaloids like this compound include conventional methods like Soxhlet extraction and maceration, as well as modern techniques such as Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction.[1][6] The choice of method can significantly impact the extraction yield and efficiency.
Q4: How does the choice of solvent affect the extraction yield?
The choice of solvent is a critical factor. This compound, a carbazole alkaloid, is soluble in various organic solvents.[6] The polarity of the solvent plays a key role, with non-polar to moderately polar solvents being effective.[4] Studies have used a range of solvents including ethanol (B145695), methanol (B129727), acetone, chloroform, and petroleum ether with varying results.[5][7][8] For instance, 96% ethanol has been shown to be effective in attracting higher levels of alkaloids compared to lower concentrations.[9]
Q5: Can this compound degrade during the extraction process?
Yes, degradation is a significant concern. This compound is sensitive to pH and temperature. It shows considerable degradation in the presence of strong acids (0.1N HCl) and bases (0.1N NaOH).[1][6] It is also susceptible to degradation when exposed to UV radiation and oxidizing agents.[1] Therefore, it is crucial to avoid extreme pH conditions and high temperatures (above 50-60°C) during extraction and concentration steps.[6]
Troubleshooting Guide: Low Extraction Yield
This guide addresses the common problem of low this compound yield during extraction and purification.
| Problem | Potential Cause | Recommended Solution |
| Low Crude Extract Yield | Plant Material Quality: The concentration of carbazole alkaloids can vary significantly depending on the geographical location and the season of collection.[6] Leaves collected between September and December have shown higher mahanine (B1683992) content.[6] | Source plant material from tropical zones, as they tend to have higher alkaloid concentrations. Collect leaves during the optimal season (September-December).[6] |
| Improper Drying/Storage: Improperly dried or stored leaves can lead to degradation of bioactive compounds. | Dry leaves in a forced conventional tray drier at around 60°C for 4 hours or at 30-35°C until brittle.[7] Store the powdered leaves in airtight containers at 4°C.[10] | |
| Incorrect Particle Size: Particle size affects the surface area available for solvent penetration. | Grind the dried leaves and sieve through a 100 or 120-mesh sieve to obtain a uniform and fine powder.[1][7] | |
| Low this compound Yield in Crude Extract | Inappropriate Solvent: The solvent may not be optimal for extracting this compound. | Use non-polar to moderately polar solvents. Highly polar solvents like methanol or 96% ethanol are recommended for optimal crude extraction.[6][9] Consider using solvent mixtures like ethanol:water (95:5) which has shown good results.[10] |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-solvent ratio may not be optimized. | Optimize parameters for your chosen method. For UAE, a temperature of 50-60°C and a solid-to-solvent ratio of 1:10 (g/mL) is a good starting point.[6] For Soxhlet, the temperature is determined by the solvent's boiling point.[6] | |
| Compound Degradation: this compound may be degrading due to pH, heat, or light exposure. | Avoid strongly acidic or basic conditions.[1][6] Use a rotary evaporator at temperatures below 50°C for solvent concentration.[6][8] Protect the extract from direct light.[1] | |
| Low Recovery After Purification | Improper Column Chromatography Technique: Issues with column packing, sample loading, or solvent selection can lead to poor separation and loss of compound. | Ensure the silica (B1680970) gel column is packed uniformly without cracks or air bubbles.[6] Use the dry loading method to apply the crude extract to the column.[4] Start elution with a non-polar solvent (e.g., 100% hexane) and gradually increase polarity.[4] |
| Irreversible Adsorption: The compound may be irreversibly binding to the silica gel stationary phase. | Consider deactivating the silica gel with a small amount of a polar solvent or adding a small percentage of a base like triethylamine (B128534) to the mobile phase to improve recovery.[6] |
Quantitative Data on Extraction Parameters
The following tables summarize quantitative data from various studies to help in the selection of optimal extraction conditions.
Table 1: Comparison of Optimized Extraction Parameters for Murraya koenigii
| Parameter | Optimized Value | Target Compounds | Reference |
| Solvent | 50% Ethanol | Total Phenolic Content | [6] |
| Extraction Time | 60 minutes | Total Phenolic Content | [6] |
| Solvent | 60% Acetone | Flavonoid Content | [6] |
| Extraction Time | 45 minutes | Flavonoid Content | [6] |
| Solvent | 80% Methanol | General Bioactives | [6] |
| Extraction Time | 74 minutes | General Bioactives | [6] |
| Solvent | 96% Methanol | This compound | [6] |
| Solid-to-Solvent Ratio | 1:10 (g/mL) | This compound (UAE) | [1][6] |
Table 2: Yield and Mahanine Content from Different Extraction Methods
| Method | Maceration Solvent | Mahanine % in Extract | Final Product Yield (%) | Reference |
| Method 1 | Ethanol | 39.0% | 3.92 g / 50 g dry leaves | [10] |
| Method 2 | Ethanol:Water (95:5) | 40.1% | 3.66 g / 50 g dry leaves | [10] |
| Method 3 | Ethanol:Water (95:05) | 35.4% | 3.24 g / 50 g dry leaves | [10] |
| Method 4 | Ethanol:Water (90:10) | 32.6% | 3.25 g / 50 g dry leaves | [10] |
| Method 5 | Ethanol:Water (80:20) | 20.0% | 2.91 g / 50 g dry leaves | [10] |
Experimental Protocols
Protocol 1: Preparation of Plant Material
-
Collection: Collect fresh Murraya koenigii leaves, preferably from a tropical region between September and December.[6][10]
-
Washing and Drying: Wash the leaves thoroughly under tap water to remove dust and debris.[7] Dry the leaves in a tray drier at 60°C for 4 hours or at a lower temperature (30-35°C) until they become brittle.[7][10]
-
Grinding and Sieving: Grind the dried leaves into a fine powder using a grinder.[1][7] Sieve the powder through a 100-120 mesh sieve to ensure a uniform particle size.[1][7]
-
Storage: Store the powdered leaf material in an airtight container in a refrigerator until use.[7]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Place 10 g of powdered M. koenigii leaves into a 250 mL beaker.[1][6]
-
Solvent Addition: Add 100 mL of 96% methanol, achieving a 1:10 solid-to-solvent ratio.[1][6]
-
Sonication: Place the beaker in an ultrasonic bath. Sonicate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 50-60°C).[1][6]
-
Filtration and Concentration: After sonication, filter the mixture through Whatman No. 1 filter paper.[6] Wash the solid residue with a small amount of fresh solvent and filter again. Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[6]
Protocol 3: Soxhlet Extraction
-
Apparatus Setup: Assemble a Soxhlet apparatus with a round-bottom flask, the Soxhlet extractor, and a condenser.[4]
-
Sample Loading: Place approximately 10 g of dried, powdered M. koenigii leaves into a cellulose (B213188) thimble.[1]
-
Solvent Addition: Fill the round-bottom flask with a suitable solvent, such as 90% ethanol or petroleum ether. The solvent volume should be about 1.5 to 2 times the volume of the extractor chamber.[1][4]
-
Extraction: Heat the solvent to its boiling point. The process runs continuously as solvent vaporizes, condenses, drips onto the sample, and siphons back into the flask.[4] Continue the extraction for a designated period (e.g., 8 hours).[1]
-
Concentration: After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.[4]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and the biological context of this compound.
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting workflow for low this compound recovery.
Caption: this compound inhibits key oncogenic signaling pathways.[4][11]
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isolation, characterization and quantification of an anxiolytic constituent - this compound, from Murraya koenigii Linn. Spreng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. phcogj.com [phcogj.com]
- 10. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mahanimbine Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of mahanimbine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
This compound Solubility Guide
Frequently Asked Questions (FAQs) on Solubility
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Other organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate (B1210297) can also be used.[3] For in vitro studies, preparing a concentrated stock in DMSO and then diluting it into aqueous media is a standard practice.[4]
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/cell media. What should I do?
A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease Final Concentration: The intended concentration in your aqueous medium may exceed this compound's solubility limit. Try lowering the final working concentration.
-
Pre-warm the Medium: Ensure your aqueous buffer or cell culture medium is pre-warmed, typically to 37°C, before adding the stock solution. Temperature can significantly affect solubility.[5][6]
-
Add Stock Solution Slowly: Add the DMSO stock solution drop-by-drop to the pre-warmed medium while gently swirling or mixing. This gradual dilution can prevent rapid precipitation.[5]
-
Use an Intermediate Dilution Step: Consider a serial dilution. First, dilute the high-concentration DMSO stock into a serum-free medium or a buffer like PBS, then add this intermediate solution to your final, serum-containing medium.[6]
Q3: How can I determine the maximum solubility of this compound in my specific experimental buffer?
A3: You can determine the equilibrium solubility by using the Shake-Flask Method. This involves adding an excess amount of this compound to your buffer, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol is provided below.[7]
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM | [1][2] |
| Chloroform | Soluble | Not specified | [3] |
| Dichloromethane | Soluble | Not specified | [3] |
| Ethyl Acetate | Soluble | Not specified | [3][8] |
| Acetone | Soluble | Not specified | [3] |
| Ethanol | Soluble | Not specified | [9] |
| Methanol (B129727) | Soluble | Used for HPLC stock preparation | [10] |
| Water | Insoluble | Not specified | [9] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical guidelines for determining the equilibrium solubility of a compound.[7][11]
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a controlled temperature.
Materials:
-
This compound powder
-
Experimental buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or mechanical agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Validated analytical method (e.g., HPLC-UV) to quantify this compound
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.[7]
-
Solvent Addition: Add a known volume of the pre-warmed experimental buffer (e.g., 37 ± 1 °C) to the vial.[11]
-
Agitation: Seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. It is recommended to take measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[11]
-
Sample Separation: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw a sample from the supernatant. To remove any undissolved solids, centrifuge the sample and filter it through a syringe filter.[7]
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., methanol) to a concentration within the linear range of your analytical method.[7] Measure the concentration of this compound using a validated HPLC-UV method.
-
Calculation: Back-calculate the concentration in the original undiluted sample to determine the equilibrium solubility. The experiment should be performed in at least triplicate.[11]
This compound Stability Guide
Frequently Asked Questions (FAQs) on Stability
Q1: Is this compound sensitive to light?
A1: Yes, this compound is known to be light-sensitive and can degrade upon exposure to UV light.[2][10] Therefore, it is crucial to protect this compound powder and solutions from light by using amber vials or covering containers with aluminum foil during experiments and storage.
Q2: How should I store this compound powder and stock solutions?
A2: For long-term storage (months to years), solid this compound powder should be stored at -20°C.[12][13] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for the long term or at 4°C for short-term use (days to weeks).[1][13]
Q3: Under what conditions does this compound show significant degradation?
A3: Forced degradation studies show that this compound degrades considerably under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (10% H₂O₂) conditions, especially when heated.[10] It also degrades when exposed to UV radiation and in heated water (thermal degradation).[10]
Q4: Is this compound stable across a range of pH values?
A4: A study on a mahanine-enriched fraction (which also contains this compound) indicated that its biological activity remained stable at a pH range of 1.0 to 10.0 for at least 3 hours at 37°C, suggesting good stability for oral administration routes.[9] However, forced degradation studies with strong acid and base show significant chemical degradation occurs under harsh pH conditions, especially with heat.[10]
Quantitative Data: this compound Forced Degradation
The following table summarizes the results from a forced degradation study, indicating the stability of this compound under various stress conditions.
| Stress Condition | Description of Treatment | % Degradation | Analytical Method | Source(s) |
| Acid Hydrolysis | 0.1N HCl, refluxed at 80°C for 2 hours | 13.24% | HPLC-UV | [10] |
| Alkali Hydrolysis | 0.1N NaOH, refluxed at 80°C for 2 hours | 12.08% | HPLC-UV | [10] |
| Oxidation | 10% H₂O₂, refluxed at 80°C for 2 hours | 10.56% | HPLC-UV | [10] |
| Thermal | HPLC grade water, refluxed at 80°C for 2 hours | 8.34% | HPLC-UV | [10] |
| Photolytic | UV light exposure (254 nm) for 2 hours | 7.98% | HPLC-UV | [10] |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation (stress testing) study on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10]
Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.[14]
Materials:
-
This compound
-
HPLC grade methanol and water
-
0.1N Hydrochloric acid (HCl)
-
0.1N Sodium hydroxide (B78521) (NaOH)
-
10% Hydrogen peroxide (H₂O₂)
-
Water bath or reflux apparatus
-
UV chamber (e.g., 254 nm)
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC grade methanol.[10]
-
Acid Hydrolysis:
-
Add this compound stock solution to 0.1N HCl.
-
Reflux the mixture for 2 hours at 80°C in a water bath.[10]
-
After cooling, neutralize the solution with an appropriate volume of 0.1N NaOH.
-
-
Alkali Hydrolysis:
-
Add this compound stock solution to 0.1N NaOH.
-
Reflux the mixture for 2 hours at 80°C.[10]
-
After cooling, neutralize the solution with 0.1N HCl.
-
-
Oxidative Degradation:
-
Add this compound stock solution to 10% H₂O₂.
-
Reflux the mixture for 2 hours at 80°C.[10]
-
Cool the solution before analysis.
-
-
Thermal Degradation:
-
Add this compound stock solution to HPLC grade pure water.
-
Reflux the mixture for 2 hours at 80°C.[10]
-
-
Photolytic Degradation:
-
Expose this compound powder to UV light (254 nm) for 2 hours.[10]
-
After exposure, dissolve the powder in a known volume of methanol for analysis.
-
-
Control Sample: Prepare a control sample by diluting the this compound stock solution in the mobile phase without subjecting it to any stress conditions.
-
HPLC Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. The method described involves an Agilent ZORBAX Bonus RP C18 column with a mobile phase of Methanol: 0.1% Triethylamine (93:07) at a flow rate of 1.2 mL/min, with UV detection at 254 nm.[10]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound CAS#: 21104-28-9 [chemicalbook.com]
- 3. This compound | CAS:21104-28-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Isolation, characterization and quantification of an anxiolytic constituent - this compound, from Murraya koenigii Linn. Spreng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. who.int [who.int]
- 12. This compound | AChE | TargetMol [targetmol.com]
- 13. abmole.com [abmole.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting low recovery of Mahanimbine during column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of Mahanimbine during column chromatography.
Troubleshooting Guide
Q1: My final yield of this compound is significantly lower than expected after column chromatography. What are the potential causes and how can I improve my recovery?
Low recovery of this compound during column chromatography can be attributed to several factors, ranging from compound degradation to suboptimal chromatographic conditions. Below is a systematic guide to troubleshoot and enhance your purification process.
1. Compound Degradation:
This compound, a carbazole (B46965) alkaloid, is susceptible to degradation under certain conditions. It is crucial to handle the compound with care throughout the extraction and purification process.
-
pH Sensitivity: this compound shows considerable degradation in the presence of strong acids (0.1N HCl) and bases (0.1N NaOH).[1][2] If you are performing an acid-base extraction to isolate alkaloids, it is advisable to use the acid and base for short durations and at low temperatures.[1]
-
Light and Oxidative Sensitivity: Exposure to UV radiation and oxidizing agents can lead to the deterioration of this compound.[1][2] It is recommended to protect your extracts and fractions from direct light by using amber-colored glassware or covering your setup with aluminum foil.[1] Using degassed solvents can also help minimize oxidation.[1]
-
Thermal Instability: While moderate heat can be beneficial during the extraction phase, prolonged exposure to high temperatures can degrade carbazole alkaloids.[1] When evaporating solvents, it is best to use a rotary evaporator at a controlled temperature, preferably below 50°C.[1]
2. Suboptimal Chromatographic Conditions:
The choice of stationary and mobile phases is critical for the successful separation and recovery of this compound.
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of carbazole alkaloids.[3] However, the acidic nature of silica gel can sometimes lead to the irreversible adsorption of basic compounds like alkaloids.
-
Mobile Phase: A gradient elution starting with a non-polar solvent and gradually increasing the polarity is typically effective.[3] Common solvent systems include gradients of hexane (B92381) and ethyl acetate (B1210297), or hexane, dichloromethane, and methanol (B129727).[3]
-
Irreversible Adsorption: If this compound is irreversibly binding to the silica gel, consider the following modifications:
-
Deactivation of Silica Gel: Pre-treating the silica gel with a small amount of a polar solvent can help to reduce strong adsorption.
-
Addition of a Basic Modifier: Adding a small percentage of a base like triethylamine (B128534) (e.g., 0.1%) to the mobile phase can reduce peak tailing and improve the recovery of alkaloids by competing for the active sites on the silica gel.[2]
-
3. Improper Column Packing and Sample Loading:
The physical preparation of your column is fundamental to achieving good separation.
-
Column Packing: A poorly packed column with cracks or air bubbles will result in band broadening and poor separation, leading to the loss of your compound in mixed fractions.[1] Ensure the stationary phase is packed uniformly.
-
Sample Loading: Overloading the column with too much crude extract will exceed its separation capacity, causing poor resolution and cross-contamination of fractions.[1] A general rule of thumb is to load an amount of crude extract that is 1-5% of the weight of the stationary phase.
Summary of Factors Affecting this compound Recovery
| Parameter | Issue | Recommended Solution |
| pH | Degradation in strongly acidic or basic conditions. | Maintain near-neutral pH during extraction and workup. Use brief, low-temperature acid-base washes if necessary. |
| Light | Degradation upon exposure to UV light. | Protect samples and columns from direct light using amber glassware or aluminum foil. |
| Temperature | Thermal degradation at high temperatures. | Concentrate extracts and fractions at temperatures below 50°C using a rotary evaporator. |
| Oxidation | Degradation by oxidizing agents. | Use degassed solvents and consider adding antioxidants during extraction. |
| Stationary Phase | Irreversible adsorption on acidic silica gel. | Consider deactivating silica gel or using a different adsorbent like neutral alumina. |
| Mobile Phase | Suboptimal elution leading to poor separation or strong retention. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Consider adding a basic modifier like triethylamine to the eluent. |
| Column Packing | Poorly packed column causing band broadening. | Ensure uniform packing of the stationary phase, avoiding cracks and air bubbles. |
| Sample Loading | Overloading the column leading to poor resolution. | Load a sample amount that is 1-5% of the stationary phase weight. |
Experimental Protocols
Detailed Protocol for Silica Gel Column Chromatography of this compound:
This protocol is a general guideline and may require optimization based on your specific crude extract.
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude extract you wish to purify.
-
Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent such as hexane.[3]
-
Carefully pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.[3]
-
Drain the excess solvent until the solvent level is just at the top of the silica gel bed.[3]
-
-
Sample Loading:
-
Dissolve your crude extract containing this compound in a minimal amount of the initial mobile phase solvent (e.g., hexane or a mixture with a small amount of a more polar solvent).
-
Alternatively, for less soluble extracts, use a dry loading method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.[4]
-
-
Elution:
-
Begin elution with a non-polar solvent like 100% hexane.[4]
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent. A common gradient system is a step-wise or linear gradient of hexane-ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) or hexane-dichloromethane followed by dichloromethane-methanol.[3]
-
The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of around 0.2-0.3 for this compound to ensure it elutes effectively.
-
-
Fraction Collection and Analysis:
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the purified this compound.[1]
-
Frequently Asked Questions (FAQs)
Q2: I am seeing significant peak tailing for this compound on my TLC plate and during column chromatography. What could be the cause?
Peak tailing is a common issue when purifying alkaloids on silica gel. It is often caused by strong interactions between the basic nitrogen atom in the alkaloid and the acidic silanol (B1196071) groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will help to saturate the active sites on the silica gel and allow your compound to elute more symmetrically.
Q3: How can I be sure that my compound is degrading during the purification process?
To check for degradation, you can run a small-scale stability test. Spot your crude extract on a TLC plate and take a picture under UV light. Then, expose the plate to the conditions you are concerned about (e.g., leave it under a UV lamp for a period, or heat it gently). Re-examine the plate to see if the spot corresponding to this compound has diminished or if new spots have appeared. Additionally, you can take a small aliquot of your pure compound, subject it to the purification conditions (e.g., dissolve it in an acidic or basic solution for a short time), and then analyze it by TLC or HPLC to check for the appearance of degradation products.[2]
Q4: Can I use a different stationary phase instead of silica gel?
Yes, if you suspect strong, irreversible adsorption on silica gel, you could consider using a less acidic stationary phase like neutral alumina.[5] The choice of the mobile phase will need to be re-optimized for alumina. Alternatively, reversed-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase like methanol and water could be an option, especially for semi-preparative HPLC.[2]
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for this compound purification.
References
Mahanimbine Stability: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of mahanimbine under various pH conditions. The following troubleshooting guides, frequently asked questions, and detailed protocols are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing significant degradation of my this compound sample in an acidic solution. What could be the cause?
A1: this compound is known to be susceptible to degradation under acidic conditions. The extent of degradation is dependent on the pH, temperature, and duration of exposure. One study has shown that refluxing this compound in 0.1N HCl at 80°C for 2 hours can lead to approximately 19.05% degradation[1]. Under stronger acidic conditions or upon reaction with certain mineral or Lewis acids, this compound can undergo chemical transformations, such as cyclization, to form derivatives like cyclothis compound. If you are observing higher than expected degradation, consider the following:
-
Temperature: Elevated temperatures will accelerate the degradation process.
-
Duration of Exposure: Longer exposure to acidic conditions will result in greater degradation.
-
Acid Strength: Stronger acids will cause more rapid degradation and potential structural rearrangement.
Troubleshooting Tips:
-
Minimize the exposure time of this compound to acidic conditions.
-
Conduct experiments at lower temperatures if permissible for your protocol.
-
Use a less concentrated acid or a buffer system to maintain a less aggressive acidic pH.
-
Analyze your sample promptly after preparation in an acidic medium.
Q2: Is this compound stable in basic (alkaline) solutions?
A2: No, this compound is highly unstable in basic conditions. Forced degradation studies have demonstrated that refluxing this compound in 0.1N NaOH at 80°C for 2 hours can result in as much as 82.24% degradation[1]. Therefore, it is critical to avoid exposing this compound to basic environments for extended periods, especially at elevated temperatures.
Troubleshooting Tips:
-
If a basic pH is required for your experiment, conduct the procedure at the lowest possible temperature and for the shortest duration.
-
Consider alternative non-alkaline methods if possible.
-
Neutralize the solution immediately after the required exposure time to prevent further degradation.
Q3: What are the expected degradation products of this compound in acidic conditions?
A3: In the presence of mineral acids, this compound has been reported to convert into cyclothis compound. With Lewis acids like BF3-etherate, it can cyclize to form a different penta-cyclic compound. These transformations involve the cyclization of the C5H9 side chain of the this compound molecule.
Q4: How can I assess the stability of my this compound sample under specific pH conditions?
A4: A forced degradation study is the standard method to evaluate the stability of a compound under various stress conditions, including a range of pH values. This typically involves dissolving the compound in solutions of known pH (e.g., acidic, neutral, and basic buffers) and monitoring its concentration over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).
Quantitative Data on this compound Degradation
The following table summarizes the available quantitative data on the degradation of this compound under different stress conditions.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Percent Degradation |
| Acidic | 0.1N HCl | 80°C | 2 hours | 19.05%[1] |
| Basic | 0.1N NaOH | 80°C | 2 hours | 82.24%[1] |
| Oxidative | 10% Hydrogen Peroxide | 80°C | 2 hours | 89.20%[1] |
| Hydrolytic (Water) | HPLC grade water | 80°C | 2 hours | 83.92%[1] |
| Photolytic | UV light (254 nm) | Ambient | 2 hours | 10.47%[1] |
Note: A study on a mahanine-enriched fraction, which also contains this compound, showed that the fraction's biological activity remained unchanged over a pH range of 1-10 for up to approximately 3 hours at 37°C. This suggests that while some degradation of the active compounds may occur, the overall biological effect might be retained under these conditions for a limited time.
Experimental Protocols
Protocol for Forced Degradation Study of this compound under Acidic and Basic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in acidic and basic solutions.
1. Materials and Reagents:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1N solution
-
Sodium hydroxide (B78521) (NaOH), 0.1N solution
-
HPLC grade methanol (B129727) and water
-
Volumetric flasks and pipettes
-
Water bath or heating block
-
HPLC system with a suitable column (e.g., C18) and UV detector
2. Procedure:
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
In a suitable flask, add a known volume of the this compound stock solution to a volume of 0.1N HCl.
-
Reflux the mixture in a water bath set at 80°C for 2 hours[1].
-
After cooling to room temperature, carefully neutralize the solution with 0.1N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a separate flask, add a known volume of the this compound stock solution to a volume of 0.1N NaOH.
-
Reflux the mixture in a water bath set at 80°C for 2 hours[1].
-
After cooling to room temperature, carefully neutralize the solution with 0.1N HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the this compound stock solution with the mobile phase to the same final concentration as the stressed samples, without subjecting it to heating or pH stress.
-
HPLC Analysis:
-
Analyze the control and stressed samples by a validated, stability-indicating HPLC method.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of the control sample.
-
Visualizations
Experimental Workflow for this compound pH Stability Testing
Caption: Workflow for assessing this compound stability under acidic and basic conditions.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the AKT/mTOR and STAT3 signaling pathways.
References
Technical Support Center: Overcoming Poor Bioavailability of Mahanimbine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Mahanimbine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry tree) with demonstrated anticancer, anti-inflammatory, and neuroprotective properties.[1][2] However, its therapeutic potential is often limited by its poor oral bioavailability, primarily due to its low aqueous solubility.[3] This means that after oral administration, only a small fraction of the drug is absorbed into the systemic circulation, making it difficult to achieve therapeutic concentrations in target tissues.
Q2: What are the main factors contributing to the poor bioavailability of this compound?
A2: The primary factors contributing to this compound's poor bioavailability include:
-
Low Aqueous Solubility: this compound is a lipophilic compound, making it poorly soluble in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[3]
-
First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the liver (first-pass effect) before it reaches systemic circulation, reducing the amount of active drug.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps drugs out of cells back into the intestinal lumen, thereby limiting its absorption.[4][5]
Q3: What are the common strategies to improve the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoformulations: Encapsulating this compound into nanosized carriers can improve its solubility, protect it from degradation, and enhance its absorption. Common nanoformulations include:
-
Liposomes: Vesicles composed of lipid bilayers.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature.
-
Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers.
-
-
Amorphous Solid Dispersions: Dispersing this compound in an amorphous state within a polymer matrix can increase its dissolution rate.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its aqueous solubility.
-
Coadministration with Bioenhancers: Administering this compound with compounds that inhibit drug-metabolizing enzymes or efflux pumps (e.g., piperine) can increase its systemic exposure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and in vivo testing of this compound formulations.
| Problem | Possible Cause | Suggested Solution |
| Low drug loading or encapsulation efficiency in nanoformulations. | Suboptimal drug-to-carrier ratio. | Experiment with different ratios of this compound to the encapsulating material (e.g., lipid, polymer). Start with a low drug loading and incrementally increase it to find the optimal ratio that maximizes encapsulation without causing precipitation. |
| Inefficient homogenization or sonication. | Increase the duration or power of homogenization/sonication. Ensure the probe is properly submerged and the sample is kept cool to prevent degradation of this compound. | |
| Poor solubility of this compound in the organic solvent used during preparation. | Select an organic solvent in which this compound has high solubility. A mixture of solvents can also be tested. | |
| Particle aggregation and instability of the nanoformulation. | High particle surface energy. | Incorporate stabilizers such as surfactants (e.g., Poloxamer 188, Tween 80) or polymers (e.g., PEG) into the formulation to provide steric or electrostatic stabilization. |
| Inappropriate storage conditions. | Store the formulation at a suitable temperature (e.g., 4°C) and protect it from light. Lyophilization can be considered for long-term storage. | |
| Inconsistent or highly variable pharmacokinetic data in animal studies. | Issues with oral gavage technique. | Ensure proper training on oral gavage to minimize stress to the animals and ensure accurate dosing. The volume administered should be appropriate for the animal's weight. |
| Food effect. | Standardize the fasting period for animals before dosing. The presence of food in the stomach can significantly affect the absorption of lipophilic compounds. | |
| Inter-animal variability. | Increase the number of animals per group to improve the statistical power of the study. | |
| Low in vivo efficacy despite improved in vitro dissolution. | Rapid clearance from circulation. | For nanoformulations, consider surface modification with polyethylene (B3416737) glycol (PEGylation) to reduce uptake by the reticuloendothelial system and prolong circulation time. |
| P-glycoprotein efflux in target tissues. | Consider co-administration with a P-gp inhibitor. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters from a study that investigated the bioavailability of mahanine (B1683992) (a related carbazole alkaloid) when administered alone versus as part of a Mahanine-Enriched Fraction (MEF) containing other alkaloids like this compound. This suggests that the natural matrix may enhance bioavailability.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Mahanine | Rat | Equivalent to 300 mg/kg BW MEF | ~1.2 | ~2.5 | ~5.8 | 100 | [6] |
| Mahanine-Enriched Fraction (MEF) | Rat | 300 mg/kg BW | ~1.8 | ~2.5 | ~7.6 | 131 | [6] |
Note: The data for this compound-specific formulations is limited in the public domain. This table illustrates the principle of bioavailability enhancement through formulation, as seen with a closely related compound from the same source.
Experimental Protocols
Protocol 1: Comparative Pharmacokinetic Study of Mahanine and Mahanine-Enriched Fraction (MEF) in Rats [6]
-
Animal Model: Adult Sprague-Dawley rats.
-
Grouping:
-
Group 1: Fed with Mahanine-Enriched Fraction (MEF) orally at a dose of 300 mg/kg body weight.
-
Group 2: Fed with pure mahanine orally at a dose equivalent to that in 300 mg/kg of MEF.
-
-
Fasting: Animals are fasted overnight before the experiment.
-
Blood Collection: Blood samples (approximately 50 µL) are collected from the retro-orbital plexus at pre-dose (0 h) and at 0.75, 2.5, 4, 6, and 8 hours post-administration.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Preparation for HPLC:
-
50 µL of plasma is mixed with 1 mL of ethyl acetate.
-
The mixture is vortexed and centrifuged.
-
The organic layer (ethyl acetate) is collected and dried.
-
The residue is reconstituted in the mobile phase (methanol:water, 80:20).
-
-
HPLC Analysis: The concentration of mahanine in the plasma samples is determined by High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profile.
Visualizations
Caption: Strategies to overcome poor bioavailability of this compound.
Caption: Experimental workflow for this compound nanoformulation.
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound isolated from Murraya koenigii inhibits P-glycoprotein involved in lung cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in Mahanimbine cytotoxicity assays and solutions
For researchers, scientists, and drug development professionals utilizing Mahanimbine, a naturally occurring carbazole (B46965) alkaloid, in cytotoxicity assays, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common cytotoxicity assays used to evaluate this compound's effects?
A1: The most frequently employed methods to assess this compound-induced cytotoxicity include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of cell lysis and cytotoxicity.[5]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays are used to detect and quantify programmed cell death (apoptosis) induced by this compound.[1][6][7]
Q2: I am observing inconsistent IC50 values for this compound in my experiments. What could be the potential causes?
A2: Variability in IC50 values can arise from several factors:
-
Compound Solubility: this compound, like many natural compounds, may have limited solubility in aqueous culture media. Precipitation at higher concentrations can lead to inaccurate dosing and inconsistent results.[8]
-
Cell-Based Factors: Differences in cell seeding density, cell health, and passage number can significantly influence the cellular response to this compound.[8]
-
Assay Interference: The chemical structure of this compound might interfere with certain assay reagents. For instance, it could non-enzymatically reduce tetrazolium salts like MTT, leading to an overestimation of cell viability.[8]
-
Experimental Technique: Inconsistent incubation times and pipetting errors can introduce significant variability.[8]
Q3: My MTT assay results show high cell viability even at concentrations where I expect to see significant cytotoxicity. What troubleshooting steps can I take?
A3: This issue often points towards assay interference.
-
Run a "Compound-Only" Control: To check for direct reaction with MTT, incubate this compound at various concentrations in culture medium without cells. A color change indicates interference.
-
Switch to an Alternative Assay: Confirm your findings using a different cytotoxicity assay with a distinct mechanism, such as the LDH assay, which measures membrane integrity, or a direct apoptosis assay like Annexin V staining.[8]
Q4: What is the general mechanism of action for this compound-induced cytotoxicity?
A4: this compound primarily induces apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[2][9][10] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][11][12][13] Additionally, this compound has been shown to inhibit key cell survival signaling pathways such as AKT/mTOR and STAT3.[1][9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxic effect observed | - Compound Insolubility: this compound may be precipitating out of the solution. | - Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. - Visually inspect the wells for any precipitate after adding the compound. |
| - Incorrect Concentration Range: The tested concentrations may be too low. | - Perform a wider range of serial dilutions to determine the optimal concentration range for your cell line. | |
| - Cell Resistance: The chosen cell line may be inherently resistant to this compound. | - Test on a different, more sensitive cell line if possible. | |
| High background in LDH assay | - Serum in Culture Medium: Some sera contain LDH, which can lead to high background readings. | - Use a serum-free medium for the assay or use a medium with low LDH content. - Include a "medium-only" background control. |
| - Mechanical Cell Damage: Rough handling of cells during seeding or treatment can cause premature LDH release. | - Handle cells gently and avoid excessive pipetting. | |
| Non-specific staining in Annexin V assay | - Cell Membrane Damage during Harvesting: Trypsinization or scraping can damage the cell membrane, leading to false positives. | - Use a gentle cell detachment method. - Include both floating and adherent cells in your analysis, as apoptotic cells may detach.[7] |
| - Incorrect Staining Protocol: Inappropriate incubation times or reagent concentrations. | - Strictly follow a validated Annexin V/PI staining protocol. |
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and treatment durations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Capan-2 | Pancreatic Cancer | 3.5 | [1][14] |
| SW1190 | Pancreatic Cancer | 3.5 | [14] |
| BxPC3 | Pancreatic Cancer | 16 | [1] |
| HPAFII | Pancreatic Cancer | 32 | [1] |
| CFPAC1 | Pancreatic Cancer | 64 | [1] |
| hTRET-HPNE (non-cancerous) | Pancreatic | 110 | [1] |
| MCF-7 | Breast Cancer | 14 | [2][15] |
| MDA-MB-231 | Breast Cancer | 21.5 | [2] |
| MCF-10A (non-cancerous) | Breast | 30.5 | [2] |
| Hs172.T | Bladder Cancer | 32.5 | [13][14] |
| A549 | Lung Cancer | Not specified, but cytotoxic effects observed | [11] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from established methodologies for assessing cell viability.[2][3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C in the dark.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
LDH Cytotoxicity Assay
This protocol provides a general framework for the LDH assay.[5][16]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[1][7][17]
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Annexin V Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Propidium Iodide (PI) Staining: Add PI to the cell suspension immediately before analysis.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizing this compound's Mechanism of Action
To further aid in understanding the cellular processes affected by this compound, the following diagrams illustrate the experimental workflow and the key signaling pathways involved in its cytotoxic effects.
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer effects of this compound alkaloid on the human bladder cancer cells are due to the induction of G0/G1 cell cycle arrest, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Working with Mahanimbine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Mahanimbine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a carbazole (B46965) alkaloid naturally found in the leaves of the curry tree (Murraya koenigii)[1]. It is investigated for its potential therapeutic properties, including anticancer effects.[2][3][4] In cell culture, it is used to study its effects on various cellular processes, such as cell proliferation, apoptosis (programmed cell death), and cell signaling pathways in cancer cell lines.[2][3]
Q2: What are the common solvents for dissolving this compound for cell culture use?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for cell culture experiments.[5][6] Absolute ethanol (B145695) can also be used.[7] It is crucial to prepare a high-concentration stock solution in the chosen solvent, which is then further diluted to the final working concentration in the cell culture medium.
Q3: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and preferably 0.1% or lower.[5] It is essential to include a vehicle control (media with the same final solvent concentration without this compound) in your experiments to account for any effects of the solvent itself.[8]
Q4: Can I filter out the precipitate if it forms in my cell culture medium?
A4: Filtering the medium to remove this compound precipitate is generally not recommended. This is because filtration will remove an unknown quantity of the active compound, leading to inaccurate and unreliable experimental results. The better approach is to optimize the dissolution and dilution procedure to prevent precipitation from occurring in the first place.[8]
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
Problem: A precipitate forms immediately when the this compound stock solution is added to the cell culture medium.
Cause: This is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium when the organic solvent it was dissolved in is rapidly diluted.
Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit. Try lowering the final working concentration. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[5] Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.[5] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[5] Always use pre-warmed (37°C) cell culture media.[2] |
| High Solvent Concentration | While a solvent like DMSO is necessary for initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon significant dilution.[5] Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] |
| Interaction with Media Components | This compound may interact with salts or other components in the media, forming insoluble complexes.[5] If precipitation persists, consider trying a different basal media formulation. |
Issue: Precipitation Occurs Over Time During Incubation
Problem: The this compound solution is initially clear but a precipitate forms after a period of incubation (e.g., hours or days).
Solutions:
| Potential Cause | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can concentrate media components, including this compound, beyond its solubility limit.[5] Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. |
| Compound Instability | The compound may be unstable in the aqueous environment of the cell culture medium over time. While specific stability data for this compound in media is not readily available, this is a possibility for many small molecules. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect solubility. Minimize the time that cultures are outside of the incubator. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication in a water bath can aid dissolution.[9]
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[9]
Protocol 2: Preparation of this compound Working Solution (Recommended Method)
This protocol utilizes a serial dilution approach to minimize precipitation.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[5]
-
Intermediate Dilution: Create an intermediate dilution of your this compound stock solution in the pre-warmed medium. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could first dilute the stock 1:100 in pre-warmed media to make a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the intermediate solution dropwise while gently swirling the final medium.[9]
-
Visual Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | Reported IC₅₀ (µM) |
| Capan-2 | Pancreatic Cancer | 3.5[2] |
| SW1190 | Pancreatic Cancer | 3.5[2] |
| BxPC-3 | Pancreatic Cancer | 16[10] |
| CFPAC-1 | Pancreatic Cancer | 64[10] |
| HPAF-II | Pancreatic Cancer | 32[10] |
| A549 | Lung Cancer | Not explicitly stated, but showed dose-dependent effects[3] |
| MCF-7 | Breast Cancer | 14[6] |
| MDA-MB-231 | Breast Cancer | 21.5[6] |
| HeLa | Cervical Cancer | 1.98 (µg/mL) |
| P388 | Murine Leukemia | 5.00 (µg/mL) |
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: this compound signaling pathway inhibition.
References
- 1. Buy this compound | 21104-28-9 | >98% [smolecule.com]
- 2. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | AChE | TargetMol [targetmol.com]
Technical Support Center: Optimizing Sonication for Mahanimbine Extraction
Welcome to the technical support center for the optimization of sonication parameters for Mahanimbine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for efficient extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is Ultrasound-Assisted Extraction (UAE) and why is it suitable for this compound?
A1: Ultrasound-Assisted Extraction, or sonication, is a modern technique that uses high-frequency sound waves to extract bioactive compounds from plant materials.[1][2] The process generates acoustic cavitation—the formation and collapse of microscopic bubbles—which disrupts plant cell walls.[1][3] This enhances the penetration of the solvent into the plant matrix and facilitates the release of phytochemicals like this compound, leading to higher extraction yields in shorter times and often at lower temperatures compared to conventional methods like Soxhlet extraction.[3][4]
Q2: Which solvent is optimal for extracting this compound using sonication?
A2: The choice of solvent is critical and significantly impacts extraction yield. This compound is a carbazole (B46965) alkaloid with moderate polarity. Studies and related protocols suggest the following solvents are effective:
-
Methanol (B129727)/Ethanol (B145695): Alcohols like methanol and ethanol (typically in concentrations of 80-96%) are highly effective for extracting carbazole alkaloids.[5][6] For instance, 96% methanol has been used effectively in UAE protocols for related compounds.[5]
-
Ethyl Acetate: This solvent has been shown to be effective for the extraction of alkaloids from other plants using UAE, sometimes yielding better results than ethanol or methanol.[7][8]
-
Petroleum Ether: While primarily used in preliminary defatting steps, it has also been used for the extraction of this compound due to its selectivity for non-polar compounds.[9][10]
The optimal choice depends on the specific experimental goals, such as desired purity and subsequent purification steps.
Q3: What are the key sonication parameters I need to optimize?
A3: The efficiency of UAE is influenced by several key parameters that should be optimized for maximum yield:[4]
-
Sonication Time: Extraction time can range from 10 to 60 minutes.[7][11] Longer times may not always increase yield and could lead to degradation.
-
Temperature: Temperature affects solvent properties and mass transfer. A range of 40°C to 80°C is often explored.[12] However, this compound can degrade at higher temperatures, so keeping the temperature controlled (e.g., below 50-60°C) is crucial.[5][13]
-
Ultrasonic Power/Frequency: Power levels between 80W and 150W have been used for extracting compounds from curry leaves.[12] Higher power can enhance extraction but may also cause degradation of the target compound.[14] A typical frequency for ultrasonic baths is 40 kHz.[11]
-
Solid-to-Solvent Ratio: A common starting ratio is 1:10 (g/mL) of powdered leaf material to solvent.[5][15] This ratio ensures adequate immersion and interaction between the plant material and the solvent.
Q4: How can I quantify the this compound content in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying this compound.[15] A typical setup involves a C18 reverse-phase column with a mobile phase such as Methanol and 0.1% Triethylamine (93:07 v/v).[11][15] Detection is commonly performed using a UV detector at 254 nm.[15] A calibration curve using a pure this compound standard is necessary for accurate quantification.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | This compound has specific solubility. Ensure you are using a solvent of appropriate polarity. Start with methanol or ethanol (80-96%) for best results.[5] |
| Inadequate Sonication Parameters | Your sonication time, temperature, or power may be suboptimal. Systematically vary one parameter at a time (e.g., time at 15, 30, 45 min) to find the optimal conditions for your setup.[4] |
| Poor Plant Material Quality | The concentration of this compound can vary based on the geographical source, age, and drying/storage conditions of the Murraya koenigii leaves. Ensure you are using high-quality, properly dried, and finely powdered leaves.[5] |
| Insufficient Cell Disruption | Ensure the plant material is ground to a fine powder (e.g., sieved through a 120-mesh sieve) to maximize surface area for extraction.[15] |
Problem 2: Suspected Degradation of this compound
| Possible Cause | Troubleshooting Steps |
| Excessive Heat | This compound can degrade at high temperatures.[15] Use a sonication bath with temperature control and keep it below 50-60°C.[5] If using a probe sonicator, use pulse mode to avoid overheating.[3] |
| pH Instability | This compound is reported to degrade under strongly acidic (0.1N HCl) or basic (0.1N NaOH) conditions.[5][15] Avoid using harsh acids or bases during the extraction and workup phases. |
| Photolytic Degradation | Exposure to UV light can cause this compound to deteriorate.[15] Protect your samples from direct light during and after extraction by using amber vials or covering your glassware with foil. |
| Oxidation | The compound can degrade in the presence of oxidizing agents like hydrogen peroxide.[15] Ensure solvents are free from peroxides and consider performing extraction under an inert atmosphere (e.g., nitrogen) if degradation persists. |
Data on Extraction Parameters
The following table summarizes various parameters used in the extraction of compounds from Murraya koenigii and related plants, providing a starting point for optimization.
| Compound/Plant | Method | Solvent | Time (min) | Temp (°C) | Power (W) | Solid:Solvent Ratio | Yield/Result | Reference |
| This compound from M. koenigii | UAE | Not specified | 15 | Ambient | Not specified | 1:10 | Qualitative | [15] |
| Flavonoids from M. koenigii | UAE | 80% Methanol | 20 | 55.9 | 145.5 | 1:20 | Optimized for flavonoids | [12] |
| Isothis compound from M. koenigii | UAE | 96% Methanol | 15-30 | 50 | Not specified | 1:10 | Recommended protocol | [5] |
| Koenimbine from M. koenigii | UAE | 80% Methanol | 30-60 | 50-60 | 100-150 | 1:10 | Recommended protocol | [11] |
| Alkaloids from Acalypha indica | UAE | Ethyl Acetate | 20 | Ambient | Not specified | Not specified | 0.286 mg/g (Total Alkaloids) | [7][8] |
| This compound from M. koenigii | Soxhlet | 90% Ethanol | 480 | Reflux | N/A | 1:25 | ~0.012 mg/g | [9] |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the leaves of Murraya koenigii in a hot air oven at 50°C for 48-72 hours or until brittle.[5]
-
Grind the dried leaves into a fine powder using a mechanical grinder. For optimal results, sieve the powder through a 120-mesh sieve to ensure a uniform and small particle size.[15]
-
(Optional but Recommended) To remove non-polar interfering compounds, pre-extract (defat) the powder with petroleum ether using a Soxhlet apparatus for 6-8 hours. Air-dry the defatted powder completely.[5]
-
-
Sonication:
-
Accurately weigh 10 g of the dried leaf powder and place it into a 250 mL beaker or flask.
-
Add 100 mL of 96% methanol (or another selected solvent) to achieve a 1:10 solid-to-solvent ratio.[5]
-
Place the vessel in an ultrasonic bath with a temperature controller. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.
-
Sonicate for 30 minutes at a controlled temperature of 50°C.[5] If using a system without temperature control, monitor the temperature closely to prevent overheating.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small volume (e.g., 20 mL) of the same fresh solvent and filter again to maximize recovery.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure. Ensure the water bath temperature is kept below 50°C to prevent thermal degradation of this compound.[5]
-
-
Quantification and Storage:
-
Dissolve the obtained crude extract in an appropriate solvent (e.g., HPLC-grade methanol) for quantification via HPLC.
-
Store the final crude extract in an airtight, amber-colored container at 4°C to protect it from light and heat.[11]
-
Visualized Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phcogj.com [phcogj.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 21104-28-9 | >98% [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of ultrasound-assisted extraction of flavonoid compounds and their pharmaceutical activity from curry leaf (Murraya koenigii L.) using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 15. archives.ijper.org [archives.ijper.org]
Technical Support Center: Precision in Mahanimbine Quantification by HPLC
Welcome to the technical support center for the accurate quantification of Mahanimbine using High-Performance Liquid Chromatography (HPLC). This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving precise and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for this compound quantification?
A1: A robust starting point is a reversed-phase HPLC method. A validated method uses an Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5µm) with an isocratic mobile phase of Methanol (B129727) and 0.1% Triethylamine (93:07 v/v).[1][2] The flow rate is typically set to 1.2 mL/min with UV detection at 254 nm.[1][2]
Q2: Why is Triethylamine (TEA) often included in the mobile phase?
A2: this compound is a carbazole (B46965) alkaloid, which is basic in nature. Basic compounds can interact with residual acidic silanol (B1196071) groups on the surface of C18 columns, leading to poor peak shape (tailing). Triethylamine is a competing base that masks these silanol groups, resulting in improved peak symmetry and reproducibility.[1][2]
Q3: What is the expected retention time for this compound?
A3: The retention time is highly dependent on the specific method (column, mobile phase, flow rate, temperature). Using the method described in Q1, the retention time is approximately 4.7 minutes.[1][2] Another method reported a retention time of 10.40 ± 0.95 minutes, highlighting the variability between different protocols.[3][4]
Q4: How should I prepare my this compound standards and samples?
A4: this compound standard stock solutions can be prepared by dissolving the reference standard in HPLC-grade methanol to a concentration of 1 mg/mL.[1] Working standards are then made by serially diluting this stock solution in the mobile phase. For samples like plant extracts, the extract should be dissolved in the mobile phase or methanol and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[1][5]
Q5: Is this compound stable under typical experimental conditions?
A5: this compound is susceptible to degradation under stress conditions. Forced degradation studies show that it deteriorates significantly when exposed to acidic (0.1N HCl), basic (0.1N NaOH), and oxidizing (hydrogen peroxide) conditions, as well as upon exposure to UV radiation and water at elevated temperatures.[1][2] It is crucial to prepare fresh solutions and protect them from light for optimal stability.
Experimental Protocol: Isocratic RP-HPLC Method
This section details a validated method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade Triethylamine (TEA)
-
High-purity water (for cleaning)
-
Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5µm) or equivalent
2. Instrument and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity HPLC or equivalent, equipped with a UV detector.
-
Mobile Phase: Methanol: 0.1% Triethylamine (93:07 v/v).
-
Preparation: To prepare 1 L of mobile phase, add 1 mL of Triethylamine to 70 mL of HPLC-grade water, then add 930 mL of HPLC-grade Methanol.
-
Degassing: Ultrasonicate the mobile phase for 10-15 minutes before use.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10-20 µL.
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of HPLC-grade methanol.[1]
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to obtain a calibration curve in the desired concentration range (e.g., 4 to 24 ng/mL).[1]
-
Sample Preparation: Dissolve the extract or sample in the mobile phase. Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm nylon syringe filter prior to injection.[1]
4. System Suitability and Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform replicate injections (n=5 or 6) of a working standard solution. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Inject the prepared samples and quantify the amount of this compound by interpolating the peak area from the calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of published HPLC methods for this compound quantification.
Table 1: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 4 - 24 ng/mL | Not Specified |
| Correlation Coeff. (R²) | 0.999 | >0.99 |
| LOD | 0.02044 ng/mL | 1.67 µg/mL |
| LOQ | 0.06194 ng/mL | 6.31 µg/mL |
| Reference | [1][2] | [3][4][6] |
Table 2: Chromatographic Parameters
| Parameter | Method 1 | Method 2 |
| Column | Agilent ZORBAX Bonus RP C18 (250x4.6 mm, 5µm) | C18 reversed-phase |
| Mobile Phase | Methanol: 0.1% TEA (93:07) | Acetonitrile: 0.1% Acetic Acid in Water (90:10) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | 254 nm | 254 nm |
| Retention Time | ~4.7 min | ~10.4 min |
| Reference | [1][2] | [6] |
Visual Guides: Workflows and Troubleshooting
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common HPLC issues.
Caption: HPLC quantification workflow for this compound.
Caption: Troubleshooting guide for common HPLC issues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Interactions: this compound (an alkaloid) is interacting with acidic silanol groups on the column packing.- Column Degradation: Loss of stationary phase or contamination at the column inlet. | - Mask Silanols: Ensure 0.1% Triethylamine (TEA) is in the mobile phase to improve peak symmetry.[1]- Column Care: Use a guard column. If the problem persists, flush the column or replace it.[7] |
| Inconsistent Retention Times | - Mobile Phase Composition: Inaccurate mixing, evaporation of a volatile component (methanol), or degradation.- System Leaks: A leak in the pump or fittings can cause flow rate fluctuations.- Temperature Fluctuations: Changes in ambient temperature affect viscosity and retention. | - Mobile Phase: Prepare fresh mobile phase daily, keep reservoirs covered, and ensure it is thoroughly mixed and degassed.[5]- System Check: Inspect fittings for leaks. Perform a pump pressure test.- Temperature Control: Use a column oven to maintain a constant temperature (e.g., 25°C).[1][5] |
| Baseline Noise or Drift | - Air Bubbles: Dissolved gas in the mobile phase is outgassing in the detector.- Contamination: Impurities in the mobile phase or a contaminated detector cell.- Pump Issues: Faulty check valves or seals causing pressure fluctuations. | - Degassing: Ensure the mobile phase is properly degassed by sonication or an in-line degasser.[5]- System Flush: Use fresh, HPLC-grade solvents. Flush the system and detector cell with a strong solvent like isopropanol (B130326) if contamination is suspected.- Pump Maintenance: Check pump performance and perform routine maintenance on seals and check valves. |
| Poor Resolution / Overlapping Peaks | - Mobile Phase Strength: The mobile phase is too "strong" (too much organic solvent), causing analytes to elute too quickly.- Column Degradation: The column has lost its efficiency.- Sample Overload: Injecting too high a concentration of the sample. | - Optimize Mobile Phase: Decrease the percentage of methanol slightly to increase retention and improve separation.[7]- Check Column: Replace the column if it has degraded.- Dilute Sample: Try diluting the sample extract.[5] |
| No Peaks or Very Small Peaks | - Injection Issue: Air bubble in the syringe, blocked needle/port, or incorrect loop filling.- Detector Issue: The detector lamp may be off or failing.- Sample Degradation: this compound may have degraded if solutions were not fresh or were exposed to light/heat.[1] | - Check Injector: Ensure the injector is working correctly and there are no blockages.- Check Detector: Verify the lamp is on and its intensity is sufficient.- Prepare Fresh Solutions: Prepare new standards and samples from stock and re-analyze. |
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. High-Performance Liquid Chromatography Method Development and Validation for Estimation of this compound in Curry Leaves | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. RP-HPLC-DAD for simultaneous estimation of mahanine and this compound in Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Addressing Variability in the Biological Activity of Mahanimbine Extracts
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing the inherent variability in the biological activity of Mahanimbine extracts. By providing detailed frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and quantitative data, we aim to facilitate more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the anticancer activity of our this compound extract between different batches. What are the likely causes?
A1: Batch-to-batch variability in the biological activity of natural product extracts like this compound is a common challenge. The primary reasons for this inconsistency can be attributed to:
-
Raw Material Source and Collection: The geographical origin and the season of collection of the Murraya koenigii leaves significantly impact the concentration of this compound and other related carbazole (B46965) alkaloids.[1][2] Studies have shown that the content of these active compounds can vary several-fold depending on these factors.[1][2]
-
Extraction Method: The choice of solvent, temperature, and duration of extraction can dramatically alter the chemical profile of the extract.[3][4][5] Different solvents will have varying efficiencies in extracting this compound and other synergistic or antagonistic compounds.
-
Post-Extraction Processing and Storage: The methods used for drying, concentrating, and storing the extract can lead to the degradation of active compounds. This compound can be sensitive to heat, light, and pH changes.[3][6]
Q2: How can we standardize our this compound extract to ensure more reproducible results?
A2: Standardization is key to mitigating variability. A multi-pronged approach is recommended:
-
Standardize Raw Material Procurement: If possible, source your Murraya koenigii leaves from the same geographical location and during the same season for each batch.
-
Implement a Standardized Extraction Protocol: Adhere strictly to a validated extraction protocol, controlling for solvent type and concentration, temperature, and extraction time.
-
Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of each extract batch.[4][6] This allows for the quantification of this compound and other marker compounds, ensuring their concentrations fall within a predefined range.
-
Bioassay-Guided Standardization: In addition to chemical analysis, performing a simple and rapid bioassay (e.g., a cell viability assay on a sensitive cancer cell line) can help to functionally standardize the extracts.
Q3: Our this compound extract shows lower than expected bioactivity. What are the initial troubleshooting steps?
A3: When faced with low bioactivity, a systematic evaluation of your entire workflow is crucial:
-
Verify Raw Material: Confirm the identity and quality of the plant material. Improper drying or storage can lead to the degradation of active compounds.
-
Review Extraction Protocol: Ensure the chosen solvent is appropriate for this compound (a relatively non-polar compound). Solvents like petroleum ether, hexane, or ethanol (B145695) are commonly used.[7] Also, verify that the extraction time and temperature were optimal and not excessive, which could lead to compound degradation.
-
Check for Compound Degradation: this compound can degrade under certain conditions. Review your storage conditions (extracts should be stored in a cool, dark, and dry place) and consider if any steps in your experimental protocol (e.g., prolonged exposure to high temperatures or certain pH levels) could have compromised the integrity of the active compounds.[3][6]
-
Assess Bioassay Performance: Rule out issues with the assay itself. This includes checking cell health and passage number, reagent quality, and operator consistency. Running a positive control with a known batch of active extract or pure this compound can help to identify if the issue lies with the extract or the assay.
Troubleshooting Guides
Issue: Inconsistent IC50 Values in Cancer Cell Lines
This is a frequent problem stemming from the chemical variability between different this compound extract batches. The following workflow can help diagnose and address this issue.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Quantitative Data Summary
The biological activity of this compound has been quantified in various studies. The following tables summarize some of these findings.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Capan-2 | Pancreatic Cancer | 3.5 | [8] |
| SW1990 | Pancreatic Cancer | 3.5 | [8] |
| AsPC-1 | Pancreatic Cancer | 12 | [8] |
| BxPC-3 | Pancreatic Cancer | 64 | [8] |
| PANC-1 | Pancreatic Cancer | 25 | [8] |
| MCF-7 | Breast Cancer | ≤5.0 | [9] |
| HeLa | Cervical Cancer | ≤5.0 | [9] |
| P388 | Leukemia | ≤5.0 | [9] |
Table 2: Antidiabetic and Hypolipidemic Effects of this compound
| Parameter | Model | Treatment | Outcome | Reference |
| Glucose Utilization | 3T3-L1 cells | 1 mM this compound | Increased glucose utilization, comparable to 1 µM insulin. | [10] |
| Fasting Blood Sugar | Streptozotocin-induced diabetic rats | 50 and 100 mg/kg this compound | Significant reduction in fasting blood sugar. | [11] |
| Serum Lipids | Streptozotocin-induced diabetic rats | 50 and 100 mg/kg this compound | Reduced total cholesterol, triglycerides, and LDL; increased HDL. | [11] |
| α-Amylase Inhibition | In vitro | This compound | IC50 of 83.72 ± 1.4 µg/ml. | |
| α-Glucosidase Inhibition | In vitro | This compound | IC50 of 99.89 ± 1.2 µg/ml. |
Experimental Protocols
Protocol 1: Extraction of this compound from Murraya koenigii Leaves
This protocol outlines a common method for the extraction of this compound.
-
Preparation of Plant Material:
-
Collect fresh leaves of Murraya koenigii and wash them thoroughly.
-
Shade-dry the leaves until they become brittle.
-
Grind the dried leaves into a coarse powder.
-
-
Soxhlet Extraction:
-
Place 10g of the dried leaf powder into a thimble.
-
Position the thimble in a Soxhlet apparatus.
-
Extract with 90% ethanol for 8 hours.[6]
-
-
Concentration:
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC-DAD for simultaneous estimation of mahanine and this compound in Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Mangiferin and this compound on Glucose Utilization in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Storage Stability of Mahanimbine Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term storage stability of Mahanimbine powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a carbazole (B46965) alkaloid naturally found in the leaves of Murraya koenigii (curry leaves)[1][2]. It has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects[1][3][4]. Ensuring the stability of this compound powder is crucial for maintaining its chemical integrity, purity, and biological activity throughout its shelf life, which is essential for accurate experimental results and the development of safe and effective pharmaceutical products.
Q2: What are the primary factors that can cause the degradation of this compound powder?
A2: this compound is susceptible to degradation when exposed to several environmental factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Humidity: Moisture can facilitate hydrolytic degradation and other chemical reactions[5][6].
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation[7][8].
-
pH: Acidic and alkaline conditions can catalyze degradation and rearrangement reactions[9][10].
-
Oxidation: The presence of oxygen can lead to oxidative degradation[9].
Q3: What are the recommended storage conditions for long-term stability of this compound powder?
A3: For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed, opaque container to protect it from light and moisture[11]. For short-term storage, refrigeration at 4°C is acceptable. It is crucial to minimize exposure to ambient temperature, humidity, and light.
Q4: What are the visible signs of this compound powder degradation?
A4: While chemical degradation is often not visible, any change in the physical appearance of the this compound powder, such as a change in color (e.g., from off-white/pale yellow to brownish), clumping, or a noticeable change in odor, may indicate degradation. However, analytical techniques like HPLC or TLC are necessary to confirm and quantify any degradation[9][12].
Q5: Can I use excipients to improve the stability of this compound powder in a formulation?
A5: Yes, incorporating appropriate excipients can significantly enhance the stability of this compound in a solid dosage form. Antioxidants can be added to mitigate oxidative degradation, and hydrophobic excipients can help protect against moisture[6][13]. However, it is crucial to conduct compatibility studies to ensure the chosen excipients do not negatively interact with this compound[6][14].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or inconsistent experimental results. | Degradation of this compound powder due to improper storage. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Perform analytical testing (e.g., HPLC) to quantify the purity of the this compound stock. 3. If degradation is confirmed, procure a fresh batch of this compound and store it under the recommended conditions. |
| Color change or clumping of the powder. | Exposure to moisture and/or light. | 1. Discard the degraded powder. 2. Store new batches in a desiccator in the dark at -20°C. 3. Use an inert gas (e.g., argon or nitrogen) to blanket the powder before sealing the container for long-term storage. |
| Incompatibility observed when formulating with other compounds. | Chemical interaction between this compound and other components. | 1. Conduct pre-formulation compatibility studies using techniques like DSC and FTIR. 2. Investigate potential pH-related interactions if using acidic or basic excipients. 3. Consider using a coating or encapsulation strategy to create a barrier between this compound and incompatible excipients[13]. |
| Rapid degradation of this compound in solution. | Hydrolysis, oxidation, or pH-related instability in the chosen solvent. | 1. Prepare solutions fresh before each experiment. 2. Use a buffered solution to maintain an optimal pH. 3. Degas solvents to remove dissolved oxygen. 4. Store solutions at low temperatures and protected from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Powder
This protocol is based on established methods for stress testing of pharmaceutical substances to identify potential degradation pathways[9][15].
1. Objective: To evaluate the stability of this compound powder under various stress conditions.
2. Materials:
-
This compound powder
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3% v/v)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
3. Methodology:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Reflux the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with methanol to a suitable concentration for HPLC analysis[9].
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH (1 mg/mL) and reflux at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with methanol for HPLC analysis[9].
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution (1 mg/mL) and keep at room temperature for 24 hours, protected from light. Dilute with methanol for HPLC analysis[9].
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours. Dissolve a known amount of the stressed powder in methanol for HPLC analysis.
-
Photolytic Degradation: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Dissolve a known amount of both the exposed and control samples in methanol for HPLC analysis[16].
4. Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound degradation and to observe the formation of any degradation products[9][12].
Protocol 2: Compatibility Study of this compound with Excipients
1. Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
2. Materials:
-
This compound powder
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, butylated hydroxytoluene)
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
3. Methodology:
-
Sample Preparation: Prepare physical mixtures of this compound and each excipient in a 1:1 ratio by gentle blending.
-
DSC Analysis: Perform DSC analysis on individual components and the physical mixtures. Scan the samples from room temperature to a temperature above the melting point of this compound at a heating rate of 10°C/min under a nitrogen atmosphere.
-
FTIR Analysis: Obtain FTIR spectra of the individual components and the physical mixtures using the KBr pellet method.
4. Analysis: Compare the thermal profiles (DSC thermograms) and infrared spectra of the mixtures with those of the individual components. The appearance of new peaks, disappearance of characteristic peaks, or a significant shift in peak positions may indicate an interaction[6][14].
Quantitative Data Summary
The following tables summarize stability data for a mahanine-enriched fraction (MEF) containing this compound, providing an indication of its stability under different conditions[11].
Table 1: Stability of Mahanine-Enriched Fraction (MEF) at Different Temperatures and Light Conditions for 90 Days
| Temperature (°C) | Relative Humidity (%) | Storage Container | Light Condition | Stability Outcome |
| 40 ± 2 | 75 ± 5 | Glass | Dark | Stable |
| 40 ± 2 | 75 ± 5 | Polypropylene | Dark | Stable |
| 25 ± 2 | 60 ± 5 | Glass | Light | Stable |
| 25 ± 2 | 60 ± 5 | Polypropylene | Light | Stable |
| 4 ± 2 | - | Glass | Dark | Stable |
| -20 ± 2 | - | Glass | Dark | Stable |
Stability was assessed by measuring the half-maximal inhibitory concentration (IC50) against a cancer cell line, with no significant variation observed compared to a freshly prepared sample.[11]
Table 2: Stability of Mahanine-Enriched Fraction (MEF) at Different pH for up to 3 Hours
| pH | Incubation Time (hours) | Stability Outcome |
| 1.0 | 3 | Stable |
| 5.0 | 3 | Stable |
| 7.2 | 3 | Stable |
| 10.0 | 3 | Stable |
Stability was determined by the retention of biological activity.[11]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for loss of this compound potency.
References
- 1. japsonline.com [japsonline.com]
- 2. Showing Compound (±)-Mahanimbine (FDB002160) - FooDB [foodb.ca]
- 3. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound isolated from Murraya koenigii inhibits P-glycoprotein involved in lung cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C23H25NO | CID 167963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
Strategies to increase the purity of isolated Mahanimbine
Welcome to the technical support center for the isolation and purification of Mahanimbine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for achieving high-purity this compound from natural sources, primarily Murraya koenigii.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.
Question 1: My crude extract yield is very low. What factors related to the plant material could be the cause?
Answer: The quality and handling of the initial plant material are critical for a successful extraction. Several factors could contribute to a low yield of the crude extract:
-
Plant Part Selection: While this compound is present in various parts of Murraya koenigii, the leaves are most commonly used due to their high concentration of carbazole (B46965) alkaloids.
-
Geographical and Seasonal Variation: The concentration of this compound in the leaves can vary significantly depending on the geographical location and the season of collection.
-
Drying and Storage: Improper drying or storage of the plant material can lead to the degradation of this compound. Leaves should be shade-dried until brittle or dried in an oven at a controlled temperature (around 50-60°C) and stored in airtight, dark containers to prevent degradation from light and moisture.[1]
Question 2: I'm experiencing a low yield of this compound in my extract despite having a good amount of plant material. How can I optimize my extraction technique?
Answer: Optimizing your extraction parameters can significantly enhance the yield. Consider the following:
-
Choice of Solvent: The polarity of the solvent plays a crucial role. For this compound, which is a relatively non-polar alkaloid, non-polar to moderately polar solvents are typically effective.[2] Methanol (B129727), ethanol, and ethyl acetate (B1210297) are commonly used.[3][4]
-
Extraction Method:
-
Soxhlet Extraction: This continuous method can be very efficient but prolonged exposure to heat can potentially degrade thermolabile compounds.[1][5]
-
Ultrasonic-Assisted Extraction (UAE): This technique uses sound waves to improve extraction efficiency, often resulting in higher yields in shorter times and at lower temperatures, thus reducing the risk of degradation.[6]
-
-
Defatting the Plant Material: Pre-extracting the powdered leaves with a non-polar solvent like petroleum ether can remove fats and waxes, which may interfere with the subsequent extraction of alkaloids.[7]
Question 3: I have a good crude extract, but I'm losing my compound during the column chromatography purification step. What can I do to improve recovery?
Answer: Low recovery during column chromatography is a common challenge. Here are some troubleshooting steps:
-
Stationary Phase and Mobile Phase Selection: For carbazole alkaloids like this compound, silica (B1680970) gel is a commonly used stationary phase. The mobile phase should be optimized to ensure good separation. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform) is often effective.[5][8]
-
Sample Overloading: Loading too much crude extract onto the column can lead to poor separation and co-elution of impurities with your target compound.[1]
-
Irreversible Adsorption: this compound might bind irreversibly to the silica gel. To mitigate this, you can consider deactivating the silica gel with a small amount of a polar solvent or adding a small percentage of a base like triethylamine (B128534) to the mobile phase to reduce tailing and improve recovery.[1]
-
Monitoring Fractions: Use Thin Layer Chromatography (TLC) to monitor the fractions collected from the column to identify and combine the fractions containing pure this compound.[7]
Question 4: Could my this compound be degrading during the isolation process?
Answer: Yes, this compound is susceptible to degradation under certain conditions:
-
pH Sensitivity: this compound can degrade in strongly acidic or basic conditions. If you are using acid-base partitioning to isolate alkaloids, it is advisable to use mild acids and bases for a short duration and at low temperatures.
-
Light and Oxidative Sensitivity: Exposure to UV radiation and oxidizing agents can cause deterioration. It is recommended to protect your extracts from direct light and use degassed solvents to minimize oxidation.
-
Thermal Stability: While moderate heat can enhance extraction, prolonged exposure to high temperatures during steps like solvent evaporation can lead to degradation. Use a rotary evaporator at a controlled temperature (e.g., below 50°C).[1]
Quantitative Data Summary
The following table summarizes the purity and yield of this compound that can be achieved with different purification techniques.
| Purification Technique | Purity Achieved | Typical Yield | Reference |
| Silica Gel Column Chromatography | Moderate to High | Variable, dependent on crude extract quality | [9] |
| Preparative TLC | High | Lower than column chromatography | [8] |
| Preparative HPLC | ≥95% | Lower, but high purity | [8] |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Murraya koenigii Leaves
This protocol outlines the Soxhlet extraction method for obtaining a crude extract rich in this compound.
-
Preparation of Plant Material:
-
Collect fresh leaves of Murraya koenigii.
-
Wash the leaves thoroughly with water to remove any dirt.
-
Shade-dry the leaves until they are brittle or use an oven at 50-60°C.[1]
-
Grind the dried leaves into a fine powder.
-
-
Defatting (Optional but Recommended):
-
Place the powdered leaves (e.g., 100 g) in a cellulose (B213188) thimble and perform a Soxhlet extraction with petroleum ether for 6-8 hours to remove fats and waxes.
-
Discard the petroleum ether extract.
-
Air-dry the defatted plant material.
-
-
Soxhlet Extraction:
-
Place the defatted leaf powder into a clean cellulose thimble.
-
Assemble the Soxhlet apparatus with a round-bottom flask containing 95% ethanol.
-
Heat the solvent to a gentle reflux and continue the extraction for 8-12 hours, or until the solvent in the siphon arm becomes colorless.[1]
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Concentrate the ethanolic extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol describes the purification of this compound from the crude extract.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (100-200 mesh) in hexane (B92381).
-
Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Wash the column with fresh hexane until the silica gel is well-settled.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform (B151607) or the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel (dry loading) and carefully load it onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate or chloroform in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Collect the eluate in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions that show a single spot corresponding to the Rf value of this compound.
-
-
Final Concentration:
-
Concentrate the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Protocol 3: High-Purity Purification using Preparative HPLC
For obtaining this compound with very high purity (≥95%), preparative HPLC is recommended as a final purification step.
-
Sample Preparation:
-
Dissolve the partially purified this compound from column chromatography in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.[8]
-
Mobile Phase: A common mobile phase is a mixture of methanol and water, or methanol and 0.1% triethylamine.[6] The exact ratio should be optimized based on analytical HPLC runs.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: UV detection at 254 nm is suitable for this compound.[6]
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound using a fraction collector.
-
-
Purity Confirmation:
-
Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Further characterization can be done using techniques like Mass Spectrometry and NMR.
-
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting workflow for addressing low purity issues.
Signaling Pathways Inhibited by this compound
This compound has been shown to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR and STAT3 pathways.[2][5][10]
Caption: Inhibitory effect of this compound on AKT/mTOR and STAT3 signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, characterization and quantification of an anxiolytic constituent - this compound, from Murraya koenigii Linn. Spreng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound from Murraya koenigii, Collected from Different Geographical Regions of India, by TLC-Densitometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20130065932A1 - Process for the isolation of organic compounds useful for the treatment of cancer - Google Patents [patents.google.com]
- 10. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variation in Mahanimbine experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mahanimbine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variation and ensure the reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's properties, handling, and sources of experimental variability.
Q1: What is this compound and what are its basic properties?
This compound is a major carbazole (B46965) alkaloid naturally found in the leaves of Murraya koenigii (curry leaf tree).[1][2] It is investigated for various pharmacological activities, including anticancer, anti-diabetic, and neuroprotective effects.[3][4][5][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 21104-28-9[1][7] |
| Molecular Formula | C₂₃H₂₅NO[1] |
| Molecular Weight | 331.46 g/mol [1] |
| Appearance | White solid[4] |
| Melting Point | 94 - 95 °C |
| Solubility | Soluble in DMSO[1] |
Q2: How should I store this compound to ensure its stability?
Proper storage is critical to prevent degradation and maintain bioactivity.[8] Many natural products are sensitive to heat, light, and oxygen.[8]
Table 2: Recommended Storage Conditions for this compound
| Condition | Duration | Recommended Temperature |
|---|---|---|
| Powder | Short-term (days to weeks) | 0 - 4°C, dry and dark[1] |
| Long-term (months to years) | -20°C, dry and dark[1][7] | |
| In Solvent (e.g., DMSO) | Short-term (up to 1 month) | -20°C[7] |
| Long-term (up to 6 months) | -80°C[7] |
It is recommended to store solutions in aliquots in tightly sealed vials and avoid repeated freeze-thaw cycles.[7]
Q3: Why am I observing significant variation in IC₅₀ values for this compound between experiments?
Batch-to-batch variability is a major challenge in natural product research and can stem from multiple sources.[9] These inconsistencies can lead to poor reproducibility of results.[9] Key sources include:
-
Raw Material Variability : The chemical composition of Murraya koenigii leaves can be influenced by geographical origin, climate, harvest time, and storage conditions.[9][10][11] The concentration of this compound and other related alkaloids can differ significantly between plant samples.[10][12]
-
Extraction and Purification Differences : The choice of extraction method (e.g., Soxhlet, ultrasound-assisted), solvent, temperature, and time can alter the yield and purity of the final compound.[9][13][14] Minor variations in purification protocols like column chromatography can also introduce variability.[13]
-
Inconsistent Experimental Procedures : Deviations in cell culture conditions (e.g., cell passage number, seeding density), reagent batches, incubation times, or different operators can contribute to inconsistent results.[8][15]
-
Compound Stability and Handling : Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.[7][8] this compound has been shown to deteriorate when exposed to water, acid, base, oxidizing agents, and UV radiation.[14][16]
Section 2: Troubleshooting Guides
This section provides step-by-step guidance to identify and resolve specific issues related to experimental variability.
Guide 1: Troubleshooting Inconsistent Bioactivity (e.g., IC₅₀ values)
Problem: You observe significant differences in the cytotoxic or other biological effects of this compound across different batches.
// Node Definitions start [label="Inconsistent Bioactivity\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Step 1: Verify Compound Identity\n& Purity of Current Batch", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Purity Confirmed\n(>95%)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Purity Issue Detected", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Action: Re-purify the compound or\nacquire a new, high-purity batch.\nPerform QC analysis (HPLC, NMR).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
q2 [label="Step 2: Review Experimental Protocol\n& Execution", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Protocol is Standardized\n& Consistent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_no [label="Protocol Deviations Found", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Action: Standardize all steps:\n- Cell passage number & density\n- Reagent lots & preparation\n- Incubation times\n- Operator procedures", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
q3 [label="Step 3: Check Compound Handling\n& Storage", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Proper Handling\n& Storage", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_no [label="Improper Handling\nDetected", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Action: Prepare fresh stock solutions.\nAliquot to avoid freeze-thaw cycles.\nStore at -20°C or -80°C, protected\nfrom light.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
end_node [label="Issue Resolved or Source\nIdentified", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> sol1;
a1_yes -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"]; a2_no -> sol2;
a2_yes -> q3; q3 -> a3_yes [label="Yes"]; q3 -> a3_no [label="No"]; a3_no -> sol3;
sol1 -> q1 [style=dashed]; sol2 -> q2 [style=dashed]; sol3 -> q3 [style=dashed];
a3_yes -> end_node; } Caption: Workflow for troubleshooting inconsistent bioactivity.
Guide 2: Standardizing this compound Quantification
Problem: Your quantification of this compound in extracts or formulations is not reproducible.
-
Select an Appropriate Analytical Method : The choice of method is critical for accurate quantification. [17] * HPLC (High-Performance Liquid Chromatography) : Widely used for its precision and accuracy in separating and quantifying compounds in complex mixtures. [14][16] * TLC-Densitometry : A simple, rapid, and reproducible semi-automated method suitable for quantifying this compound in herbal formulations. [17][18] * qNMR (Quantitative Nuclear Magnetic Resonance) : Allows for quantification without requiring an individual pure standard for each compound. [19]
-
Validate Your Method : Regardless of the technique, method validation according to ICH guidelines (Q2-R1) is essential. [17]Key parameters to validate include:
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Specificity and Robustness
-
-
Standardize Sample Preparation : Ensure the sample preparation protocol is consistent. This includes the solvent used for dissolution, concentration, and filtration steps. [20] Table 3: Comparison of Analytical Methods for this compound Quantification
Method Principle Advantages Common Use HPLC-UV Chromatographic separation followed by UV detection. [16][21] High precision, sensitivity, and reproducibility. [14][16] Purity assessment and quantification in raw extracts and final products. [21] TLC-Densitometry Separation on a TLC plate followed by quantification of spot density. [17] Simple, rapid, cost-effective. [17] Quality control of marketed herbal formulations. [17][18] | ¹H qNMR | Quantification based on the integrated signal of specific protons relative to an internal standard. [19]| Does not require an identical pure standard; provides structural information. [9]| Quantifying multiple alkaloids simultaneously in a complex fraction. [19]|
Section 3: Key Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound to promote standardization.
Protocol 1: Cell Proliferation (MTT) Assay
This protocol is adapted from studies on pancreatic cancer cells. [22]
-
Cell Seeding : Culture cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment : Prepare serial dilutions of this compound (from a DMSO stock) in the complete growth medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
MTT Addition : Add 20 µL of a 2.5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Correct the data by subtracting the background absorbance. [23]Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis (Annexin V/PI) Assay
This protocol is based on methods used to assess apoptosis in pancreatic cancer cells treated with this compound. [22]
-
Cell Treatment : Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and treat with the desired concentration of this compound for 24 hours.
-
Cell Harvesting : Harvest the cells by trypsinization, then centrifuge and wash them with PBS.
-
Staining : Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 20 minutes in the dark at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The percentage of apoptotic (Annexin V positive, PI-negative) and late apoptotic/necrotic (Annexin V positive, PI-positive) cells can be determined.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is based on a validated method for this compound estimation. [14][16]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). [16] * Mobile Phase : Isocratic system of Methanol: 0.1% Triethylamine (93:7 v/v). [14][16] * Flow Rate : 1.2 mL/min. [14][16] * Detection : UV detector at 254 nm. [14][16] * Retention Time : Approximately 4.7 minutes. [16]2. Standard Preparation : Prepare a stock solution of pure this compound (e.g., 1 mg/mL in HPLC-grade methanol). Create a series of dilutions to generate a calibration curve (e.g., 4 to 24 µg/mL). [16]3. Sample Preparation : Dissolve the extract or formulation in the mobile phase or methanol, filter through a 0.22 µm syringe filter, and inject into the HPLC system.
-
-
Quantification : Calculate the concentration of this compound in the sample by comparing its peak area to the linear regression equation derived from the standard calibration curve.
Section 4: Signaling Pathway Visualization
// Node styles node [colorscheme=paired6];
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
akt [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_akt [label="p-AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"];
mtor [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_mtor [label="p-mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
stat3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; p_stat3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"];
proliferation [label="Cell Cycle Progression\n(G0/G1 Arrest)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; apoptosis [label="Apoptosis\n(Induction)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];
// Invisible nodes for layout {rank=same; akt; stat3;} {rank=same; p_akt; p_stat3;} {rank=same; mtor;} {rank=same; p_mtor;}
// Edges akt -> p_akt [label=" Phosphorylation ", fontsize=9]; p_akt -> mtor; mtor -> p_mtor [label=" Phosphorylation ", fontsize=9];
stat3 -> p_stat3 [label=" Phosphorylation ", fontsize=9];
p_mtor -> proliferation [dir=back, color="#5F6368"]; p_stat3 -> proliferation [dir=back, color="#5F6368"];
p_mtor -> apoptosis [color="#5F6368"]; p_stat3 -> apoptosis [color="#5F6368"];
This compound -> p_akt [label=" inhibits ", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; this compound -> p_mtor [label=" inhibits ", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; this compound -> p_stat3 [label=" inhibits ", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }
Caption: this compound's inhibitory action on AKT/mTOR and STAT3 pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 12. Determination of this compound from Murraya koenigii, Collected from Different Geographical Regions of India, by TLC-Densitometry | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Batch effect - Wikipedia [en.wikipedia.org]
- 16. High-Performance Liquid Chromatography Method Development and Validation for Estimation of this compound in Curry Leaves | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 17. scispace.com [scispace.com]
- 18. Isolation, characterization and quantification of an anxiolytic constituent - this compound, from Murraya koenigii Linn. Spreng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. ijnrd.org [ijnrd.org]
- 21. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Deactivating silica gel to improve Mahanimbine purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purification of Mahanimbine by deactivating silica (B1680970) gel.
Troubleshooting Guide
Issue: Low or No Recovery of this compound from Silica Gel Column Chromatography
| Question | Possible Cause | Troubleshooting Steps |
| Q1: My this compound is sticking to the silica gel column, and I have very low recovery. What's happening? | Irreversible Adsorption: this compound, as a carbazole (B46965) alkaloid, can bind irreversibly to the acidic silanol (B1196071) groups on the surface of activated silica gel.[1][2] This is a common issue with nitrogen-containing compounds.[3] | Deactivate the Silica Gel: Reduce the acidity of the silica gel before use. This can be achieved by: - Adding water: Prepare a slurry with a specific percentage of water (e.g., 10% by weight) and allow it to equilibrate. - Adding a base: Incorporate a small percentage of a base like triethylamine (B128534) (TEA) into the mobile phase (e.g., 0.01-0.1%) or pre-treat the silica gel with a TEA solution.[4][5][6] |
| Q2: I'm observing multiple spots on my TLC plate from the collected fractions, indicating impurities or degradation. Why is this occurring? | Degradation on Silica Gel: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds like this compound.[1][7] Studies have shown that this compound is sensitive to acidic and basic conditions.[1][8] | Use Deactivated Silica Gel: Employing deactivated silica gel minimizes contact with acidic sites, preserving the integrity of the this compound.[3][9] Optimize Mobile Phase: If not already doing so, consider adding a small amount of triethylamine to the eluent to neutralize the silica gel surface during chromatography.[4][5] |
| Q3: The separation of this compound from other components is poor, leading to mixed fractions. How can I improve the resolution? | Improper Column Packing: A poorly packed column can lead to band broadening and inefficient separation.[1] Inappropriate Solvent System: The chosen mobile phase may not have the optimal polarity to effectively separate this compound. | Ensure Proper Packing: Pack the column uniformly to avoid cracks or air bubbles.[1] Optimize Solvent System with TLC: Before running the column, optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of around 0.2-0.3 for this compound.[1] The addition of a deactivating agent like TEA may slightly alter the elution profile, so it's crucial to co-spot with your crude extract on a TLC plate.[10] |
| Q4: My yield is consistently low even after trying different solvent systems. Could there be another reason? | Sample Overloading: Loading an excessive amount of crude extract onto the column can exceed its separation capacity.[1] | Determine Column Capacity: As a general rule, the amount of crude sample should be a fraction of the weight of the stationary phase. The ratio can vary depending on the difficulty of the separation. Dry Loading: For better band sharpness and to avoid overloading the top of the column, consider adsorbing the crude extract onto a small amount of silica gel before loading it onto the column.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to deactivate silica gel for this compound purification?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface.[2][3] Alkaloids like this compound are basic compounds that can interact strongly with these acidic sites.[2] This interaction can lead to several problems, including irreversible adsorption, tailing of peaks, and chemical degradation of the target molecule, all of which contribute to low yield and purity.[1][12] Deactivating the silica gel neutralizes these acidic sites, leading to a more efficient and less destructive purification process.[9]
Q2: What are the common methods for deactivating silica gel?
A2: There are two primary methods for deactivating silica gel:
-
Addition of Water: A controlled amount of water is added to the activated silica gel. The water molecules preferentially interact with the active sites on the silica surface, reducing their acidity.
-
Addition of a Base: A base, most commonly triethylamine (TEA), is used to neutralize the acidic silanol groups.[4][5] This can be done by adding a small percentage of TEA to the eluting solvent or by preparing a slurry of silica gel with a solvent containing TEA.[6][10]
Q3: How much water should I add to deactivate my silica gel?
A3: A common practice is to add up to 10% water by weight to the silica gel. For example, to deactivate 100g of silica gel, you would add 10g of water. It is crucial to mix the water and silica gel thoroughly and allow it to equilibrate for several hours (e.g., 6 hours) in a sealed container to ensure uniform deactivation.
Q4: What concentration of triethylamine (TEA) should I use?
A4: When adding TEA to the mobile phase, a concentration of 0.01% to 0.1% is typically sufficient to neutralize the silica gel.[4] It's advisable to first test the effect of TEA on the separation using TLC.[4] For pre-treating the silica gel, a slurry can be made with a solvent like petroleum ether containing a small amount of TEA (e.g., 2-3 ml of TEA for 150g of silica gel).[6]
Q5: Will deactivating the silica gel affect the elution profile of my compounds?
A5: Yes, deactivation will likely alter the elution profile. Deactivated silica is less polar than its activated counterpart.[10] This generally means that compounds will elute faster.[3] Therefore, you may need to adjust the polarity of your mobile phase (e.g., by reducing the percentage of the more polar solvent) to achieve the desired separation.[10] It is essential to re-optimize your solvent system using TLC with the deactivated silica gel before performing column chromatography.
Q6: Are there alternatives to deactivating silica gel for purifying acid-sensitive compounds like this compound?
A6: Yes, other stationary phases can be used. Alumina (basic or neutral) is a possible alternative for the purification of amines and other basic compounds.[3] Reverse-phase chromatography, where the stationary phase is non-polar, is another option where polar compounds elute first.[3]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Water
-
Activation: Begin with commercially available silica gel (e.g., 60-120 or 200-300 mesh). If the silica gel has been exposed to moisture, activate it by heating at 150-160°C for several hours to remove adsorbed water.
-
Weighing: Accurately weigh the desired amount of activated silica gel into a clean, dry glass container.
-
Water Addition: Calculate the amount of water needed for deactivation (e.g., for 10% deactivation of 100g of silica gel, use 10g of deionized water).
-
Mixing: Add the water dropwise to the silica gel while continuously and thoroughly mixing to ensure even distribution and prevent clumping.[13]
-
Equilibration: Seal the container tightly and let the mixture equilibrate for at least 6 hours, periodically shaking or rotating the container to ensure homogeneity.
-
Storage: Store the deactivated silica gel in a tightly sealed container to prevent changes in water content.
Protocol 2: Deactivation of Silica Gel with Triethylamine (in Mobile Phase)
-
TLC Optimization: Develop a suitable solvent system for your this compound separation on a standard silica gel TLC plate.
-
Mobile Phase Preparation: Prepare the optimized mobile phase and add triethylamine to a final concentration of 0.1% (v/v). For example, for 100 mL of eluent, add 100 µL of TEA.
-
Column Packing: Pack your chromatography column with silica gel using the TEA-containing mobile phase.
-
Equilibration: Equilibrate the packed column by passing several column volumes of the mobile phase through it until the eluent is clear and the baseline is stable.
-
Sample Loading and Elution: Load your sample and proceed with the chromatography, collecting fractions as usual.
Data Summary
Table 1: Parameters for Silica Gel Deactivation
| Deactivation Method | Reagent | Typical Concentration/Amount | Equilibration Time | Key Considerations |
| Water Addition | Deionized Water | Up to 10% by weight | ~6 hours | Requires thorough mixing to avoid clumps.[13] |
| Base Addition (in eluent) | Triethylamine (TEA) | 0.01 - 0.1% (v/v)[4] | N/A (during column equilibration) | May alter the Rf values of compounds.[10] |
| Base Addition (pre-treatment) | Triethylamine (TEA) | 2-3 mL per 150g of silica in a slurry[6] | Overnight (after solvent removal)[6] | Ensures a uniformly neutralized stationary phase. |
Visualizations
Caption: Workflow for the deactivation of silica gel.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. High-Performance Liquid Chromatography Method Development and Validation for Estimation of this compound in Curry Leaves | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Mahanimbine vs. Girinimbine: A Comparative Analysis of Anticancer Activity
Mahanimbine and Girinimbine (B1212953), two prominent carbazole (B46965) alkaloids isolated from the leaves of Murraya koenigii (curry tree), have garnered significant attention in oncological research.[1][2] Both compounds have demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines. This guide provides an objective comparison of their anticancer activities, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Data Presentation: Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and Girinimbine against various human cancer cell lines as reported in several studies.
| Compound | Cancer Type | Cell Line | IC50 Value | Key Effects Observed |
| This compound | Pancreatic Cancer | Capan-2, SW1190 | 3.5 µM | G0/G1 cell cycle arrest, Apoptosis, AKT/mTOR & STAT3 inhibition[3][4][5] |
| Pancreatic Cancer | BxPC3, HPAFII, etc. | up to 64 µM | Antiproliferative[3][4][5] | |
| Breast Cancer | MCF-7 | 14 µM | Mitochondrial Apoptosis, Anti-invasive[6][7] | |
| Breast Cancer | MDA-MB-231 | 21.5 µM | Antiproliferative | |
| Bladder Cancer | Hs172.T | 32.5 µM | G0/G1 cell cycle arrest, Apoptosis, Autophagy[7][8] | |
| Normal Cells | Normal Pancreatic | 110 µM | Lower cytotoxicity compared to cancer cells[5] | |
| Normal Cells | MCF-10A (Mammary) | 30.5 µM | Lower cytotoxicity compared to cancer cells | |
| Girinimbine | Colon Cancer | HT-29 | 4.79 µg/mL | G0/G1 cell cycle arrest, Apoptosis (Intrinsic Pathway)[9] |
| Lung Cancer | A549 | 19.01 µM | Apoptosis (Intrinsic & Extrinsic Pathways)[10][11] | |
| Breast Cancer | MDA-MB-453 | Dose-dependent | Apoptosis, Inhibition of migration and invasion, MEK/ERK & STAT3 inhibition[12] | |
| Hepatocellular Carcinoma | HepG2 | - (Effective at 56 µM) | G0/G1 cell cycle arrest, Apoptosis[13][14] | |
| Normal Cells | CCD-18Co (Colon) | No significant effect | Selective cytotoxicity[9] | |
| Normal Cells | WRL-68 (Liver) | No significant effect | Selective cytotoxicity[13] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and cell densities, across different studies.
Mechanisms of Anticancer Action
While both compounds induce apoptosis and cell cycle arrest, they achieve these effects through the modulation of distinct signaling pathways.
This compound:
This compound primarily induces G0/G1 phase cell cycle arrest and apoptosis in cancer cells.[3][4][8] Its mechanism is strongly associated with the inhibition of key survival pathways that are often dysregulated in cancer. Studies on pancreatic cancer cells have shown that this compound effectively downregulates the expression of proteins in the AKT/mTOR and STAT3 signaling pathways.[3][4] This inhibition leads to a decrease in proliferative signals and promotes programmed cell death. The apoptotic response is further characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, indicating the involvement of the mitochondrial (intrinsic) pathway of apoptosis.[3][4] In breast cancer cells, this compound has been shown to induce mitochondrial-mediated apoptosis through the activation of caspase-9 and caspase-3/7.[6]
Caption: this compound-induced anticancer signaling pathway.
Girinimbine:
Girinimbine also effectively induces apoptosis and cell cycle arrest, primarily at the G0/G1 phase.[9][13] Its pro-apoptotic activity in colon cancer cells is mediated through the intrinsic pathway, involving the upregulation of Bax, downregulation of Bcl-2, and subsequent activation of caspase-9 and caspase-3.[9] A key aspect of Girinimbine's mechanism is the upregulation of cyclin-dependent kinase inhibitors p21 and p27, as well as the tumor suppressor protein p53, which collectively halt cell cycle progression.[9][10] In breast cancer, Girinimbine has been shown to inhibit the MEK/ERK and STAT3 signaling pathways, which are crucial for cell proliferation, migration, and invasion.[12] Furthermore, in lung cancer cells, Girinimbine can trigger apoptosis through both the intrinsic and extrinsic pathways, evidenced by the activation of both caspase-3 and caspase-8.[10]
Caption: Girinimbine-induced anticancer signaling pathway.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to assess the anticancer activity of compounds like this compound and Girinimbine, based on standard methodologies cited in the literature.[15][16]
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 4,000-10,000 cells per well in 250 µL of complete culture medium (e.g., DMEM with 10% FBS).[15][17] Plates are incubated overnight (37°C, 5% CO2) to allow cell adherence.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Girinimbine (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.[15] The cells are then incubated for a specified period, typically 24, 48, or 72 hours.[9][17]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[15][18]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by viable cells.[15][17]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 550-570 nm.[15][18]
-
IC50 Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[9][15]
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its predetermined IC50 concentration for 24 or 48 hours.[3]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.[15]
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[15]
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[15]
Mandatory Visualization: Experimental Workflow
Caption: A typical workflow for in vitro anticancer drug testing.
References
- 1. japsonline.com [japsonline.com]
- 2. Constituents of carbazole alkaloids and anti-cancer properties of extracts, mahanine, isomahanine, this compound, and girinimbine from Bergera koenigii – ScienceOpen [scienceopen.com]
- 3. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. Anticancer effects of this compound alkaloid on the human bladder cancer cells are due to the induction of G0/G1 cell cycle arrest, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. The Growth Suppressing Effects of Girinimbine on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The growth suppressing effects of girinimbine on HepG2 involve induction of apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mahanimbine and Metformin on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Mahanimbine, a natural carbazole (B46965) alkaloid, and Metformin, a widely prescribed biguanide, on their effects on cellular glucose uptake. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the known signaling pathways to offer a comprehensive resource for researchers in metabolic diseases and drug discovery.
Introduction
Metformin is a cornerstone in the management of type 2 diabetes, primarily by reducing hepatic glucose production and increasing peripheral glucose uptake. Its mechanisms of action are extensively studied, with the activation of AMP-activated protein kinase (AMPK) being a key pathway. This compound, a bioactive compound isolated from the leaves of Murraya koenigii (curry tree), has demonstrated promising anti-diabetic properties, including the enhancement of glucose utilization. This guide aims to juxtapose the current understanding of these two compounds to highlight their similarities, differences, and areas for future investigation.
Quantitative Data on Glucose Uptake
The following tables summarize the dose-dependent effects of this compound and Metformin on glucose uptake in various cell lines as reported in the literature.
| This compound: In Vitro Glucose Utilization in 3T3-L1 Adipocytes | |
| Concentration | Glucose Utilization (% of Control) |
| 25 µM | Increased (dose-dependent) |
| 50 µM | Increased (dose-dependent) |
| 100 µM | Increased (dose-dependent) |
| 250 µM | Increased (dose-dependent) |
| 500 µM | Increased (dose-dependent) |
| 1 mM | Approximately 2-fold increase (nearly equivalent to 1 µM insulin)[1] |
| Metformin: In Vitro Glucose Uptake | |
| Cell Line & Concentration | Effect on Glucose Uptake |
| L6 Myotubes (2 mM for 16h) | Over 2-fold stimulation (from 5.9 to 13.3 pmol/min/mg protein)[2] |
| L6-GLUT4 Myotubes | 148% enhancement[3] |
| 3T3-L1 Adipocytes (25 µg/ml) | Enhanced glucose consumption[4] |
| 3T3-L1 Adipocytes (50 µg/ml) | Enhanced glucose consumption[4] |
| 3T3-L1 Adipocytes (100 µg/ml) | Enhanced glucose consumption[4] |
Mechanisms of Action: A Comparative Overview
Metformin: The AMPK-Dependent Pathway
Metformin's primary mechanism for enhancing glucose uptake involves the activation of AMP-activated protein kinase (AMPK). This activation is a consequence of the inhibition of mitochondrial respiratory chain complex I, which leads to an increased cellular AMP:ATP ratio. Activated AMPK then initiates a signaling cascade that promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[5][6]
This compound: Emerging Evidence on Insulin (B600854) Signaling
While direct evidence for this compound's activation of AMPK is still emerging, studies on the related compound mahanine (B1683992) suggest a mechanism involving the potentiation of the insulin signaling pathway. Mahanine has been shown to increase glucose uptake in L6 myotubes and adipocytes by activating the Akt signaling pathway, which is a crucial downstream effector of the insulin receptor.[7] This activation leads to the translocation of GLUT4 to the plasma membrane.[7] Some studies suggest that this compound may potentiate the effect of insulin, either by increasing its secretion or by enhancing peripheral glucose uptake.[7] Further research is required to definitively establish whether this compound directly activates AMPK or primarily acts through the insulin signaling pathway.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the known signaling pathways for Metformin and the proposed pathway for this compound based on current research.
Caption: Metformin's signaling pathway for glucose uptake.
Caption: Proposed signaling pathway for this compound's effect on glucose uptake.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Metformin.
In Vitro Glucose Uptake Assay (2-NBDG Method)
This protocol describes a common method for measuring glucose uptake in cell lines such as L6 myotubes or 3T3-L1 adipocytes.
Caption: Workflow for a 2-NBDG glucose uptake assay.
Detailed Steps:
-
Cell Culture and Differentiation: L6 myoblasts or 3T3-L1 preadipocytes are seeded in 96-well plates and cultured in appropriate media. For L6 cells, differentiation into myotubes is induced by switching to a low-serum medium. For 3T3-L1 cells, differentiation into adipocytes is induced using a cocktail containing insulin, dexamethasone, and IBMX.
-
Serum Starvation: Prior to the experiment, differentiated cells are serum-starved for a defined period (e.g., 2-4 hours or overnight) to establish a basal state of glucose uptake.
-
Compound Incubation: Cells are then incubated with varying concentrations of this compound, Metformin, or a vehicle control for a specified duration.
-
2-NBDG Uptake: After compound incubation, the medium is replaced with a glucose-free buffer containing 2-NBDG, a fluorescent glucose analog. The cells are incubated for a short period (e.g., 30-60 minutes) to allow for glucose uptake.
-
Fluorescence Measurement: The uptake is terminated by washing the cells with a cold stop buffer. The fluorescence intensity of the intracellular 2-NBDG is then measured using a fluorescence plate reader. The intensity is proportional to the amount of glucose taken up by the cells.
Western Blot Analysis for AMPK Phosphorylation
This protocol is used to determine the activation of AMPK by assessing its phosphorylation status.
Caption: General workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Cells are treated with the compounds of interest. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK). A separate blot or subsequent probing of the same blot with an antibody for total AMPK is performed for normalization.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the ratio of p-AMPK to total AMPK.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test is performed in animal models to assess the effect of a compound on glucose clearance from the blood.
Experimental Procedure:
-
Animal Acclimatization and Fasting: Mice or rats are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: A baseline blood glucose measurement is taken from the tail vein. The animals are then orally administered this compound, Metformin, or a vehicle control.
-
Glucose Challenge: After a specific time following compound administration (e.g., 30-60 minutes), a concentrated glucose solution is administered orally (gavage).
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect of the compound on glucose tolerance. A lower AUC indicates improved glucose clearance.
Conclusion
Metformin is a well-established therapeutic agent with a clearly defined mechanism of action on glucose uptake, primarily through the activation of the AMPK signaling pathway. This compound, a natural product, demonstrates significant potential as an anti-diabetic agent by enhancing glucose utilization. While the precise signaling pathway for this compound is still under investigation, current evidence points towards a mechanism that may involve the potentiation of the insulin signaling pathway, particularly through Akt activation, leading to GLUT4 translocation.
Direct comparative studies are needed to fully elucidate the relative efficacy and detailed molecular mechanisms of this compound versus Metformin. Future research should focus on investigating the direct effect of this compound on AMPK activation and its downstream targets to determine if it shares a common mechanistic pathway with Metformin. Such studies will be crucial in evaluating the therapeutic potential of this compound as a standalone or adjunct therapy for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin attenuates inflammation and improves insulin sensitivity in coculture of LPS-induced 3T3-L1 adipocytes and RAW 264.7 macrophages mediated by IRS-1/GLUT-4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mahanine enhances the glucose-lowering mechanisms in skeletal muscle and adipocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Mahanimbine compared to Doxorubicin in breast cancer cells
A Comparative Guide to the Efficacy of Mahanimbine and Doxorubicin (B1662922) in Breast Cancer Cells
For researchers and professionals in the field of oncology and drug development, this guide provides a detailed comparison of the plant-derived alkaloid this compound and the widely used chemotherapeutic agent Doxorubicin. This document focuses on their respective efficacies against breast cancer cells, detailing their mechanisms of action, cytotoxic effects, and the experimental protocols utilized for their evaluation.
Introduction: Two Distinct Anticancer Agents
This compound , a carbazole (B46965) alkaloid isolated from the leaves of the curry tree (Murraya koenigii), has emerged as a promising natural compound with potent anticancer properties.[1][2] It is recognized for its cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis through the intrinsic mitochondrial pathway.[1][3][4]
Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of cancers, including breast cancer.[5][6][] Its potent anticancer activity stems from multiple mechanisms, most notably its ability to interfere with DNA replication and generate reactive oxygen species (ROS), leading to cell death.[5][8][9]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and Doxorubicin in common breast cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Table 1: Cytotoxicity (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | 14 ± 0.2 | 48 |
| MDA-MB-231 | 21.5 ± 0.8 | 48 |
| MCF-10A (non-cancerous) | 30.5 ± 1.4 | 48 |
Data sourced from a study by Hobani, Y.H. (2022).[1]
Table 2: Cytotoxicity (IC50) of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 | 4 | 48 | [6] |
| MDA-MB-231 | 1 | 48 | [6] |
| MCF-10F (non-cancerous) | 1 | 48 | [6] |
| MCF-7 | 8.3 | 48 | [10][11] |
| MDA-MB-231 | 6.6 | 48 | [10][11] |
| MCF-7 | 2.5 | 24 | [12] |
Mechanisms of Action: A Comparative Overview
While both compounds ultimately lead to cancer cell death, their underlying mechanisms are distinct.
This compound: Inducer of Intrinsic Apoptosis
This compound's primary mechanism involves the induction of mitochondria-mediated apoptosis.[1][3][4] This is characterized by:
-
Regulation of Bcl-2 Family Proteins: It increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[1][13]
-
Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (Δψm).[1]
-
Caspase Activation: It triggers the activation of initiator caspase-9 and executioner caspases-3/7.[1][4]
-
ROS Accumulation: The treatment leads to an increase in intracellular reactive oxygen species.[1]
-
Cell Cycle Arrest: Studies on other cancer types suggest this compound can induce G0/G1 cell cycle arrest.[2][14]
-
Anti-Invasive Properties: It has been shown to inhibit cell migration and suppress the expression of matrix metalloproteinases MMP-2 and MMP-9 in MCF-7 cells.[1][4]
Doxorubicin: A Multi-faceted DNA Damaging Agent
Doxorubicin's anticancer effects are broad and impact several critical cellular processes.[15] Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix and inhibits the topoisomerase II enzyme, which prevents the re-ligation of DNA strands, leading to DNA damage and replication arrest.[5][8][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is converted into a semiquinone, which generates ROS, causing oxidative stress and damage to cellular components, including DNA and lipids.[5][9]
-
Induction of Apoptosis: It activates both intrinsic and extrinsic apoptotic pathways, upregulating proteins like Bax, caspase-8, and caspase-3, and downregulating the anti-apoptotic protein Bcl-2.[5][6][16]
-
Cell Cycle Arrest: Doxorubicin induces cell cycle arrest at different checkpoints depending on the cell line. In MCF-7 cells, it causes arrest at both G1/S and G2/M phases, while in MDA-MB-231 cells, the arrest is primarily at the G2/M phase.[17][18]
Signaling Pathway Diagrams
Caption: this compound's mechanism of action on breast cancer cells.
Caption: Doxorubicin's multifaceted mechanism of action.
Experimental Protocols
The evaluation of this compound and Doxorubicin's efficacy relies on a set of established in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to determine the IC50 values of the compounds.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined by plotting viability against drug concentration.
Apoptosis Assays
1. Acridine Orange/Propidium Iodide (AO/PI) Double Staining: This fluorescence microscopy-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Cells are treated with the compound of interest at its IC50 concentration for various time points.
-
Staining: A mixture of AO and PI fluorescent dyes is added to the cell suspension. AO stains all cells, making them appear green, while PI only enters cells with compromised membranes, staining the nucleus red.
-
Visualization: Cells are observed under a fluorescence microscope. Viable cells have a green nucleus, early apoptotic cells show bright green condensed chromatin, late apoptotic cells have an orange-red nucleus, and necrotic cells have a uniformly red nucleus.
2. Western Blotting for Apoptotic Proteins: This technique is used to quantify the expression levels of key apoptosis-related proteins.
-
Protein Extraction: Cells are lysed after treatment to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP) followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
-
Treatment and Harvesting: Cells are treated with the compound, then harvested and washed.
-
Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the membrane.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer.
-
Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified based on fluorescence intensity.
Caption: A general workflow for assessing anticancer activity.
Conclusion
This comparative guide highlights the distinct and effective anticancer properties of this compound and Doxorubicin against breast cancer cells. This compound, a natural compound, demonstrates promising cytotoxicity by inducing intrinsic, mitochondria-mediated apoptosis. Doxorubicin remains a potent, broad-spectrum chemotherapeutic agent with well-established mechanisms centered on DNA damage and the generation of oxidative stress. The data and protocols presented here offer a valuable resource for researchers investigating novel anticancer agents and combination therapies. Further studies directly comparing these two compounds under identical experimental conditions would be beneficial to fully elucidate their relative potency and therapeutic potential.
References
- 1. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - ProQuest [proquest.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 8. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. DSpace [openaccess.hacettepe.edu.tr]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Mahanimbine and Other Carbazole Alkaloids in Accelerating Wound Healing
For Immediate Release: A detailed scientific comparison reveals the differential efficacy of carbazole (B46965) alkaloids in promoting wound repair, with mahanimbicine showing superior activity in key healing parameters. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, protocols, and potential signaling pathways involved.
In the quest for novel therapeutics to enhance wound healing, carbazole alkaloids isolated from Murraya koenigii (curry leaf) have emerged as promising candidates. A comparative study focusing on mahanimbine, mahanine (B1683992), and mahanimbicine has demonstrated significant variations in their wound healing potential. This report synthesizes the available experimental data, providing a clear comparison to guide future research and drug development in this area.
Comparative Efficacy in Wound Repair
An in vivo study utilizing an excisional wound model in rats has provided critical quantitative data on the wound healing properties of this compound, mahanine, and mahanimbicine. The results indicate that while all three carbazole alkaloids contribute to wound healing, mahanimbicine exhibits the most potent pro-healing effects, surpassing both this compound and mahanine in key metrics.
The study highlights that wounds treated with mahanimbicine showed a significantly higher rate of collagen deposition and more organized collagen bands compared to those treated with this compound and mahanine.[1][2] Furthermore, mahanimbicine-treated wounds displayed enhanced formation of fibroblasts and hair follicle buds, coupled with a reduction in inflammatory cells.[2][3]
Key Quantitative Findings:
| Treatment Group | Wound Contraction (Day 4) | Collagen Deposition (Day 18) | Epithelialization | Histological Observations |
| This compound | Lower than Mahanimbicine | Moderate | Complete by Day 18 | Moderate fibroblast formation, some inflammatory cells present. |
| Mahanine | Lower than Mahanimbicine | Lower than Mahanimbicine | Complete by Day 18 | Less organized collagen, presence of inflammatory cells. |
| Mahanimbicine | 12.60%[2] | 88.54%[2] | Complete by Day 18 | Well-organized collagen bands, increased fibroblasts and hair follicle buds, reduced inflammatory cells.[1][2] |
| Control (Untreated) | N/A | Low | Delayed | Predominantly inflammatory cells in the early stages. |
Unraveling the Mechanism: Potential Signaling Pathways
While the precise signaling pathways for these carbazole alkaloids in wound healing are not yet fully elucidated, their known bioactivities in other contexts, such as cancer, suggest the involvement of pathways crucial for cell proliferation, migration, and inflammation—all of which are integral to the wound healing cascade.
This compound has been shown to modulate the AKT/mTOR and STAT3 signaling pathways, which are known to play a role in cell growth and proliferation. It is plausible that this compound's wound healing effects are, in part, mediated through the regulation of these pathways to promote the proliferation of keratinocytes and fibroblasts.
The superior efficacy of mahanimbicine suggests it may more potently activate pro-healing pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, a master regulator of extracellular matrix production, including collagen synthesis and fibroblast differentiation. The observed increase in well-organized collagen deposition strongly supports this hypothesis.
Experimental Protocols
To ensure the reproducibility and further investigation of these findings, the detailed experimental protocol for the in vivo wound healing assay is provided below.
Excisional Wound Healing Model in Rats
-
Animal Model: Healthy adult Sprague-Dawley rats of either sex, weighing between 200-250g, are used. The animals are housed in individual cages under standard laboratory conditions (25 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Wound Creation: The rats are anesthetized, and the dorsal fur is shaved. The surgical area is disinfected with 70% ethanol. A circular excision wound of 8 mm in diameter is created on the dorsal thoracic region of each rat using a sterile biopsy punch.
-
Treatment Groups: The animals are divided into several groups:
-
Group 1: Untreated control.
-
Group 2: Treated with Mahanine.
-
Group 3: Treated with Mahanimbicine.
-
Group 4: Treated with this compound.
-
Group 5: Treated with a standard wound healing ointment as a positive control.
-
-
Topical Application: The respective treatments are applied topically to the wounds once daily for a period of 18 days.
-
Wound Contraction Measurement: The progressive changes in the wound area are monitored by tracing the wound boundaries on a transparent sheet on days 0, 4, 8, 12, 16, and 18 post-wounding. The wound area is calculated, and the percentage of wound contraction is determined using the formula: % Wound Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100
-
Epithelialization Period: The time taken for the complete closure of the wound is recorded as the period of epithelialization.
-
Histological Analysis: On the 18th day, skin specimens from the healed wounds are collected for histological examination. The tissues are fixed in 10% buffered formalin, processed, and embedded in paraffin. Sections of 5 µm thickness are stained with Hematoxylin and Eosin (H&E) to observe the tissue architecture and with Masson's Trichrome stain to assess collagen deposition. The stained sections are examined for fibroblast proliferation, collagen formation, angiogenesis, and epithelialization.
Conclusion and Future Directions
The comparative analysis clearly positions mahanimbicine as a more potent wound healing agent than this compound and mahanine, primarily due to its superior ability to promote collagen deposition and modulate the cellular components of the wound bed. While the exact molecular mechanisms require further investigation, the existing data provides a strong foundation for the development of mahanimbicine-based therapeutics for wound care.
Future research should focus on elucidating the specific signaling pathways modulated by each of these carbazole alkaloids in keratinocytes and fibroblasts. Dose-response studies and the evaluation of different formulation strategies will also be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Carbazole Alkaloids, Essential Oil and Extract of Murraya koenigii in Enhancing Subcutaneous Wound Healing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Acarbose as a Gold Standard: Evaluating the Antidiabetic Efficacy of Mahanimbine
In the landscape of pre-clinical and clinical antidiabetic research, acarbose (B1664774) serves as a critical positive control, particularly for agents that target postprandial hyperglycemia. Acarbose, a potent inhibitor of α-glucosidase and α-amylase, delays carbohydrate digestion and glucose absorption.[1][2][3] This guide provides a comparative analysis of mahanimbine, a carbazole (B46965) alkaloid from Murraya koenigii, against acarbose, focusing on key antidiabetic assays. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound.
In Vitro Enzyme Inhibition: A Head-to-Head Comparison
This compound has been evaluated for its inhibitory effects on key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase, with acarbose as the standard for comparison.
| Compound | α-Amylase Inhibition IC50 (µg/mL) | α-Glucosidase Inhibition IC50 (µg/mL) |
| This compound | 83.72 ± 1.4 | 99.89 ± 1.2 |
| Acarbose | 83.33 ± 1.8 | Not explicitly stated in the same study, but used as the positive control |
Table 1: Comparative in vitro enzyme inhibitory activities of this compound and acarbose. Data is presented as the mean ± standard deviation of the half-maximal inhibitory concentration (IC50).[1]
The data indicates that this compound exhibits an appreciable α-amylase inhibitory effect, comparable to that of acarbose.[1] However, its α-glucosidase inhibitory effect was reported to be weaker in the same study.[1]
In Vivo Antidiabetic and Hypolipidemic Effects in a Diabetic Rat Model
The antidiabetic potential of this compound was further investigated in a streptozotocin (B1681764) (STZ)-induced diabetic rat model. While a direct comparison with acarbose for in vivo glycemic control was not available in the reviewed literature, the study utilized glibenclamide as a positive control. The results demonstrate this compound's significant antihyperglycemic and hypolipidemic effects.
| Treatment Group | Dose | Duration | Change in Fasting Blood Sugar | Effects on Lipid Profile |
| This compound | 50 mg/kg & 100 mg/kg (i.p.) | 30 days | Significant reduction | Significant reduction in total cholesterol, triglycerides, LDL, and VLDL; significant increase in HDL |
| Glibenclamide (Positive Control) | 0.5 mg/kg (i.p.) | 30 days | Significant reduction | Significant reduction in total cholesterol, triglycerides, LDL, and VLDL; significant increase in HDL |
Table 2: In vivo effects of this compound in STZ-induced diabetic rats.[1]
This compound, administered once a week for 30 days, demonstrated a significant dose-dependent reduction in fasting blood glucose levels in diabetic rats.[1] Furthermore, it favorably modulated the lipid profile, suggesting a potential benefit in managing diabetes-associated dyslipidemia.[1]
Mechanism of Action: Beyond Enzyme Inhibition
While acarbose primarily acts by inhibiting digestive enzymes, this compound appears to possess a multi-faceted mechanism of action. Evidence suggests that related carbazole alkaloids, such as mahanine, enhance glucose uptake in muscle and fat cells.[3] This is achieved through the promotion of glucose transporter 4 (GLUT4) translocation to the cell membrane, a critical step in insulin-mediated glucose disposal.[3] This action is believed to be mediated through the PI3K/Akt signaling pathway.[4]
Signaling Pathway of this compound-Induced GLUT4 Translocation
Caption: Proposed signaling pathway for this compound-induced GLUT4 translocation.
Mechanism of Action of Acarbose
References
A Comparative Analysis of the Neuroprotective Effects of Mahanimbine and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents has led to a growing interest in natural compounds. Among these, Mahanimbine, a carbazole (B46965) alkaloid from Murraya koenigii, has demonstrated significant potential. This guide provides a comparative analysis of the neuroprotective effects of this compound alongside three other well-researched natural compounds: Curcumin, Resveratrol (B1683913), and Quercetin (B1663063). The information is compiled from various experimental studies to aid researchers in evaluating their therapeutic promise.
Quantitative Comparison of Neuroprotective Activities
The following tables summarize the in vitro efficacy of this compound, Curcumin, Resveratrol, and Quercetin in key assays related to neuroprotection. It is important to note that the experimental conditions, such as cell lines and specific assay protocols, may vary between studies, which can influence the absolute values.
Table 1: Inhibition of Acetylcholinesterase (AChE)
A key target in the management of Alzheimer's disease, the inhibition of AChE enhances cholinergic neurotransmission.
| Compound | IC50 Value (µg/mL) | Experimental Model | Reference |
| This compound | 0.19 - 0.20 | In vitro assay | [1] |
| This compound | 0.03 ± 0.09 | In vitro (Ellman's method) | [2] |
| Curcumin | - | - | - |
| Resveratrol | - | - | - |
| Quercetin | - | - | - |
Table 2: Antioxidant Activity (DPPH and ABTS Radical Scavenging)
The antioxidant capacity is a crucial aspect of neuroprotection, as oxidative stress is a major contributor to neuronal damage.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| This compound | Weak activity reported | Strong activity reported | [3] |
| Curcumin | 3.20 | 18.54 | [4] |
| Resveratrol | - | 2.86 | [5] |
| Quercetin | 0.55 | 1.17 | [6] |
Table 3: Induction of Apoptosis in Cancer Cells (as an indicator of pro-apoptotic potential)
While inducing apoptosis is desirable in cancer, understanding the pro-apoptotic potential is relevant for safety and mechanistic insights in neurodegenerative disease models where apoptosis is dysregulated.
| Compound | IC50 Value (µM) for Apoptosis Induction | Cell Line | Reference |
| This compound | 14 | MCF-7 (Breast Cancer) | [7] |
| Curcumin | Induces caspase-3 activation | Multiple cancer cell lines | [8][9][10] |
| Resveratrol | 66.3 ± 13.81 (prevents caspase-3 activation) | Primary mouse embryonic fibroblasts | [11][12] |
| Quercetin | Induces caspase-dependent apoptosis | Multiple cancer cell lines | [13][14][15][16][17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which is then solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound, Curcumin, etc.) and a vehicle control for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Antioxidant Capacity Assays (DPPH and ABTS)
These assays measure the radical scavenging ability of the compounds.
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol, ethanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[18]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add the test compound to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.[18]
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Active caspase-3 in cell lysates cleaves a specific peptide substrate that is conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter molecule. The amount of released reporter is proportional to the caspase-3 activity.
Protocol:
-
Cell Lysis: After treating cells with the test compound, lyse the cells to release their contents, including caspases.
-
Reaction Setup: In a 96-well plate, combine the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantification: The level of caspase-3 activity is determined by comparing the results from the treated samples to untreated controls.[19]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these natural compounds are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
This compound Neuroprotective Signaling
Caption: this compound's neuroprotective mechanisms.
Curcumin Neuroprotective Signaling
Caption: Curcumin's neuroprotective mechanisms.[1][18]
Resveratrol Neuroprotective Signaling
Caption: Resveratrol's neuroprotective mechanisms.[3][4][9][11][14][20][21][[“]][23]
Quercetin Neuroprotective Signaling
Caption: Quercetin's neuroprotective mechanisms.[5][8][13][24][25][26][27][28]
Conclusion
This compound, Curcumin, Resveratrol, and Quercetin all exhibit promising neuroprotective properties through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. This compound shows potent acetylcholinesterase inhibitory activity, a key feature for Alzheimer's disease therapy. Quercetin appears to be a highly potent antioxidant based on in vitro radical scavenging assays. All four compounds modulate critical signaling pathways involved in neuronal survival and death.
The choice of a lead compound for further drug development would depend on the specific neurodegenerative condition being targeted and the desired mechanism of action. This guide provides a foundational comparison to aid in this decision-making process. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively rank the neuroprotective efficacy of these promising natural compounds.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A network pharmacology approach and experimental validation to investigate the neuroprotective mechanism of quercetin against alcoholic brain injury via the JNK/P38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin can improve Parkinson's disease via activating BDNF/PI3k/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights and Therapeutic Potential of Quercetin in Neuroprotection: A Comprehensive Review of Pathways and Clinical Perspectives – Bio Integration [bio-integration.org]
- 9. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Insights and Therapeutic Potential of Quercetin in Neuroprotection: A Comprehensive Review of Pathways and Clinical Perspectives – ScienceOpen [scienceopen.com]
- 13. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]
- 14. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel Insight to Neuroprotective Potential of Curcumin: A Mechanistic Review of Possible Involvement of Mitochondrial Biogenesis and PI3/Akt/ GSK3 or PI3/Akt/CREB/BDNF Signaling Pathways - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 19. mdpi.com [mdpi.com]
- 20. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resveratrol and neurodegenerative diseases: activation of SIRT1 as the potential pathway towards neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. consensus.app [consensus.app]
- 23. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease | MDPI [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Neuroprotective Effects of Quercetin in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mahanimbine's Anticancer Efficacy Across Diverse Cancer Cell Lines
Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of the curry tree (Murraya koenigii), has emerged as a significant compound of interest in oncological research.[1][2] Extensive studies have demonstrated its cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. This guide provides an objective comparison of this compound's anticancer performance, supported by experimental data from multiple studies. It details the compound's efficacy, delineates the molecular pathways it modulates, and offers standardized protocols for the key experiments used in its validation.
Data Presentation: A Quantitative Overview
The anticancer activity of this compound varies across different cancer types, as demonstrated by the half-maximal inhibitory concentration (IC50) values. The following tables summarize the cytotoxic effects and the molecular mechanisms observed in various cell lines, providing a basis for comparative evaluation.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Pancreatic Cancer | Capan-2 | 3.5 | - |
| SW1190 | 3.5 | - | |
| BxPC3 | 16 | - | |
| HPAFII | 32 | - | |
| CFPAC1 | 64 | - | |
| Breast Cancer | MCF-7 | 14 | After 48h treatment. |
| MDA-MB-231 | 21.5 | After 48h treatment. | |
| Lung Cancer | A549 | 28.0 | After 48h treatment. |
| H1299 | 26.7 | After 48h treatment. | |
| Colon Cancer | HCT116 (p53wt) | 12.6 | - |
| HCT (p53null) | 13.9 | - | |
| SW480 (p53mut) | 16.6 | - | |
| Leukemia | MOLT-3 | 10.6 | After 48h treatment. |
| K562 | 13.0 | After 48h treatment. | |
| Bladder Cancer | Hs172.T | 32.5 | - |
| Oral Squamous | CLS-354 | 15.1 | - |
| Normal Cells | hTRET-HPNE (Pancreatic) | 110 | Shows selectivity for cancer cells. |
| MCF-10A (Mammary) | 30.5 | Shows selectivity for cancer cells. |
Data compiled from multiple sources.[1][3][4][5]
Table 2: Summary of this compound's Molecular Effects on Cancer Cell Lines
| Cell Line(s) | Cancer Type | Key Molecular Effects |
| Capan-2, SW1190 | Pancreatic | Induces G0/G1 cell cycle arrest and apoptosis; Inhibits AKT/mTOR and STAT3 signaling pathways; Downregulates Bcl-2 and upregulates Bax.[3][6] |
| A549 | Lung | Activates ROS-dependent intrinsic apoptotic pathway; Induces G0/G1 cell cycle arrest; Upregulates Bax and downregulates Bcl-2; Triggers autophagy.[7] |
| MCF-7 | Breast | Induces mitochondria-mediated apoptosis via loss of mitochondrial membrane potential and ROS accumulation; Activates caspases -9, -3/7; Suppresses cell invasion by inhibiting MMP-2 and MMP-9.[1][8] |
Modulation of Signaling Pathways
This compound exerts its anticancer effects by targeting critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
In pancreatic cancer cells, this compound has been shown to inhibit the pro-survival AKT/mTOR and STAT3 signaling pathways.[3][6] This inhibition disrupts downstream processes that promote cell growth and proliferation.
In lung and breast cancer cells, this compound's primary mechanism involves the induction of the intrinsic apoptotic pathway.[1][2][7] This is often initiated by an accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] The process is characterized by a change in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, which ultimately activates caspase cascades (like Caspase-9 and -3) that execute programmed cell death.[1][3][7]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Mahanimbine and Mahanine: Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbine and mahanine (B1683992) are two prominent carbazole (B46965) alkaloids isolated from Murraya koenigii, commonly known as the curry tree. Both compounds have garnered significant scientific interest due to their diverse and potent biological activities. This guide provides a comprehensive comparative analysis of the bioactivities of this compound and mahanine, supported by experimental data, detailed methodologies for key assays, and visual representations of their molecular mechanisms. This objective comparison aims to inform further research and drug development efforts in oncology, inflammatory diseases, diabetes, and neurodegenerative disorders.
Data Presentation: A Quantitative Comparison of Bioactivities
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative measures of the bioactivities of this compound and mahanine. This side-by-side comparison highlights their relative potencies across various therapeutic areas.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound IC50 (µM) | Mahanine IC50 (µM) | Reference |
| Capan-2 | Pancreatic Cancer | 3.5 | - | [1] |
| SW1990 | Pancreatic Cancer | 3.5 | - | [1] |
| BxPC-3 | Pancreatic Cancer | 16 | - | [1] |
| CFPAC-1 | Pancreatic Cancer | 64 | - | [1] |
| MCF-7 | Breast Cancer | 14 | - | [2] |
| A549 | Lung Cancer | - | 12.5 | [3] |
| H1299 | Lung Cancer | - | 10 | [3] |
| A549-TR (Taxol-Resistant) | Lung Cancer | - | 12.5 | [3] |
| U937 | Leukemia | - | 8.5 (for apoptosis induction) | [4] |
| PA1 | Ovarian Cancer | >100 | <100 | [5] |
| OVCAR3 | Ovarian Cancer | >100 | <100 | [5] |
Table 2: Comparative Anti-Diabetic Activity
| Assay | Model | This compound | Mahanine | Reference |
| α-amylase inhibition | In vitro | IC50: 83.72 ± 1.4 µg/ml | - | [6] |
| α-glucosidase inhibition | In vitro | IC50: 99.89 ± 1.2 µg/ml | - | [6] |
| Glucose Utilization | 3T3-L1 cells | Increased glucose utilization | Increased glucose utilization, comparable to insulin (B600854) at 1 µM | [7] |
| Blood Glucose Reduction | Streptozotocin-induced diabetic rats | Significant reduction at 50 and 100 mg/kg | - | [8] |
| Insulin Signaling | L6 myotubes | - | Prevents palmitate-induced inhibition of insulin signaling | [3] |
Table 3: Comparative Anti-Inflammatory and Antioxidant Activity
| Activity | Assay | This compound | Mahanine | Reference |
| Anti-Inflammatory | COX Activity Inhibition | Inhibits total COX and COX-2 expression | - | [9] |
| Anti-Inflammatory | Cytokine Regulation | Reduces pro-inflammatory cytokines (IL-1β, TNF-α), increases anti-inflammatory cytokines (IL-10, TGF-β1) | - | [9] |
| Antioxidant | DPPH Radical Scavenging | Weak activity | Strong activity | [10] |
| Antioxidant | ABTS Radical Scavenging | Strong activity (TEAC: 927.73 mgTE/g) | - | [10] |
| Antioxidant | β-carotene Bleaching Assay | Strong inhibition of lipid peroxidation (70.95%) | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or mahanine and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or mahanine for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
-
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23][24]
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at the desired time point.
-
Cell Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure. This is typically done by adding the ethanol dropwise while vortexing the cell suspension, followed by incubation at -20°C.
-
RNAse Treatment: Resuspend the fixed cells in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA, which can also be stained by PI and interfere with the DNA content analysis.
-
Staining: Incubate the cells with the PI/RNase A solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and mahanine, as well as a generalized experimental workflow for their bioactivity assessment.
Caption: this compound's anticancer signaling pathways.
Caption: Mahanine-induced apoptosis pathways.
Caption: General workflow for bioactivity assessment.
Conclusion
This comparative guide underscores the significant therapeutic potential of both this compound and mahanine. Mahanine generally exhibits more potent anticancer activity across a broader range of cell lines and has well-elucidated pro-apoptotic mechanisms involving both intrinsic and extrinsic pathways.[3][4][5] this compound, while also demonstrating anticancer effects, shows particular promise in targeting the AKT/mTOR and STAT3 signaling pathways.[1] In the context of anti-diabetic properties, both compounds show promise in improving glucose metabolism, with mahanine demonstrating effects comparable to insulin in vitro.[7] this compound has been more extensively studied for its anti-inflammatory and neuroprotective effects.[9] The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of these compelling natural products. Future studies should focus on direct head-to-head comparisons in a wider array of models and delve deeper into their pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical applications.
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. researchgate.net [researchgate.net]
- 9. phcog.com [phcog.com]
- 10. ukm.my [ukm.my]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchhub.com [researchhub.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. kumc.edu [kumc.edu]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. assaygenie.com [assaygenie.com]
A Comparative In Vitro Analysis of Mahanimbine's Antioxidant Activity Against Industry Standards
For Immediate Release
This guide provides a comparative analysis of the in vitro antioxidant activity of Mahanimbine, a carbazole (B46965) alkaloid primarily isolated from Murraya koenigii (curry tree), against established standard antioxidants: Gallic Acid, Ascorbic Acid (Vitamin C), and Trolox. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of performance data from key antioxidant assays and detailed experimental protocols.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is frequently evaluated by its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant potency. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a substance to reduce ferric iron, with results often expressed as equivalents of a standard.
The following table summarizes the in vitro antioxidant activity of this compound compared to standard antioxidants, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | FRAP Value |
| This compound | Weak activity reported[1] | Data not consistently available in IC50 | Data not consistently available |
| Gallic Acid | 2.6[2], 10.97 | 1.03 ± 0.25[3] | High reducing activity reported[4][5][6] |
| Ascorbic Acid | 3.28 - 8.4[2][7], 4.97[8], 6.1[9] | 50[10] | Standard reference for FRAP assays[11][12] |
| Trolox | 3.77 ± 0.08[13], 97.5[14] | 2.34[8], 2.93 ± 0.03[13] | Standard reference for FRAP assays[15][16][17] |
Note: The data presented is a synthesis from multiple sources and should be considered representative. Direct comparison of absolute values across different studies should be made with caution.
Signaling Pathways and Experimental Overviews
To provide a conceptual framework, the following diagrams illustrate a key antioxidant signaling pathway and a typical experimental workflow for in vitro antioxidant assays.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. farmaciajournal.com [farmaciajournal.com]
A Comparative Guide to HPLC and HPTLC Methods for Mahanimbine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of Mahanimbine, a pharmacologically significant carbazole (B46965) alkaloid isolated from Murraya koenigii.
This publication offers a comprehensive overview of the two most common chromatographic techniques employed for the quantification of this compound. By presenting side-by-side comparisons of their experimental protocols and performance characteristics, this guide aims to assist researchers in selecting the most suitable method for their specific analytical needs, whether for quality control of herbal formulations, pharmacokinetic studies, or drug discovery and development.
Method Comparison at a Glance
The choice between HPLC and HPTLC for this compound analysis depends on various factors including the required sensitivity, sample throughput, and available instrumentation. While HPLC is renowned for its high resolution and sensitivity, HPTLC offers advantages in terms of simplicity, cost-effectiveness, and the ability to process multiple samples simultaneously.[1] The following tables summarize the key performance parameters of validated HPLC and HPTLC methods for this compound quantification, compiled from various research articles.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPTLC Method |
| Linearity Range | 4 - 24 ng/mL[2] | Not explicitly stated | Not explicitly stated in provided abstracts |
| Correlation Coefficient (R²) | 0.999[2] | Not explicitly stated | Not explicitly stated in provided abstracts |
| Limit of Detection (LOD) | 0.02044 ng/mL[2] | 1.67 µg/mL[3] | Not explicitly stated in provided abstracts |
| Limit of Quantification (LOQ) | 0.06194 ng/mL[2] | 6.31 µg/mL[3] | Not explicitly stated in provided abstracts |
| Retention Time (Rt) / Rf Value | 4.705 min[2] | 10.40 ± 0.95 min[3] | Rf = 0.34[1][4] |
| Accuracy | Within acceptable limits[2] | Precise[3] | Precise[1] |
| Precision | Within acceptable limits[2] | Precise[3] | Precise[1] |
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for reproducing and validating analytical results. The following sections detail the experimental conditions for both HPLC and HPTLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Method 1: Isocratic RP-HPLC [2][5]
-
Instrumentation: Agilent 1260 Infinity HPLC system or equivalent.[6]
-
Column: Agilent ZORBAX Bonus RP C18 (250 x 4.6 mm, 5µ).[2][5]
-
Mobile Phase: A mixture of Methanol and 0.1% Triethylamine in a ratio of 93:7 (v/v).[2][5] The mobile phase should be filtered through a 0.22 µm filter and degassed prior to use.[2]
-
Detection: UV detection at a wavelength of 254 nm.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: Not explicitly stated.
-
Run Time: Sufficient to allow for the elution of this compound, which has a retention time of approximately 4.705 minutes under these conditions.[2]
Method 2: RP-HPLC-DAD for Simultaneous Estimation [3]
-
Instrumentation: A rapid reverse-phase high-performance liquid chromatography system with a diode-array detector (DAD).[3]
-
Column: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
Flow Rate: Not explicitly stated.
-
Detection: Diode-Array Detector.[3]
-
Retention Time: The retention time for this compound was reported as 10.40 ± 0.95 minutes.[3]
High-Performance Thin-Layer Chromatography (HPTLC)
Method: HPTLC with Densitometric Analysis [1][7]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 HPTLC plates.[7]
-
Sample Application: Samples are applied as bands on the HPTLC plate.
-
Mobile Phase (Solvent System): A mixture of petroleum ether and chloroform (B151607) in a ratio of 7:3 (v/v).[1][7]
-
Development: The plate is developed in a suitable chromatographic chamber saturated with the mobile phase.
-
Detection: The developed plate is scanned densitometrically at a wavelength of 254 nm.[7]
-
Rf Value: The Rf value for this compound under these conditions is approximately 0.34.[1][4]
Workflow for Method Cross-Validation
The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results between different techniques. A typical workflow for the cross-validation of HPLC and HPTLC methods for this compound analysis is depicted below.
Concluding Remarks
Both HPLC and HPTLC are powerful techniques for the quantification of this compound. HPLC offers superior separation efficiency and sensitivity, making it ideal for the analysis of complex mixtures and trace-level detection.[2][3] On the other hand, HPTLC provides a rapid, cost-effective, and high-throughput alternative, particularly suitable for routine quality control of raw materials and finished products.[1][7] The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, precision, sensitivity, and the number of samples to be analyzed. This guide provides the necessary foundational information for researchers to make an informed decision and to develop and validate robust analytical methods for this compound.
References
- 1. HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves - ProQuest [proquest.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. RP-HPLC-DAD for simultaneous estimation of mahanine and this compound in Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Performance Liquid Chromatography Method Development and Validation for Estimation of this compound in Curry Leaves | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Mahanimbine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of mahanimbine and its derivatives, crucial carbazole (B46965) alkaloids derived from Murraya koenigii (curry leaf). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for their development as potential therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and visualizes associated pathways to facilitate further research and drug development.
Comparative Pharmacokinetic Parameters
While comprehensive comparative pharmacokinetic data for this compound and all its derivatives are not available in a single study, this section collates available data to provide a comparative overview. A study on the oral administration of Murraya koenigii bioactive compounds in rats provides valuable insights into the pharmacokinetics of koenimbine.
Table 1: Pharmacokinetic Parameters of Koenimbine in Rats Following Oral Administration
| Compound | Dose (g/kg) | Cmax (µM) | Tmax (min) |
| Koenimbine | 0.1 | 1.81 ± 0.55 | 49.8 ± 8.4 |
| Koenidine | 0.1 | 2.82 ± 0.53 | 240 ± 0.00 |
Data sourced from an in vivo pharmacokinetic study on the bioactive compounds of M. koenigii[1]. Cmax represents the maximum systemic concentration, and Tmax is the time required to reach Cmax.
Another study investigating a mahanine-enriched fraction (MEF) from Murraya koenigii, which also contains this compound and koenimbine, revealed that the oral bioavailability of mahanine (B1683992) was 31% higher when administered as part of the fraction compared to purified mahanine alone. This suggests that the presence of other carbazole alkaloids, such as this compound, may influence the absorption and bioavailability of mahanine. However, specific pharmacokinetic parameters for this compound from this study are not available.
Experimental Protocols
The following section details a general methodology for conducting oral pharmacokinetic studies in rats, based on common practices in the field. This protocol is intended to provide a framework for designing and interpreting pharmacokinetic experiments for this compound and its derivatives.
In Vivo Oral Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.
2. Drug Administration:
-
Formulation: The test compound (this compound or its derivative) is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.
-
Dosing: A single oral dose is administered to the rats via gavage. The volume administered is typically 10 mL/kg body weight.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.
3. Blood Sampling:
-
Route: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points.
-
Time Points: Typical time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Anticoagulant: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: The concentration of the analyte in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a suitable organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then injected into the HPLC-MS/MS system.
-
Quantification: A standard curve is generated using known concentrations of the analyte to quantify the compound in the plasma samples.
5. Pharmacokinetic Analysis:
-
Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
CL/F (Apparent Oral Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.
Signaling Pathways and Transport Mechanisms
The absorption and disposition of xenobiotics, including this compound and its derivatives, are often influenced by drug-metabolizing enzymes and transporters.
Role of P-glycoprotein (P-gp) in this compound Transport
Research has indicated that this compound interacts with P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter that functions as an efflux pump.[2][3][4] This interaction can have significant implications for the pharmacokinetics of this compound and its potential for drug-drug interactions.
-
P-gp Modulation: this compound has been shown to modulate the function of P-gp.[3][4] By inhibiting P-gp, this compound can increase the intracellular concentration of other drugs that are P-gp substrates, potentially enhancing their efficacy or toxicity.
The diagram below illustrates the role of P-gp in drug efflux and the potential impact of a P-gp inhibitor like this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in an animal model.
References
- 1. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound isolated from Murraya koenigii inhibits P-glycoprotein involved in lung cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
Comparative Analysis of the Anti-Inflammatory Potency of Mahanimbine and Indomethacin
A comprehensive evaluation for researchers and drug development professionals.
This guide provides a detailed comparison of the anti-inflammatory properties of Mahanimbine, a natural carbazole (B46965) alkaloid, and Indomethacin (B1671933), a well-established nonsteroidal anti-inflammatory drug (NSAID). By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to offer an objective assessment of their potential as anti-inflammatory agents.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and Indomethacin has been evaluated in various preclinical models. A widely used and standardized method is the carrageenan-induced paw edema assay in rats, which measures the ability of a compound to reduce acute inflammation. While direct comparative studies are limited, data from separate investigations using this model provide valuable insights into their relative potency.
| Compound | Dose | Time Point (Post-Carrageenan) | Edema Inhibition (%) | Reference |
| This compound (from M. koenigii extract) | 100 mg/kg | 4 hours | 45.6% | [1] |
| 200 mg/kg | 4 hours | 59.5% | [1] | |
| 400 mg/kg | 4 hours | 72.9% | [1] | |
| Indomethacin | 10 mg/kg | 3 hours | 80.8% | [2] |
| 10 mg/kg | 4 hours | 57.66% | [3] | |
| 5 mg/kg | 4 hours | ~50% | [4] |
Note: The data for this compound is derived from studies using a méthanolic extract of Murraya koenigii leaves, of which this compound is a major bioactive constituent. The percentage of this compound in the extract was not specified in the cited study. Therefore, these values represent the effect of the whole extract and are used as a proxy for this compound's activity.
Mechanisms of Anti-Inflammatory Action
Both this compound and Indomethacin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. However, their precise molecular targets and mechanisms differ.
Indomethacin is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] By blocking these enzymes, Indomethacin prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
This compound has been shown to possess anti-inflammatory properties through its ability to inhibit total COX activity and specifically the expression of the inducible COX-2 enzyme.[6][7] Furthermore, this compound can modulate the production of inflammatory cytokines, reducing the levels of pro-inflammatory mediators.[6] Both compounds have also been found to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Below are diagrams illustrating the established anti-inflammatory signaling pathways for both Indomethacin and this compound.
References
- 1. LEAVES EXTRACT OF MURRAYA KOENIGII LINN FOR ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrast.com [ijrast.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mahanimbine Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of mahanimbine from its natural source, primarily the leaves of Murraya koenigii (curry tree), is a critical first step. This guide provides an objective, data-driven comparison of various extraction techniques, detailing their methodologies and performance to aid in the selection of the most suitable method for your research needs.
This compound, a carbazole (B46965) alkaloid, has garnered significant scientific interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects. The choice of extraction technique significantly impacts the yield, purity, and ultimately the economic viability of isolating this promising compound. This guide explores a range of methods from traditional to modern, providing a comparative analysis to inform laboratory and industrial-scale extraction strategies.
Quantitative Comparison of Extraction Techniques
The following table summarizes the key quantitative parameters for different this compound extraction techniques based on available literature. It is important to note that a direct, comprehensive head-to-head comparison under identical conditions is not extensively available in a single study. Therefore, the data presented here is compiled from various sources, and experimental conditions should be considered when interpreting the results.
| Extraction Technique | Plant Material | Solvent | Yield of this compound/Crude Extract | Purity | Extraction Time | Solvent Consumption | Reference |
| Maceration | Murraya koenigii leaves | Methanol (B129727) | 21.42% (Crude Extract) | Not specified | 56 hours | High | [1] |
| Murraya paniculata leaves | 96% Ethanol (B145695) | 33.45% (Crude Extract) | Not specified | Not specified | High | [2] | |
| Soxhlet Extraction | Murraya koenigii leaves | 90% Ethanol | This compound quantified | Not specified | 8 hours | High | |
| Murraya koenigii leaves | Petroleum Ether then Ethanol | - | - | Several hours | High | [3] | |
| Ultrasound-Assisted Extraction (UAE) | Murraya koenigii leaves | Methanol (40-80%) | 0.536 mg/g DW (Catechin, as an indicator) | Not specified | 20 minutes - 2 hours | Moderate | [1] |
| Murraya koenigii leaves | Not specified | This compound quantified | Not specified | 15 minutes | Low | ||
| Microwave-Assisted Extraction (MAE) | Mitragyna speciosa leaves (for alkaloids) | Methanol/water (1:1) | Highest alkaloid fraction | Not specified | Not specified | Low | [4] |
| Supercritical Fluid Extraction (SFE) | Murraya exotica (essential oil) | Supercritical CO2 | 0.18% (Concrete oil) | Not specified | Not specified | Very Low (CO2 is recycled) | [5] |
Note: DW = Dry Weight. Data for MAE and SFE for this compound specifically is limited; therefore, data from similar plant materials or for related compounds is provided as an indication of potential performance.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods found in the scientific literature.
Maceration
Maceration is a simple and conventional extraction method that involves soaking the plant material in a solvent for an extended period.
Protocol:
-
Preparation of Plant Material: Air-dry fresh Murraya koenigii leaves in the shade until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.
-
Extraction: Place a known quantity of the powdered leaves (e.g., 100 g) into a sealed container. Add a suitable solvent, such as methanol or ethanol, in a specific ratio (e.g., 1:10 w/v).
-
Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 56 hours), with occasional agitation.
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent.
Protocol:
-
Preparation of Plant Material: Prepare dried and powdered Murraya koenigii leaves as described for maceration.
-
Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Extraction: Place a known amount of the powdered leaves (e.g., 10 g) in a cellulose (B213188) thimble and place it inside the Soxhlet extractor. Fill the round-bottom flask with a suitable solvent (e.g., 90% ethanol).
-
Reflux: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble. Once the extractor is full, the solvent containing the extracted compounds will siphon back into the flask. This cycle is repeated for a set duration (e.g., 8 hours).
-
Concentration: After extraction, cool the apparatus and concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.
Protocol:
-
Preparation of Plant Material: Use dried and powdered Murraya koenigii leaves.
-
Extraction: Place a known quantity of the powdered leaves (e.g., 1 g) in a beaker and add a specific volume of solvent (e.g., 20 mL of 40-80% methanol).
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for a predetermined time (e.g., 15-120 minutes) and power (e.g., 80-150 W).[1]
-
Filtration and Analysis: After sonication, filter the mixture and analyze the filtrate for this compound content using a suitable analytical method like HPLC.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell disruption and extraction.
Protocol (Generalised for Alkaloids):
-
Preparation of Plant Material: Use dried and powdered plant material.
-
Extraction: Place a known amount of the powder in a microwave-safe extraction vessel. Add a suitable solvent (e.g., a mixture of methanol and water).
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply a specific power (e.g., 60 W) for a short duration. The extraction can be performed in a closed vessel at an elevated temperature (e.g., 110°C).[4]
-
Cooling and Filtration: After irradiation, allow the vessel to cool before opening. Filter the extract to separate the solid residue.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering advantages in terms of selectivity and environmental friendliness.
Protocol (Generalised for Plant Extracts):
-
Preparation of Plant Material: Use dried and ground plant material.
-
Apparatus Setup: Load the powdered material into the extraction vessel of a supercritical fluid extractor.
-
Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., >73.8 bar and >31.1 °C). The supercritical CO2 is then passed through the extraction vessel. A co-solvent like ethanol may be added to modify the polarity of the fluid.
-
Separation and Collection: The CO2 containing the extracted compounds is then depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate. The CO2 can be recycled.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and mechanisms involved, the following diagrams are provided.
Caption: General workflows for different this compound extraction techniques.
This compound has been shown to exert its anticancer effects by modulating key signaling pathways within cancer cells.
Caption: Inhibitory effect of this compound on AKT/mTOR and STAT3 signaling pathways.
Conclusion
The selection of an appropriate extraction technique for this compound is a trade-off between yield, purity, cost, and environmental impact. Traditional methods like maceration and Soxhlet extraction are simple and require basic laboratory equipment but are often time-consuming and solvent-intensive. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significantly shorter extraction times and reduced solvent consumption, making them more efficient and environmentally friendly alternatives. Supercritical Fluid Extraction stands out for its use of a green solvent (CO2) and high selectivity, though it requires specialized equipment.
For researchers aiming for rapid screening or small-scale extraction, UAE and MAE present compelling advantages. For large-scale production where purity and solvent-free extracts are paramount, SFE is a promising, albeit more capital-intensive, option. This guide provides the foundational information to assist researchers in making an informed decision based on their specific objectives and available resources. Further optimization of parameters for each technique is recommended to achieve the best possible results for this compound extraction.
References
- 1. theaspd.com [theaspd.com]
- 2. Determination of this compound from Murraya koenigii, Collected from Different Geographical Regions of India, by TLC-Densitometry | Semantic Scholar [semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. UAE, MAE, SFE-CO2 and classical methods for the extraction of Mitragyna speciosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of microwave-assisted extraction and supercritical fluid extraction of carbamate pesticides in soil by experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Propensity: A Comparative Analysis of Mahanimbine and Koenimbine
For researchers and professionals in oncology and drug discovery, the quest for potent, naturally derived anticancer agents is a perpetual frontier. Among the promising candidates are Mahanimbine and Koenimbine, two carbazole (B46965) alkaloids sourced from the curry leaf plant (Murraya koenigii). Both compounds have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This guide provides a comprehensive comparison of their apoptotic potency, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key metric for gauging the potency of a compound in inhibiting biological processes, such as cell proliferation. A lower IC50 value signifies a higher potency. The cytotoxic effects of this compound and Koenimbine have been evaluated across a range of cancer cell lines, and their IC50 values offer a quantitative lens through which to compare their efficacy.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Pancreatic Cancer | Capan-2 | 3.5 | [1][2] |
| Pancreatic Cancer | SW1190 | 3.5 | [1][2] | |
| Breast Cancer | MCF-7 | 14 | [3][4][5] | |
| Pancreatic Cancer | Other lines | 3.5 - 64 | [1][2] | |
| Koenimbine | Breast Cancer | MCF-7 | ~22.0 (48h) | [6] |
| Colon Cancer | HT-29 | ~151 | [6] | |
| Colon Cancer | SW480 | ~151 | [6] | |
| Ovarian Cancer | PA1 | >100 | [6] | |
| Ovarian Cancer | OVCAR3 | >100 | [6] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The conversion for Koenimbine from µg/mL to µM is an approximation based on its molecular weight (~331.4 g/mol ).
From the available data, this compound appears to exhibit greater potency in inducing cell death in pancreatic and breast cancer cell lines, with significantly lower IC50 values compared to Koenimbine in the cell lines tested.[1][6] Koenimbine's efficacy, particularly in colon cancer, seems to be exerted through mechanisms that may require higher concentrations to achieve a cytotoxic effect.[6]
Signaling Pathways of Apoptosis Induction
This compound and Koenimbine employ distinct, yet partially overlapping, molecular pathways to trigger apoptosis in cancer cells.
This compound's Multi-pronged Apoptotic Assault
This compound's anticancer activity is linked to the activation of the intrinsic apoptotic pathway.[6] This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3][4][5][6] Key events in this compound-induced apoptosis include:
-
Modulation of Bcl-2 family proteins: this compound decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[1][6] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[5][7]
-
Mitochondrial membrane potential disruption: The altered Bax/Bcl-2 balance leads to a loss of mitochondrial membrane potential (Δψm).[3][4][5]
-
Caspase activation: The disruption of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3/7.[3][4][5][8]
-
Inhibition of survival pathways: this compound has also been shown to inhibit the pro-survival AKT/mTOR and STAT3 signaling pathways in pancreatic cancer cells.[1][6]
Koenimbine's Targeted Approach via Wnt/β-catenin Pathway
Koenimbine's primary mechanism of inducing apoptosis, particularly in colon cancer, involves the modulation of the Wnt/β-catenin signaling pathway.[6][9] This pathway is often dysregulated in colorectal cancers.[6] Koenimbine's intervention leads to a significant decrease in the expression of key components of this pathway, including β-catenin, GSK3B, and DKK1 in HT-29 cells.[6] By downregulating this critical survival pathway, Koenimbine pushes the cancer cells towards apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. Below are outlines of the key experiments used to assess the apoptotic effects of this compound and Koenimbine.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or Koenimbine for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentration of the compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as Bcl-2 and Bax.
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
Both this compound and Koenimbine, carbazole alkaloids from Murraya koenigii, demonstrate promising pro-apoptotic effects in cancer cells.[6] Based on the available IC50 data, this compound appears to be a more potent inducer of apoptosis across a broader range of cancer cell lines, particularly in pancreatic cancer, when compared to Koenimbine.[1][6] Their distinct mechanisms of action, with this compound targeting the intrinsic mitochondrial pathway and multiple survival signals, and Koenimbine focusing on the Wnt/β-catenin pathway, suggest that their therapeutic applications could be tailored to specific cancer types.[6][9] For researchers in drug development, this compound may hold promise as a broad-spectrum anticancer agent, while Koenimbine presents a more targeted approach, especially for cancers with aberrant Wnt signaling. Further head-to-head comparative studies in various cancer models are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Mahanimbine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Mahanimbine, a carbazole (B46965) alkaloid. While specific, dedicated disposal protocols for this compound are not extensively documented, this document synthesizes general best practices for hazardous chemical waste management with the known toxicological profile of the compound to provide a comprehensive and precautionary disposal plan.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard Profile of this compound
This compound is classified as a hazardous substance with the following GHS hazard statements:
This profile underscores the necessity of treating this compound as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Step-by-Step Disposal Protocol
The following protocol is based on established guidelines for the disposal of hazardous laboratory chemicals.[3][4][5]
-
Waste Identification and Segregation:
-
All waste containing this compound must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Segregate this compound waste from other chemical waste streams to prevent potential unforeseen reactions. It is particularly important to keep it separate from incompatible materials.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice.
-
The original product container, if empty, is often the best option for waste accumulation.
-
Ensure the container is kept tightly closed except when adding waste.[3]
-
-
Waste Accumulation and Storage:
-
Collect all materials contaminated with this compound, including unused product, solutions, contaminated PPE (gloves, etc.), and cleaning materials (absorbent paper, etc.), in the designated hazardous waste container.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3] This area should be clearly marked and accessible only to authorized personnel.
-
-
Empty Container Disposal:
-
A container that held this compound is not considered "empty" for disposal purposes until it has been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste along with other this compound waste.
-
Once triple-rinsed, the empty container can be disposed of in the regular trash after defacing or removing the original label.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[3]
-
Adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste.[4]
-
Experimental Protocols
While this document focuses on disposal, it is important to note that the principles of waste minimization should be applied throughout the experimental workflow. This includes ordering only the necessary quantities of this compound and designing experiments to use the smallest feasible amounts.[3]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mahanimbine
For researchers, scientists, and drug development professionals working with Mahanimbine, a carbazole (B46965) alkaloid with diverse biological activities, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause long-lasting harmful effects to aquatic life.[1][2] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Body Protection: A laboratory coat is required. For operations with a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that an eyewash station and safety shower are readily accessible.[3]
-
Dispensing: When weighing or transferring the solid compound, do so carefully to avoid generating dust.
-
Solution Preparation: this compound is soluble in organic solvents such as DMSO.[4][5] When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Spill Management: In case of a spill, immediately evacuate the area if necessary. For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a suitable container for disposal.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, and before eating, drinking, or smoking.[1][4]
Quantitative Toxicity and Hazard Data
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[1][2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | May cause long lasting harmful effects to aquatic life[1][2] |
Data summarized from available Safety Data Sheets.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations.[3] Do not allow the substance to enter sewers or waterways.[1]
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
